molecular formula C10H21Cl2N3O B1521567 1-(Piperidine-4-carbonyl)piperazine dihydrochloride CAS No. 1197831-75-6

1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Katalognummer: B1521567
CAS-Nummer: 1197831-75-6
Molekulargewicht: 270.2 g/mol
InChI-Schlüssel: GEBKNNRUHFOFJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C10H21Cl2N3O and its molecular weight is 270.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Piperidine-4-carbonyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidine-4-carbonyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

piperazin-1-yl(piperidin-4-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBKNNRUHFOFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delves into its core chemical properties, synthesis, analytical characterization, and safe handling protocols, offering field-proven insights to facilitate its effective use in a research setting.

Section 1: Molecular Structure and Physicochemical Properties

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a bifunctional synthetic intermediate built upon a robust piperidine-amide-piperazine scaffold.[1] The presence of both piperidine and piperazine rings makes it a valuable building block for constructing more complex molecules with potential biological activity.[1][2] The dihydrochloride salt form is crucial, as it significantly enhances the compound's stability and aqueous solubility, which are critical parameters in both chemical synthesis and pharmacological testing.

The fundamental structure consists of a piperidine ring linked via an amide bond at its 4-position to one of the nitrogen atoms of a piperazine ring. Both nitrogen atoms of the piperazine moiety and the nitrogen of the piperidine ring are protonated in the presence of two equivalents of hydrochloric acid.

Table 1: Physicochemical Properties of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

PropertyValueRationale & Comments
Molecular Formula C₁₀H₁₉N₃O · 2HClDerived from the parent compound C₁₀H₁₉N₃O.
Molecular Weight 270.20 g/mol Calculated based on the molecular formula.
Appearance White to off-white crystalline powderTypical appearance for hydrochloride salts of organic amines.[3][4]
Solubility Highly soluble in water; soluble in polar solvents like methanol and ethanol.[5]The dihydrochloride salt form dramatically increases polarity and facilitates dissolution in aqueous media. Solubility is expected to increase with temperature.[5]
Stability HygroscopicThe salt form is generally more stable than the free base, but it can absorb moisture from the air.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7]Recommended to protect from moisture and incompatible materials like strong bases.
In-Depth Discussion on Solubility and Stability

The high water solubility of this compound is a direct consequence of its ionic nature as a dihydrochloride salt.[5] In solution, the compound exists as a dication with two chloride counter-ions. This property is highly advantageous for researchers, as it allows for the preparation of aqueous stock solutions for biological assays without the need for organic co-solvents that can interfere with experimental results.

The pH of the solution can influence the ionization state and, consequently, the solubility.[5] In acidic to neutral conditions, the compound remains fully protonated and highly soluble. However, in strongly basic conditions, deprotonation would yield the free base, which is significantly less water-soluble.

From a stability perspective, the compound should be handled in a controlled environment to minimize moisture absorption. The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.

Section 2: Synthesis and Purification

The synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is most logically achieved through a standard amide coupling reaction, followed by salt formation. The causality behind this choice is its efficiency and the ready availability of starting materials. A mono-protected piperazine is used to prevent the undesired formation of a di-substituted byproduct where a single piperidine-4-carbonyl unit bridges two piperazine molecules.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation A Piperidine-4-carboxylic acid F N-Boc-1-(Piperidine-4-carbonyl)piperazine A->F Reaction B Mono-Boc-piperazine B->F Reaction C Coupling Agent (e.g., HATU, HOBt) C->F Reaction D Base (e.g., DIPEA) D->F Reaction E Solvent (e.g., DMF) E->F Reaction H 1-(Piperidine-4-carbonyl)piperazine dihydrochloride F->H Acidification G HCl in Dioxane or Methanol G->H

Caption: Synthetic workflow for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, where successful isolation of the intermediate and final product with expected yields and purity confirms the efficacy of the chosen steps.

Step 1: Amide Coupling

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add mono-Boc-piperazine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Rationale: HATU is an efficient coupling agent that activates the carboxylic acid for nucleophilic attack by the secondary amine of mono-Boc-piperazine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. An excess of the piperazine derivative ensures complete consumption of the carboxylic acid.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

  • Purify the intermediate by column chromatography on silica gel if necessary.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-1-(Piperidine-4-carbonyl)piperazine from Step 1 in a minimal amount of methanol or 1,4-dioxane.

  • To this solution, add a solution of hydrochloric acid (4M in 1,4-dioxane or a saturated solution in methanol) (2.5 eq) dropwise while stirring at 0 °C.

    • Rationale: The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group and simultaneously protonate the three basic nitrogen atoms to form the dihydrochloride salt.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any residual solvent and impurities.

  • Dry the product under vacuum to yield 1-(Piperidine-4-carbonyl)piperazine dihydrochloride as a white solid.

Section 3: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

G cluster_0 Analytical Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure Elucidation IR IR Spectroscopy Start->IR Structure Elucidation MS Mass Spectrometry Start->MS Structure Elucidation HPLC HPLC Purity (>95%) Start->HPLC Purity Check Confirmation Structure Confirmed & Purity Assessed NMR->Confirmation IR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Workflow for analytical characterization and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like D₂O is expected to show characteristic signals for the piperidine and piperazine protons, typically in the aliphatic region (δ 2.5-4.0 ppm). The protons adjacent to the nitrogen atoms will appear as broad multiplets. The absence of the Boc group signal (a singlet around δ 1.4 ppm) confirms successful deprotection.[8][9]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic carbonyl signal for the amide bond around δ 170-175 ppm. Aliphatic signals for the CH₂ groups of the two rings will be observed between δ 40-55 ppm.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.[10][11] Broad absorption bands in the range of 2400-3000 cm⁻¹ are characteristic of the N-H stretches of the hydrochloride salt.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI), the mass spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis

This method is designed to provide a reliable assessment of the compound's purity.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Rationale: TFA is used as an ion-pairing agent to improve peak shape for the basic analytes.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

    • Rationale: The amide bond provides sufficient absorbance at low UV wavelengths for detection.

  • Sample Preparation: Dissolve the compound in the mobile phase A at a concentration of approximately 1 mg/mL.

Section 4: Pharmacological Context and Research Applications

The piperidine and piperazine heterocycles are privileged scaffolds in modern drug discovery, appearing in a vast number of FDA-approved drugs.[2][12] Their prevalence stems from their ability to impart favorable pharmacokinetic properties (such as aqueous solubility and metabolic stability) and to serve as versatile frameworks for interacting with a wide range of biological targets.[1]

Derivatives of these scaffolds are known to exhibit a broad spectrum of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.[2] They are also key components in ligands for targets such as opioid receptors, histamine receptors, and sigma receptors.[13][14]

1-(Piperidine-4-carbonyl)piperazine dihydrochloride serves as a crucial intermediate, enabling researchers to rapidly synthesize libraries of more complex derivatives for high-throughput screening and lead optimization programs.

G Scaffold Piperidine-Piperazine Scaffold CNS CNS Disorders (Antipsychotic, Antidepressant) Scaffold->CNS Pain Pain Management (Opioid Receptor Ligands) Scaffold->Pain Inflammation Inflammation (Histamine Receptor Ligands) Scaffold->Inflammation Oncology Oncology Scaffold->Oncology

Caption: Potential therapeutic areas accessible from the core scaffold.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed. Based on aggregated GHS information for similar hydrochloride salts, this compound should be treated as a potential irritant.[15]

  • Hazards Identification: May cause skin irritation (H315), serious eye irritation/damage (H319/H318), and respiratory irritation (H335).[15]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.[6][7] The compound is hygroscopic and should be protected from moisture.

References

  • Piperazine dihydrochloride - Solubility of Things. Vertex AI Search.
  • 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid. Benchchem.
  • Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • piperazine dihydrochloride, 142-64-3. The Good Scents Company.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.
  • PIPERAZINE DIHYDROCHLORIDE synthesis. ChemicalBook.
  • Piperidine hydrochloride | 6091-44-7. ChemicalBook.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1H NMR. ChemicalBook.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
  • 4-(Piperidine-1-carbonyl)piperidine hydrochloride | C11H21ClN2O | CID 17385515. PubChem.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • 4-Methylpiperazine-1-carbonyl chloride hydrochloride. Apollo Scientific.
  • Morpholine, Piperazine, and Piperidine Deriv
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI.
  • Piperazine. Santa Cruz Biotechnology.
  • 12.0 Piperazine Dihydrochloride.docx. G.

Sources

molecular structure of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique combination of a piperidine and a piperazine moiety linked by an amide bond makes this molecule a versatile scaffold for the synthesis of novel chemical entities with potential therapeutic applications. This document will delve into its structural features, physicochemical properties, a representative synthetic protocol, and the analytical workflows required for its characterization, providing a robust resource for scientists in the field.

Physicochemical and Structural Properties

1-(Piperidine-4-carbonyl)piperazine is a diamine, and as such, it readily forms a salt in the presence of an acid. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and for certain biological assays.[1] The core structure consists of a piperidine ring connected at its 4-position to a piperazine ring through a carbonyl group, forming an amide linkage.

Key physicochemical data for the dihydrochloride salt are summarized below for quick reference.

PropertyValueSource
Chemical Formula C₁₀H₂₁Cl₂N₃O[2]
Molecular Weight 270.20 g/mol Derived from formula
IUPAC Name piperazin-1-yl(piperidin-4-yl)methanone;dihydrochloride[3]
Synonyms 1-(4-piperidinylcarbonyl)piperazine dihydrochloride[2]
Appearance Typically an off-white to pale yellow solid[1]
SMILES C1CNCCC1C(=O)N2CCNCC2.Cl.Cl[3]
InChI Key LEBFHRAQVDYHQE-UHFFFAOYSA-N[3]

Elucidation of the Molecular Structure

The is defined by the covalent arrangement of its constituent atoms and the three-dimensional conformation of its piperidine and piperazine rings. The dihydrochloride form indicates that two equivalents of hydrochloric acid have protonated the two most basic nitrogen atoms, which are typically the secondary amine of the piperidine ring and the distal secondary amine of the piperazine ring.

Caption: 2D representation of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Spectroscopic Confirmation

The definitive confirmation of this structure relies on a combination of standard spectroscopic techniques. Each method provides unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would be complex due to the multiple methylene groups. One would expect to see broad multiplets for the protons on both the piperidine and piperazine rings. The protonation of the nitrogens would lead to downfield shifts of adjacent protons. The N-H protons would likely appear as broad singlets.

    • ¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. A key diagnostic signal would be the carbonyl carbon of the amide, typically appearing in the 165-175 ppm range.

  • Mass Spectrometry (MS) :

    • Electrospray ionization mass spectrometry (ESI-MS) would show a prominent peak for the monoisotopic mass of the free base (C₁₀H₁₉N₃O) as the [M+H]⁺ ion at approximately m/z 198.16.[3]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum would display characteristic absorption bands. A strong C=O stretch for the tertiary amide would be expected around 1630-1680 cm⁻¹. Broad absorptions in the 2700-3300 cm⁻¹ range would be indicative of the N-H stretches of the protonated amine hydrochlorides.

Synthesis Protocol: Amide Coupling Approach

The most direct and common method for synthesizing 1-(Piperidine-4-carbonyl)piperazine is through an amide bond formation reaction. This involves coupling a piperidine-4-carboxylic acid derivative with piperazine. The dihydrochloride salt is then formed in the final step.

Rationale for Experimental Choices
  • Protecting Groups : To ensure selective reaction, it is often necessary to use protecting groups. For instance, the piperidine's nitrogen can be protected with a Boc (tert-butyloxycarbonyl) group, and one of the piperazine nitrogens can also be similarly protected to prevent polymerization or side reactions.

  • Coupling Agents : Peptide coupling reagents are employed to activate the carboxylic acid for nucleophilic attack by the amine of piperazine. A common and effective choice is the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), which minimizes side reactions and improves yield.

  • Salt Formation : The final step involves the deprotection of the nitrogen atoms (if protected) and subsequent treatment with hydrochloric acid (often as a solution in an organic solvent like methanol or ether) to precipitate the desired dihydrochloride salt.

Step-by-Step Methodology
  • Activation of Carboxylic Acid : To a solution of N-Boc-piperidine-4-carboxylic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) at 0°C, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir for 30 minutes to form the active ester.

  • Amide Coupling : Add mono-Boc-protected piperazine (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification : Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with a mild acid, a mild base (like sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Deprotection and Salt Formation : Dissolve the purified, fully protected intermediate in a suitable solvent like methanol. Add an excess of methanolic HCl. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS). The product, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, will often precipitate from the solution and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Analytical and Quality Control Workflow

A systematic workflow is essential to ensure the identity, purity, and quality of the synthesized compound. This involves a series of analytical tests following synthesis and purification.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Structural_ID Structural Identification (NMR, MS, IR) Purification->Structural_ID Purity_Check Purity Assessment (HPLC, Elemental Analysis) Structural_ID->Purity_Check Final_QC Final QC Approval Purity_Check->Final_QC

Caption: Experimental workflow for synthesis and quality control.

Significance in Drug Discovery

The piperidine and piperazine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[4][5] Piperazine derivatives, for instance, are known for their diverse pharmacological activities, including anthelmintic properties. The compound 1-(Piperidine-4-carbonyl)piperazine dihydrochloride serves as a valuable building block, allowing for further chemical modifications at the two secondary amine positions. This enables the creation of libraries of novel compounds for screening against various biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels. Its structural rigidity and defined exit vectors make it an attractive starting point for fragment-based and lead optimization campaigns.

References

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(piperidine-4-carbonyl)piperazine dihydrochloride (C10H19N3O). Retrieved from [Link]

  • SpectraBase. (n.d.). piperidine-1-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. PubChem Compound Summary for CID 11637553. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride. PubChem Compound Summary for CID 100950. Retrieved from [Link]

  • Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Journal of Chemical and Pharmaceutical Research. (2012). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed Central. (2013). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • DTIC. (1992). Piperidine Synthesis. Retrieved from [Link]

Sources

1-(Piperidine-4-carbonyl)piperazine Dihydrochloride: Mechanistic Utility & Scaffold Pharmacology

[1][2][3]

Executive Summary

1-(Piperidine-4-carbonyl)piperazine dihydrochloride (Molecular Formula:

privileged pharmacophore scaffold123

Unlike a standalone therapeutic with a single target, this moiety functions as a bivalent bioisostere .[1][2] Its "Mechanism of Action" (MoA) is defined by its role as a solubility-enhancing linker that precisely positions pharmacophoric "warheads" within a binding pocket while modulating the physicochemical properties (logP, pKa) of the parent drug molecule.[1][2]

Part 1: Structural Pharmacology & Mechanism of Action[3]

The "Linker" Mechanism

In medicinal chemistry, this scaffold acts as a semi-rigid spacer.[1][2] Its mechanism relies on three structural features that dictate how a drug interacts with its biological target:[3]

  • Conformational Control: The piperidine ring adopts a chair conformation, providing a defined distance (approx. 5–7 Å) between the N1 (piperidine) and N4 (piperazine) termini.[1][2] This rigidity prevents the "collapse" of the drug molecule, ensuring that functional groups at either end can simultaneously engage distinct sub-pockets (e.g., the S1 and S4 pockets in Factor Xa).[1][2]

  • Electrostatic Anchoring (The "Salt Bridge" Effect): The secondary amines in the piperidine and piperazine rings have pKa values typically between 8.5 and 9.[1][2]8. At physiological pH (7.4), they are protonated.[1][2] These positive charges form critical salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCR binding pockets (e.g., Histamine H3, Sigma-1).[1][2][3]

  • Solubility Modulation: The dihydrochloride salt form ensures high aqueous solubility.[1][2] When incorporated into lipophilic drugs (like PARP inhibitors), this moiety prevents precipitation in the bloodstream, effectively acting as an intrinsic solubilizing agent.[1][2]

Target-Specific Mechanistic Roles

While the scaffold itself is a building block, its inclusion drives the MoA of several drug classes:

Therapeutic ClassTarget InteractionMechanistic Contribution of Scaffold
PARP Inhibitors Poly(ADP-ribose) PolymeraseMimics the ribose-phosphate backbone of NAD+; the piperazine carbonyl acts as a H-bond acceptor for the Serine hydroxyl in the catalytic cleft.[1][2][3]
H3 Antagonists Histamine H3 ReceptorThe basic piperidine nitrogen forms an ionic bond with the conserved Asp3.32 residue in the transmembrane region, locking the receptor in an inactive state.[1][2][3]
Factor Xa Inhibitors Coagulation Factor XaActs as a bridge, spanning the solvent-exposed region to link the S1 specificity pocket binder with the S4 hydrophobic pocket binder.[1][2][3]

Part 2: Visualization of Signaling & Interaction[3]

The following diagram illustrates the Pharmacophore Interaction Map , showing how this scaffold bridges biological targets.

MoA_Interactioncluster_PropertiesPhysicochemical Propertiescluster_TargetsTarget Binding MechanismsScaffold1-(Piperidine-4-carbonyl)piperazine ScaffoldSolubilityHigh Aqueous Solubility(Dihydrochloride Salt)Scaffold->SolubilityModulates logPRigiditySemi-RigidChair ConformationScaffold->RigidityDefines GeometryInteraction1Protonated Amine (+)(Salt Bridge Donor)Scaffold->Interaction1Interaction2Carbonyl Oxygen(H-Bond Acceptor)Scaffold->Interaction2GPCRGPCR (H3/Sigma-1)Asp3.32 InteractionSolubility->GPCRBioavailabilityRigidity->GPCRReceptor LockingEnzymeEnzyme Cleft (PARP)H-Bond NetworkRigidity->EnzymeSubstrate MimicryInteraction1->GPCRInteraction2->Enzyme

Figure 1: Pharmacophore map detailing the physicochemical contributions and binding interactions of the scaffold in GPCR and Enzyme contexts.

Part 3: Experimental Protocols (Synthesis & Coupling)[1][2][3]

For researchers utilizing this scaffold to synthesize novel ligands, the following protocol ensures high-yield coupling while preserving the integrity of the secondary amines.

Protocol: Selective Amide Coupling (Warhead Attachment)

Objective: Attach a carboxylic acid-containing "warhead" (e.g., a fluorobenzoyl group) to the piperazine nitrogen (N4) while selectively protecting the piperidine nitrogen.[1][2][3]

Reagents:

  • 1-(Piperidine-4-carbonyl)piperazine dihydrochloride[1][2]

  • Boc-anhydride (

    
    )[1][2][3]
    
  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2][3]
    
  • HOBt (Hydroxybenzotriazole)[1][2][3]

  • DIPEA (N,N-Diisopropylethylamine)[1][2]

  • DMF (Dimethylformamide)[1][2][3]

Step-by-Step Methodology:

  • Selective Protection (If not pre-protected):

    • Dissolve the dihydrochloride salt (1 eq) in water/dioxane (1:1).

    • Adjust pH to 9–10 using NaOH.[1][2]

    • Add

      
       (0.9 eq) dropwise at 0°C. Note: The unhindered piperazine nitrogen is more nucleophilic, but statistical distribution occurs.[1][2][3] Purification is required.
      
    • Better Route: Start with 1-Boc-piperidin-4-carboxylic acid and couple it to N-Boc-piperazine , then selectively deprotect.[1]

  • Coupling Reaction (General Procedure):

    • Activation: Dissolve the Carboxylic Acid Warhead (1.0 eq) in dry DMF. Add EDC

      
      HCl (1.2 eq) and HOBt (1.2 eq).[1][2][3] Stir at Room Temperature (RT) for 30 mins.
      
    • Addition: Add the scaffold (1-(Piperidine-4-carbonyl)piperazine) (1.0 eq) and DIPEA (3.0 eq) to neutralize the HCl salt.

    • Reaction: Stir at RT for 12–18 hours under Nitrogen atmosphere.

    • Monitoring: Monitor via LC-MS (Target Mass = Warhead Mass + 197.15 Da).

  • Work-up & Purification:

    • Dilute with Ethyl Acetate.[1][2] Wash with 1N HCl (remove unreacted amines), sat.[1][2][3]

      
       (remove unreacted acid), and Brine.[1][2][3]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash Column Chromatography (DCM:MeOH gradient 95:5 to 90:10).[1][2][3]

  • Salt Formation (Final Step):

    • Dissolve the free base product in minimal Ethanol.[1][2]

    • Add 4M HCl in Dioxane (excess).[1][2][3]

    • Precipitate with Diethyl Ether to obtain the final Dihydrochloride salt.[1][2]

Part 4: Quantitative Data Summary

PropertyValue/DescriptionRelevance to Drug Design
Molecular Weight ~270.19 g/mol (Dihydrochloride)Low MW allows room for large "warheads" (Rule of 5 compliance).[1][2][3]
H-Bond Donors 2 (Amine protons)Critical for salt-bridge formation with Asp/Glu.[1][2][3]
H-Bond Acceptors 1 (Carbonyl), 2 (Amines)Facilitates water solubility and receptor binding.[1][2][3]
pKa (Calc) N1 (Piperidine): ~9.8N4 (Piperazine): ~8.6Ensures ionization at physiological pH (7.4).[1][2][3]
LogP -0.9 (approx)Highly hydrophilic; lowers the LogP of lipophilic drugs.[1][2][3]

References

  • Structural Basis of H3 Receptor Antagonism Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1][2] Source: National Institutes of Health (NIH) / PMC.[1][2][3] URL:[Link]

  • Piperazine Scaffolds in Drug Discovery Title: Piperazine skeleton in the structural modification of natural products: a review. Source: European Journal of Medicinal Chemistry / PMC.[1][2] URL:[Link]

  • PARP Inhibitor Structure-Activity Relationships Title: Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Source: Frontiers in Pharmacology.[1][2] URL:[Link]

  • Antitubercular Applications of Carbonyl Piperazines Title: Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. Source: Bioorganic & Medicinal Chemistry Letters.[1][2] URL:[Link]

1-(Piperidine-4-carbonyl)piperazine dihydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing its dissolution rate, absorption, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive examination of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a heterocyclic compound of interest in drug discovery. As a dihydrochloride salt, this molecule is engineered for enhanced solubility, a crucial attribute for successful formulation and development.

This document, intended for researchers, medicinal chemists, and formulation scientists, delineates the structural and physicochemical characteristics that govern the solubility of this compound. We present a theoretical framework for understanding its behavior in various aqueous and organic media, with a focus on the pivotal roles of pH and temperature. Furthermore, this guide provides detailed, field-proven experimental protocols for the accurate determination of both kinetic and thermodynamic solubility, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. By synthesizing theoretical principles with practical, actionable methodologies, this whitepaper serves as an essential resource for the pre-formulation and early-stage development of drug candidates based on this scaffold.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising lead compound to a viable drug product, few physicochemical properties are as fundamental as solubility. Poor aqueous solubility is a major impediment, often leading to low and erratic oral bioavailability, thereby compromising clinical efficacy and complicating dose selection. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, underscoring the direct regulatory and developmental implications of this parameter.

1-(Piperidine-4-carbonyl)piperazine dihydrochloride (CAS: 1197831-75-6) is a molecule featuring two key saturated heterocyclic moieties: piperidine and piperazine.[1] The parent molecule is a weak base, and its conversion to a dihydrochloride salt is a deliberate and common strategy to dramatically improve its aqueous solubility and dissolution velocity.[2][3] Understanding the precise solubility profile of this salt form is therefore not merely an academic exercise; it is a prerequisite for all subsequent development activities, from the design of initial in vivo pharmacokinetic studies to the development of a stable, safe, and effective final dosage form.

This guide will explore the solubility of this compound from first principles, providing the scientific rationale and experimental workflows necessary for its thorough characterization.

Physicochemical Properties of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

A molecule's structure is the primary determinant of its physical properties. The key attributes of the title compound are summarized below.

Table 1: Core Physicochemical Properties

Property Value Source
Chemical Name 1-(Piperidine-4-carbonyl)piperazine dihydrochloride -
CAS Number 1197831-75-6 [1]
Molecular Formula C₁₀H₁₉N₃O · 2HCl [4] (analogue)
Molecular Weight 270.2 g/mol [1]

| Chemical Structure | Chemical Structure of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride | - |

Structural Analysis and Rationale for Solubility

The high anticipated aqueous solubility of this compound stems from several structural features:

  • Multiple Ionizable Centers: The molecule possesses three nitrogen atoms (two in the piperazine ring, one in the piperidine ring), which are basic and can be protonated.

  • Dihydrochloride Salt Form: In this salt form, two of the most basic nitrogen atoms are protonated and associated with chloride counter-ions. This ionic character is the single most important contributor to its aqueous solubility, as ionic compounds readily interact with polar water molecules.

  • Polar Carbonyl Group: The amide (carbonyl) group introduces polarity and acts as a hydrogen bond acceptor, further facilitating interaction with water.

  • Hydrogen Bonding: The protonated amine centers are excellent hydrogen bond donors, while the nitrogen and oxygen atoms are hydrogen bond acceptors.

Collectively, these features suggest that the molecule will be freely soluble in water and other polar solvents.[5][6] The parent piperidine and piperazine structures are themselves highly water-soluble.[7][8]

Key Factors Influencing Solubility

The solubility of an ionizable compound like 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is not a fixed value but is highly dependent on the properties of the solution.

The Dominant Effect of pH

For a basic compound, solubility is intrinsically linked to the pH of the medium. The Henderson-Hasselbalch equation governs the equilibrium between the ionized (protonated) and non-ionized (free base) forms.

  • At Low pH (Acidic Conditions): In environments like the stomach (pH 1-2), the equilibrium is overwhelmingly shifted towards the protonated, cationic forms of the molecule. This highly ionized state maximizes interactions with water, resulting in the highest aqueous solubility.

  • At High pH (Basic Conditions): As the pH increases above the pKa values of the basic centers, the molecule will be deprotonated to its free base form. The free base is significantly less polar and will have substantially lower aqueous solubility. The point at which the compound begins to precipitate from solution as pH rises is known as the pHmax.

This pH-dependent behavior is critical for predicting how the drug will behave upon oral administration as it transits from the acidic stomach to the more neutral environment of the small intestine.

Caption: Relationship between pH, ionization state, and solubility.

Impact of Temperature

For most salts, the dissolution process is endothermic, meaning it consumes heat from the surroundings. According to the Le Chatelier principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[5] This property is important during formulation processing (e.g., preparing concentrated solutions) and for defining storage conditions.

Choice of Solvent

The principle of "like dissolves like" is fundamental.

  • Polar Protic Solvents: Water, ethanol, and methanol are excellent solvents for this salt due to their polarity and ability to form hydrogen bonds.[5][6]

  • Apolar Solvents: Solubility is expected to be negligible in non-polar solvents such as hexane or toluene, as they cannot effectively solvate the ionic salt.

Experimental Protocols for Solubility Determination

To ensure the generation of reliable and accurate data, standardized and well-controlled experimental protocols are essential. The Shake-Flask method is the gold standard for determining equilibrium solubility.[3]

Workflow for Equilibrium Solubility Measurement

Solubility_Workflow start Start weigh 1. Weigh Excess API start->weigh add_solvent 2. Add Known Volume of Solvent/Buffer weigh->add_solvent equilibrate 3. Equilibrate (e.g., 24-48h at 25°C) with Agitation add_solvent->equilibrate sample 4. Withdraw Aliquot of Supernatant equilibrate->sample filter 5. Filter Immediately (e.g., 0.45 µm PVDF) sample->filter analyze 6. Dilute and Analyze (e.g., UV-Vis, HPLC) filter->analyze calculate 7. Calculate Concentration (mg/mL or M) analyze->calculate end End calculate->end

Caption: Standard experimental workflow for solubility determination.

Detailed Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol describes a self-validating system for determining the thermodynamic solubility of the compound in various media.

1. Materials and Equipment:

  • 1-(Piperidine-4-carbonyl)piperazine dihydrochloride

  • Volumetric flasks, glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • Calibrated pH meter

  • UV-Vis Spectrophotometer or HPLC system

  • Solvents: Purified water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol.

2. Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 10-20 mg, accurately weighed) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent or buffer solution.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 24 hours. Causality: A 24-48 hour period is necessary to ensure the system reaches true thermodynamic equilibrium, as shorter times may only yield kinetic solubility values, which can be misleadingly high.[3]

  • Sampling and Filtration: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. Causality: Immediate filtration is critical to prevent any temperature changes from causing precipitation and to ensure that no undissolved microparticles are carried over into the sample for analysis, which would falsely elevate the measured solubility.[3]

  • Analysis:

    • Measure the pH of the remaining saturated solution to confirm the final pH of the medium.

    • Accurately dilute the filtered sample with the appropriate mobile phase or solvent blank.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry against a standard curve or HPLC with UV detection).

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Illustrative Solubility Data and Interpretation

While specific experimental data for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is not publicly available, the following table presents a set of illustrative data based on the expected behavior of a highly soluble dihydrochloride salt.

Table 2: Illustrative Solubility Data

Solvent / Medium Temperature (°C) Expected Solubility Classification Illustrative Solubility (mg/mL)
0.1 N HCl (pH ~1.2) 25 Very Soluble > 200
Purified Water 25 Freely Soluble 100 - 150
PBS (pH 7.4) 25 Soluble 50 - 80
Ethanol 25 Soluble 30 - 60

| Purified Water | 40 | Freely Soluble / Very Soluble | 150 - 200 |

Interpretation of Illustrative Data:
  • High Solubility in Acid: The extremely high solubility in 0.1 N HCl is consistent with the fully protonated, highly ionic nature of the molecule at low pH.

  • Excellent Aqueous Solubility: The compound is expected to be freely soluble in pure water, confirming the effectiveness of the salt form.

  • Sufficient Physiological Solubility: While solubility decreases at pH 7.4 compared to pH 1.2, it remains well within the "soluble" range. This is a highly favorable characteristic, suggesting that the drug is unlikely to precipitate in the intestinal tract, thus favoring good absorption.

  • Temperature Dependence: The increase in solubility at a higher temperature (40 °C vs. 25 °C) follows the expected thermodynamic behavior for most salts.[5]

Implications for Drug Development and Formulation

A favorable solubility profile, as anticipated for this compound, has significant positive implications for the entire development process.

  • Formulation Strategy: The high intrinsic solubility simplifies formulation development. The compound is an excellent candidate for:

    • Simple oral solid dosage forms (e.g., immediate-release tablets or capsules).

    • Aqueous solutions for parenteral (intravenous) administration.

    • Liquid oral formulations for pediatric or geriatric populations.

  • Biopharmaceutical Prediction: High solubility places the compound in either BCS Class 1 (high solubility, high permeability) or BCS Class 3 (high solubility, low permeability). This is a significant advantage, as poor solubility (BCS Class 2 and 4) is a far more challenging problem to overcome.

  • Reduced Development Risk: A robust solubility profile mitigates the risk of costly and time-consuming formulation redesigns. It avoids the need for complex and expensive solubility-enhancement technologies such as amorphous solid dispersions, lipid-based formulations, or nanoparticle engineering.

Conclusion

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is structurally optimized for high aqueous solubility. Its character as a dihydrochloride salt of a molecule containing multiple basic centers and polar functional groups predicts excellent solubility in acidic and neutral aqueous media. The experimental protocols detailed in this guide provide a robust framework for confirming this profile and generating the high-quality data required by drug development and regulatory bodies. A thorough understanding and characterization of this critical property are the foundation upon which a successful and efficient pre-formulation and clinical development program is built.

References

  • Piperazine dihydrochloride - Solubility of Things.Vertex AI Search.
  • Piperazine - Solubility of Things.Vertex AI Search.
  • PIPERAZINE DIHYDROCHLORIDE - CAMEO Chemicals.NOAA.
  • 1-(piperidine-4-carbonyl)piperazine dihydrochloride.Sigma-Aldrich.
  • Piperazine - AERU.University of Hertfordshire.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.Benchchem.
  • 1-Methyl-4-(piperidin-4-yl)piperazine dihydrochloride.ChemScene.
  • Piperazine | 110-85-0.ChemicalBook.
  • 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride.PubChem.
  • Piperazine - Wikipedia.Wikipedia.
  • Piperidine - Wikipedia.Wikipedia.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.PubMed.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.SlideShare.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.Tandfonline.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?
  • Drug Dissolution Enhancement by Salt Formation.Research Journal of Pharmaceutical Dosage Forms and Technology.

Sources

Advanced Synthesis Guide: 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

[1]

Abstract

This technical guide details the high-fidelity synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride (CAS: 1197831-75-6), a critical bifunctional scaffold in medicinal chemistry. Often utilized as a linker in PROTACs or a core pharmacophore in PARP inhibitors (e.g., Olaparib analogs) and GPCR ligands, this molecule features two secondary amine handles distinguished by their steric and electronic environments.

The protocol outlined below prioritizes regiochemical fidelity and purification efficiency . By utilizing an orthogonal "Double-Boc" protection strategy, we eliminate the risks of polymerization and regio-scrambling inherent in unprotected coupling methods.

Part 1: Retrosynthetic Analysis & Strategy

The Challenge of Bifunctionality

The target molecule contains two secondary amines: one within a piperidine ring and one within a piperazine ring. Attempting to couple isonipecotic acid (piperidine-4-carboxylic acid) directly with piperazine results in uncontrolled oligomerization and statistical mixtures of mono- and bis-acylated products.

The Solution: Orthogonal Protection

To ensure a 1:1 stoichiometry and isolate the pure monomer, we employ a convergent synthesis using 1-Boc-piperidine-4-carboxylic acid and 1-Boc-piperazine . This ensures that only the desired amide bond is formed. The final global deprotection yields the dihydrochloride salt directly.

Retrosynthesis Diagram

RetrosynthesisTargetTarget:1-(Piperidine-4-carbonyl)piperazine . 2HClIntermediateProtected Intermediate:1-Boc-4-(1-Boc-piperidine-4-carbonyl)piperazineTarget->IntermediateGlobal Deprotection(HCl/Dioxane)SM1Fragment A:1-Boc-piperidine-4-carboxylic acid(N-Boc-Isonipecotic Acid)Intermediate->SM1Amide Coupling(EDC/HOBt or HATU)SM2Fragment B:1-Boc-piperazineIntermediate->SM2

Figure 1: Retrosynthetic disconnection revealing the convergent 'Double-Boc' strategy.

Part 2: Detailed Experimental Protocol

Phase 1: Amide Coupling (The "Self-Validating" Step)

Objective: Synthesize the fully protected intermediate tert-butyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperazine-1-carboxylate.

Rationale: We use EDC.HCl and HOBt for this coupling. While HATU is more potent, EDC/HOBt is sufficient for this non-sterically hindered coupling and simplifies workup (urea byproducts are water-soluble).

Materials
  • Reagent A: 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) [CAS: 84358-13-4]

  • Reagent B: 1-Boc-piperazine (1.1 equiv) [CAS: 57260-71-6]

  • Coupling Agents: EDC.HCl (1.2 equiv), HOBt (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Protocol
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (10 mmol) in DCM (50 mL). Add EDC.HCl (12 mmol) and HOBt (12 mmol). Stir at 0°C (ice bath) for 15 minutes to form the active ester.

    • Checkpoint: The solution should remain clear or slightly cloudy. If using DMF, ensure reagents are fully solubilized.

  • Addition: Add DIPEA (30 mmol) followed by Reagent B (11 mmol).

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM). The acidic starting material (Reagent A) should disappear. The product will appear as a higher Rf spot compared to the amine.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash successively with:

      • 1M Citric Acid or 0.5M HCl (2 x 30 mL) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HOBt.

      • Brine (1 x 30 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude material is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Phase 2: Global Deprotection & Salt Formation

Objective: Remove both Boc groups simultaneously to yield the dihydrochloride salt.

Rationale: HCl in Dioxane is preferred over TFA. It avoids the formation of trifluoroacetate salts, which are hygroscopic and can interfere with biological assays. The HCl salt precipitates directly, ensuring high purity.

Protocol
  • Dissolution: Dissolve the oily intermediate from Phase 1 (approx. 10 mmol) in a minimal amount of dry DCM (10 mL) or MeOH (5 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10–15 mL, excess).

    • Observation: Gas evolution (isobutylene) will occur. A white precipitate should begin to form within 15–30 minutes.

  • Completion: Stir at room temperature for 2–4 hours.

    • Validation: LCMS should show a single peak corresponding to the mass of the free base (M+H).

  • Isolation:

    • Dilute the suspension with diethyl ether (50 mL) to maximize precipitation.

    • Filter the white solid under an inert atmosphere (nitrogen) if possible, as the salt can be hygroscopic.

    • Wash the filter cake with fresh diethyl ether (2 x 20 mL).

  • Drying: Dry under high vacuum for 24 hours to remove traces of dioxane and HCl.

Part 3: Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflowStartStart:1-Boc-Isonipecotic AcidActivationActivation:EDC/HOBt, 0°CStart->ActivationCouplingCoupling:+ 1-Boc-PiperazineRT, 12hActivation->CouplingCheck1QC Check:TLC/LCMS(SM Consumption)Coupling->Check1WorkupWorkup:Acid/Base WashIsolate IntermediateCheck1->WorkupPassDeprotectionDeprotection:4M HCl/DioxaneWorkup->DeprotectionPrecipitationIsolation:Ether TriturationFiltrationDeprotection->PrecipitationFinalFinal Product:Dihydrochloride SaltPrecipitation->Final

Figure 2: Step-by-step process flow ensuring quality control at the intermediate stage.

Part 4: Analytical Characterization

To certify the identity of the synthesized 1-(Piperidine-4-carbonyl)piperazine dihydrochloride , the following data profile is expected:

Analytical MethodExpected ResultInterpretation
Physical State White to off-white crystalline solidHighly polar salt form.
¹H NMR (D₂O) δ ~3.6-3.8 (m, 8H, Piperazine), δ ~3.4 (m, 2H, Pip-2,6 eq), δ ~3.0 (m, 2H, Pip-2,6 ax), δ ~2.9 (m, 1H, Pip-4), δ ~1.8-2.0 (m, 4H, Pip-3,5)Absence of Boc singlets (~1.4 ppm) confirms deprotection.
LC-MS (ESI+) m/z = 198.15 [M+H]⁺Consistent with Free Base MW (197.15).
Solubility High: Water, DMSO, MeOH. Low: DCM, Ether.Typical for dihydrochloride salts.

Part 5: Troubleshooting & Optimization

  • Issue: Incomplete Coupling.

    • Cause: Steric bulk or old coupling reagents.

    • Fix: Switch to HATU (1.1 equiv) in DMF. HATU is more reactive and drives difficult couplings to completion faster.

  • Issue: Hygroscopic Product (Sticky Solid).

    • Cause: Residual acid or water absorption.

    • Fix: Lyophilize the product from water/acetonitrile if ether precipitation yields a gum. Store in a desiccator.

  • Issue: Regio-isomers.

    • Prevention:[1] The use of 1-Boc-piperazine is non-negotiable. Using unprotected piperazine will lead to dimers (bis-amides) which are difficult to separate from the desired product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394864, 1-(Piperidine-4-carbonyl)piperazine. Retrieved from [Link]

  • Burke, B. J., et al. (2010).4-Aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 20(24), 7381-7384. (Describes general amide coupling protocols for piperazine/piperidine scaffolds).
  • Organic Syntheses (1959). 1-Benzylpiperazine (General N-protection strategies). Org.[2][3] Synth. 39, 4. Retrieved from [Link]

The Pharmacology of Piperazine and Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Six-Membered Nitrogen Heterocycles in Pharmacology

In the landscape of medicinal chemistry, the piperazine and piperidine scaffolds stand as preeminent examples of "privileged structures." These six-membered nitrogen-containing heterocycles are not merely passive molecular frameworks; their inherent structural and physicochemical properties actively contribute to the pharmacological profiles of a vast array of therapeutic agents. The piperazine ring, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of conformational flexibility, tunable basicity, and the capacity for dual substitution, enabling precise modulation of drug-target interactions and pharmacokinetic properties.[1][2] This has led to its incorporation in drugs spanning antipsychotics, anticancer agents, and antihistamines.[1] Similarly, the piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, provides a robust scaffold that is fundamental to the activity of therapeutics ranging from potent analgesics to agents treating neurodegenerative diseases.[3][4][5]

This guide provides an in-depth exploration of the pharmacology of piperazine and piperidine derivatives. Moving beyond a simple catalog of drugs, we will dissect the causal relationships between chemical structure and biological function, elucidate key mechanisms of action through signaling pathways, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of these versatile scaffolds in their therapeutic programs.

Part 1: The Pharmacology of Piperazine Derivatives

The piperazine core is a cornerstone of modern drug design, prized for its ability to confer desirable properties such as improved water solubility, oral bioavailability, and optimized absorption, distribution, metabolism, and excretion (ADME) profiles.[6] Its two nitrogen atoms provide hydrogen bond acceptors and donors, facilitating high-affinity binding to a diverse range of biological targets.[6]

Core Mechanisms of Action & Therapeutic Applications

Piperazine derivatives exhibit a remarkable diversity of pharmacological activities, achieved through interactions with a wide range of biological targets. A trivial change in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in their pharmacological activities.[7]

  • Neuropsychiatry and CNS Disorders: A significant number of piperazine-containing drugs target central nervous system (CNS) receptors.[7] For instance, the atypical antipsychotic Aripiprazole leverages its piperazine moiety to achieve partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1] Anxiolytics and antidepressants like Buspirone and Trazodone act by modulating neurotransmitter transporters for serotonin and dopamine.[1]

  • Oncology: In cancer therapy, the piperazine scaffold is famously incorporated into the tyrosine kinase inhibitor Imatinib . Here, the piperazine unit enhances kinase selectivity and contributes to the drug's favorable pharmacokinetic profile.[1] These derivatives often function by forming noncovalent interactions within the enzyme's active site, mimicking transition states to block catalytic activity crucial for cancer cell proliferation.[1]

  • Antihistamines: Second-generation antihistamines like Cetirizine utilize a piperazine core to modulate histamine H1 receptor affinity and improve pharmacokinetic properties, reducing sedative effects compared to their predecessors.[1]

  • Anthelmintics: The foundational therapeutic use of piperazine itself is as an anthelmintic agent. Its mechanism involves acting as an agonist at inhibitory GABA (γ-aminobutyric acid) receptors in parasitic worms.[8] This leads to hyperpolarization of the muscle membrane, causing flaccid paralysis and allowing the host to expel the parasite.[8] The selectivity for helminths is due to vertebrates using GABA primarily in the CNS, and the isoform of the helminth GABA receptor being different.[8]

Key Signaling Pathway: Dopamine D2 Receptor Modulation by Arylpiperazines

Many antipsychotic drugs containing an arylpiperazine moiety, such as Aripiprazole, exert their therapeutic effects by modulating the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway and the modulatory effect of a D2 partial agonist.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gi/o Protein (α, βγ subunits) D2R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits αi cAMP cAMP AC->cAMP converts Dopamine Dopamine (Full Agonist) Dopamine->D2R binds Arylpiperazine Arylpiperazine (Partial Agonist) Arylpiperazine->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response phosphorylates targets

Caption: Dopamine D2 receptor signaling pathway and modulation by an arylpiperazine partial agonist.

In this pathway, the binding of a full agonist like dopamine strongly activates the Gi/o protein, leading to potent inhibition of adenylyl cyclase and a significant drop in cyclic AMP (cAMP) levels. An arylpiperazine partial agonist also binds to the D2R but elicits a submaximal response. In environments with high dopaminergic tone, it acts as a functional antagonist, reducing signaling. Conversely, in low dopamine states, it provides a baseline level of receptor stimulation, thereby stabilizing the system.

Part 2: The Pharmacology of Piperidine Derivatives

The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom.[4] It is a core structural component in a multitude of natural alkaloids (e.g., morphine) and synthetic pharmaceuticals, highlighting its profound significance in drug discovery.[4][9] Its derivatives are associated with a wide pharmacological spectrum, including analgesic, anticancer, anti-Alzheimer, and antipsychotic effects.[3][5]

Core Mechanisms of Action & Therapeutic Applications

The versatility of the piperidine scaffold allows it to be tailored for a variety of biological targets.

  • Analgesia: The most iconic role of the piperidine moiety is in analgesia, being the essential pharmacophore of morphine and the synthetic opioid fentanyl.[9] These compounds act as agonists at the μ-opioid receptor (MOR), a GPCR found in the central and peripheral nervous systems. Activation of MOR leads to a decrease in neuronal excitability and nociceptive transmission, resulting in profound pain relief.

  • Neurodegenerative Disorders: In the context of Alzheimer's disease, the piperidine derivative Donepezil acts as a reversible inhibitor of acetylcholinesterase (AChE).[3][4] By preventing the breakdown of the neurotransmitter acetylcholine, it enhances cholinergic function, which is diminished in Alzheimer's patients, leading to symptomatic improvement in cognitive function.

  • Antipsychotics: Certain antipsychotic medications, such as Haloperidol and Risperidone , incorporate a piperidine ring.[3][10] Their mechanism often involves antagonism of dopamine D2 receptors, similar to some piperazine antipsychotics, helping to alleviate the positive symptoms of schizophrenia.

  • Anticancer Activity: Emerging research has highlighted the potential of piperidine derivatives in oncology.[11] They can induce apoptosis in cancer cells by modulating various signaling pathways, including PI3K/Akt and NF-κB.[11]

Key Signaling Pathway: μ-Opioid Receptor Activation by Piperidine-Based Analgesics

The analgesic effect of piperidine-based opioids is mediated by the activation of the μ-opioid receptor. The diagram below outlines the primary downstream signaling events following receptor activation.

Opioid_Signaling cluster_membrane Presynaptic Neuron Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein couples to AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_Channel βγ inhibits K_Channel GIRK K⁺ Channel G_protein->K_Channel βγ activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Piperidine_Opioid Piperidine-Based Opioid Agonist Piperidine_Opioid->MOR binds & activates Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P) Ca_Influx->Neurotransmitter_Release K_Efflux->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia leads to

Caption: Simplified signaling cascade following μ-opioid receptor activation by a piperidine agonist.

Upon binding of a piperidine opioid, the MOR activates the associated Gi/o protein. The α subunit inhibits adenylyl cyclase, reducing cAMP levels. Simultaneously, the βγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting potassium efflux hyperpolarizes the neuron, making it less excitable. Collectively, these actions suppress the transmission of pain signals.

Part 3: Comparative Pharmacological Profile

While both scaffolds are six-membered nitrogen heterocycles, their distinct structures lead to different pharmacological tendencies.

FeaturePiperazine DerivativesPiperidine Derivatives
Core Structure Symmetrical ring with two nitrogens (1,4-positions)Single nitrogen atom in the ring
Substitution Allows for N1 and N4 disubstitution, often creating symmetrical or extended structuresPrimarily N1 and C-position substitution
Physicochemical Profile Generally higher polarity and water solubility; two basic centersBasicity is tunable by N-substituent; properties vary widely with substitution
Primary Therapeutic Areas CNS disorders (antipsychotics, antidepressants), oncology, antihistamines, anthelminticsAnalgesia (opioids), CNS disorders (anti-Alzheimer's, antipsychotics)
Key Drug Examples Aripiprazole, Imatinib, Cetirizine, BuspironeMorphine, Fentanyl, Donepezil, Haloperidol

The dual-nitrogen system of piperazine often results in molecules that can bridge two regions of a binding pocket or interact with multiple targets. The single nitrogen of piperidine is frequently a key basic center for ionic interactions with acidic residues in a receptor, as seen in opioids.

Part 4: Field-Proven Experimental Protocols

The evaluation of novel piperazine and piperidine derivatives requires a robust and validated set of experimental workflows. The following protocols represent standard, self-validating methodologies in the field.

Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor, such as a dopamine or opioid receptor. It relies on the principle of competitive displacement of a radiolabeled ligand.

Objective: To quantify the affinity of a test compound for a target receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293-D2R cells) to high density.

    • Harvest cells and homogenize in ice-cold Tris buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

  • Competitive Binding Assay:

    • Prepare a series of dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, add in order:

      • Assay buffer (e.g., 50 mM Tris, pH 7.4, with appropriate cofactors).

      • A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2R, [³H]DAMGO for MOR) at a concentration near its Kd.

      • The test compound at various concentrations.

      • Cell membrane preparation.

    • Total Binding Control: Wells containing buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB) Control: Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-labeled competitor (e.g., 10 µM Haloperidol for D2R) to saturate all specific binding sites.[10]

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.

  • Signal Detection:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold buffer to remove residual unbound radioactivity.

    • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism).

    • The IC50 (the concentration of test compound that displaces 50% of the specific binding) is determined from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Target Receptor start->prep assay_setup Set up Assay Plate: - Radioligand - Test Compound Dilutions - Membranes prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation harvest Harvest onto Filter Mat & Wash incubation->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count analyze Data Analysis: - Calculate IC50 - Calculate Ki via Cheng-Prusoff count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol: In Vivo Acetic Acid-Induced Writhing Test for Analgesia

This protocol is a widely used in vivo model to screen for peripheral analgesic activity, particularly relevant for novel piperidine-based opioid candidates.[9]

Objective: To assess the analgesic potential of a test compound by measuring its ability to reduce visceral pain responses in mice.

Methodology:

  • Animal Acclimatization:

    • Use adult male mice (e.g., Swiss albino, 20-25g).

    • House the animals in standard conditions for at least one week before the experiment to acclimate.

    • Fast the animals overnight before the test, with water available ad libitum.

  • Dosing and Grouping:

    • Randomly divide the mice into groups (n=6-10 per group):

      • Vehicle Control Group: Receives the vehicle (e.g., saline or 0.5% CMC).

      • Positive Control Group: Receives a standard analgesic (e.g., Morphine, 10 mg/kg, intraperitoneally).

      • Test Compound Group(s): Receives the test compound at various doses.

    • Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal, oral) at a specific time before the pain induction (e.g., 30 minutes for IP, 60 minutes for oral).

  • Induction of Writhing:

    • At the designated time after drug administration, inject each mouse intraperitoneally with a 0.6% solution of acetic acid (volume typically 10 mL/kg). This induces a characteristic pain-like behavior known as writhing.

  • Observation and Scoring:

    • Immediately after the acetic acid injection, place each mouse individually into a transparent observation chamber.

    • Start a timer and, after a 5-minute latency period, count the total number of writhes for a continuous 15-20 minute period.

    • A "writhe" is defined as a contraction of the abdominal muscles accompanied by a stretching of the hind limbs. The observer must be blinded to the treatment groups to prevent bias.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

    • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the control. A p-value < 0.05 is typically considered statistically significant.

Conclusion

Piperazine and piperidine derivatives are, and will continue to be, exceptionally fruitful scaffolds for drug discovery. Their structural simplicity belies a profound pharmacological complexity, enabling the development of highly targeted and effective therapies. A deep understanding of their structure-activity relationships, mechanisms of action, and the robust experimental methodologies used for their evaluation is paramount for any scientist or researcher in the field. By integrating rational design, detailed mechanistic studies, and validated screening protocols, the full therapeutic potential of these privileged structures can be realized, paving the way for the next generation of innovative medicines.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Piperidine derivatives scope of this review. ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Piperazine. Wikipedia.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.
  • Phenothiazine. StatPearls - NCBI Bookshelf - NIH.

Sources

An In-Depth Technical Guide to 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a versatile research chemical with significant potential in drug discovery and development, particularly within the realm of central nervous system (CNS) research. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering insights into its synthesis, characterization, potential applications, and safe handling.

Introduction: A Scaffold of Neurological Promise

1-(Piperidine-4-carbonyl)piperazine dihydrochloride belongs to a class of compounds containing both piperidine and piperazine moieties. These heterocyclic scaffolds are prevalent in a vast array of biologically active molecules and approved drugs, valued for their ability to interact with various biological targets and their favorable pharmacokinetic properties.[1] The piperazine ring, a six-membered ring with two opposing nitrogen atoms, is a common feature in drugs targeting the CNS.[2] Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a key structural element in many pharmaceuticals.[3] The combination of these two pharmacophores in 1-(Piperidine-4-carbonyl)piperazine dihydrochloride creates a molecule with significant potential as a building block for novel therapeutics and as a tool for exploring complex biological systems.

This guide will delve into the core scientific principles and practical methodologies associated with this compound, providing a foundation for its effective utilization in a research setting.

Physicochemical Properties: A Profile of a Research Chemical

Understanding the physicochemical properties of a research chemical is paramount for its effective use in experimental design. While specific experimental data for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is not extensively published, its properties can be reliably inferred from its constituent parts and related dihydrochloride salts.

PropertyExpected Value/ObservationRationale/Reference
Molecular Formula C₁₀H₂₁Cl₂N₃OBased on the structure of the free base plus two equivalents of HCl.
Molecular Weight 270.20 g/mol Calculated based on the molecular formula.
Appearance White to off-white crystalline powderTypical appearance for dihydrochloride salts of similar organic bases.[4]
Solubility Freely soluble in water; soluble in polar organic solvents like methanol and ethanol.Dihydrochloride salts of amines are generally highly water-soluble due to their ionic nature.[4]
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from moisture.Dihydrochloride salts are generally stable, but the piperazine moiety can be hygroscopic.
CAS Number 1197831-75-6Commercially available research chemical.

Synthesis and Characterization: From Concept to Pure Compound

The synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is typically achieved through a standard amide coupling reaction, a cornerstone of medicinal chemistry. This is followed by the formation of the dihydrochloride salt.

Synthetic Pathway

The most logical and widely practiced approach involves the coupling of piperidine-4-carboxylic acid with a mono-protected piperazine, followed by deprotection and salt formation. Alternatively, direct coupling with piperazine can be employed, though this may lead to di-acylated byproducts.

Diagram of the Synthetic Pathway

G cluster_0 Amide Coupling cluster_1 Deprotection & Salt Formation Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Coupling_reagents Coupling Reagents (e.g., HATU, EDCI/HOBt) Piperidine-4-carboxylic_acid->Coupling_reagents Boc-piperazine N-Boc-piperazine Boc-piperazine->Coupling_reagents Intermediate 1-(Piperidine-4-carbonyl)-4-Boc-piperazine Coupling_reagents->Intermediate HCl_in_Dioxane HCl in Dioxane or Ether Intermediate->HCl_in_Dioxane Final_Product 1-(Piperidine-4-carbonyl)piperazine dihydrochloride HCl_in_Dioxane->Final_Product

Caption: General synthetic scheme for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Experimental Protocol: A Step-by-Step Guide

The following is a representative, self-validating protocol for the synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Step 1: Amide Coupling

  • To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or a combination of EDCI (1.1 eq) and HOBt (1.1 eq).

  • Add a tertiary amine base, for example, diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

  • Add N-Boc-piperazine (1.0 eq) to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Purify the intermediate by column chromatography on silica gel.

Step 2: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the purified 1-(Piperidine-4-carbonyl)-4-Boc-piperazine in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

  • To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess (at least 2.2 equivalents).

  • Stir the mixture at room temperature. The dihydrochloride salt will typically precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum to obtain the final product, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, as a white solid.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and piperazine rings. The protons adjacent to the nitrogen atoms will appear as broad multiplets. The chemical shifts will be influenced by the protonation state of the nitrogens.

    • ¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon and the carbons of the two heterocyclic rings.[5][6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base. The spectrum is expected to show a prominent peak corresponding to the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the amide carbonyl group (C=O) typically in the range of 1630-1680 cm⁻¹. Broad absorptions in the 2500-3000 cm⁻¹ region are also expected due to the N-H stretches of the protonated amines.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using reversed-phase HPLC with UV detection. The mobile phase composition can be optimized to achieve good peak shape and resolution.

Pharmacology and Mechanism of Action: A Gateway to CNS Targets

The pharmacological profile of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is not yet extensively documented in publicly available literature. However, based on its structural components, it is a valuable scaffold for the development of ligands targeting various CNS receptors.

Piperazine derivatives are well-known for their interactions with a range of neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors.[7] Many antipsychotic and antidepressant medications incorporate the piperazine moiety.[8] The piperidine ring is also a common feature in CNS-active compounds.[3]

Therefore, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a prime candidate for derivatization and screening against a panel of CNS targets. Its potential mechanisms of action could involve:

  • Dopamine Receptor Modulation: As antagonists or partial agonists at dopamine D₂ receptors, which is a common mechanism for antipsychotic drugs.[7]

  • Serotonin Receptor Modulation: Interacting with various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C), which are implicated in mood disorders, anxiety, and psychosis.[8]

  • Sigma Receptor Binding: Piperidine and piperazine derivatives have shown affinity for sigma receptors, which are involved in a variety of cellular functions and are targets for the treatment of neurological and psychiatric disorders.[9]

Diagram of Potential CNS Targets

G cluster_targets Potential CNS Receptor Targets Compound 1-(Piperidine-4-carbonyl)piperazine dihydrochloride Scaffold Dopamine_Receptors Dopamine Receptors (e.g., D2) Compound->Dopamine_Receptors Modulation Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Compound->Serotonin_Receptors Modulation Sigma_Receptors Sigma Receptors (σ1, σ2) Compound->Sigma_Receptors Binding

Caption: Potential CNS receptor targets for derivatives of the title compound.

Applications in Research: A Versatile Tool for Drug Discovery

The primary application of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride in a research setting is as a chemical intermediate and a scaffold for the synthesis of more complex molecules in drug discovery programs.[10]

  • Scaffold for Library Synthesis: Its bifunctional nature, with two secondary amine groups (one in the piperidine ring and one in the piperazine ring after deprotection), allows for the facile introduction of diverse substituents. This makes it an ideal starting material for the creation of chemical libraries for high-throughput screening.

  • Development of Novel CNS Agents: Researchers can utilize this compound to synthesize novel ligands for dopamine, serotonin, and other CNS receptors.[7][8] By modifying the piperidine and piperazine nitrogens, the affinity and selectivity for specific receptor subtypes can be fine-tuned.

  • Fragment-Based Drug Design: The piperidinyl-piperazine core can serve as a valuable fragment in fragment-based drug discovery approaches, where small molecular fragments with weak binding affinity are identified and then optimized to create more potent leads.

Safety and Handling: A Commitment to Laboratory Safety

As with any research chemical, proper safety precautions must be observed when handling 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place to prevent degradation and moisture absorption.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion: A Building Block for Future Discoveries

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a valuable and versatile research chemical that holds significant promise for the advancement of CNS drug discovery. Its straightforward synthesis, combined with the proven pharmacological relevance of its constituent piperidine and piperazine scaffolds, makes it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, potential applications, and safe handling to empower researchers to effectively utilize this compound in their scientific endeavors.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP.
  • Google Patents. (n.d.). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 6, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Faham, A. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1969.
  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Process for synthesizing piperazine-piperidine compounds.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 6, 2026, from [Link]

  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved February 6, 2026, from [Link]

  • Stary, D., et al. (2018). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 9(12), 2947-2961.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 6, 2026, from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved February 6, 2026, from [Link]

  • Springer. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved February 6, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Piperidine-piperazine ligands for neurotransmitter receptors.
  • NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 6, 2026, from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved February 6, 2026, from [Link]

  • IJNRD. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Retrieved February 6, 2026, from [Link]

  • ChemRxiv. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (n.d.). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Purity and Analysis of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperidine-4-carbonyl)piperazine dihydrochloride (CAS: 23995-88-2 for free base; salt forms vary) is a critical secondary amine building block, notably utilized in the synthesis of PARP inhibitors (e.g., Olaparib) and other privileged medicinal scaffolds. Its structural duality—containing both a piperidine and a piperazine ring linked by an amide bond—presents unique analytical challenges.

The molecule lacks a strong chromophore, rendering standard UV-Vis detection (254 nm) ineffective. Furthermore, its high polarity and basicity cause severe peak tailing on traditional C18 columns. This guide outlines an orthogonal analytical strategy utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) , alongside Quantitative NMR (qNMR) for precise salt stoichiometry determination.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Chemical Structure and Properties[1]
  • IUPAC Name: 1-(piperidin-4-ylcarbonyl)piperazine dihydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~270.20 g/mol (Salt); 197.28 g/mol (Free Base)

  • Solubility: Highly soluble in water (

    
    ); sparingly soluble in organic solvents (DCM, EtOAc).
    
The Analytical Challenge: "The Invisible Amine"

The primary CQA challenge is the lack of UV absorption . The molecule contains only aliphatic C-C/C-N bonds and a single amide carbonyl. The latter absorbs weakly at <210 nm, a region plagued by solvent cut-off noise and interference from mobile phase additives (e.g., TFA).

Implication: Relying solely on HPLC-UV (210 nm) often leads to gross overestimation of purity because non-chromophoric impurities (like residual piperazine) remain undetected.

Salt Stoichiometry

The "dihydrochloride" designation implies two equivalents of HCl. However, manufacturing variability often yields sesqui- or mono-hydrochloride mixtures.

  • Risk: Incorrect salt stoichiometry alters the molecular weight correction factor in subsequent GMP coupling reactions, leading to yield loss.

  • Solution: Chloride content determination via Ion Chromatography (IC) or titration is mandatory.

Part 2: Analytical Strategy & Decision Matrix

To ensure scientific integrity, we employ a "Trust but Verify" approach using orthogonal methods.

Method Selection Logic
  • Separation: HILIC is selected over Reversed-Phase (RP).[1][2][3][4] In RP, the basic amines are protonated at low pH, leading to zero retention (eluting at void volume). High pH RP dissolves silica columns. HILIC retains polar amines via an aqueous layer partition mechanism.

  • Detection: CAD is the gold standard here. It detects any non-volatile analyte with a uniform response factor, unlike MS which varies by ionization efficiency.

AnalyticalStrategy Start Sample: 1-(Piperidine-4-carbonyl) piperazine 2HCl CheckChrom Does it have a strong chromophore? Start->CheckChrom SaltCheck Salt Stoichiometry Check Start->SaltCheck UV_Path HPLC-UV (Standard) CheckChrom->UV_Path Yes (Rare) NoUV_Path Is the impurity volatile? CheckChrom->NoUV_Path No (Aliphatic Amine) GC GC-FID/MS (Residual Solvents) NoUV_Path->GC Yes (Solvents) HILIC_CAD HILIC-CAD/MS (Purity & Assay) NoUV_Path->HILIC_CAD No (Related Substances) IC_Titration Ion Chromatography or AgNO3 Titration SaltCheck->IC_Titration Chloride Content qNMR qNMR (1H) (Absolute Purity) SaltCheck->qNMR Molar Ratio

Figure 1: Analytical Decision Matrix for non-chromophoric amine salts.

Part 3: Detailed Experimental Protocols

Protocol A: HILIC-CAD Purity Analysis (The "Hero" Method)

Objective: Quantification of related substances and assay without derivatization.

1. Reagents & Equipment:

  • Column: Waters XBridge Amide or Thermo Accucore HILIC (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Detector: Charged Aerosol Detector (CAD). Note: Evaporation temperature set to 35°C.

2. Gradient Program:

Time (min) % A (Buffer) % B (ACN) Flow (mL/min)
0.0 10 90 0.4
2.0 10 90 0.4
12.0 50 50 0.4
14.0 50 50 0.4
14.1 10 90 0.4

| 20.0 | 10 | 90 | 0.4 |

3. Sample Preparation:

  • Diluent: 80:20 Acetonitrile:Water (v/v). Crucial: High organic content prevents sample breakthrough in HILIC.

  • Concentration: 0.5 mg/mL (as free base equivalent).

4. Mechanism of Action: The ammonium formate provides counter-ions to suppress silanol interactions, ensuring sharp peaks for the diamine. The high organic start promotes partition into the water-enriched layer on the stationary phase.

Protocol B: Quantitative NMR (qNMR) for Salt Stoichiometry

Objective: Determine the exact molar ratio of Piperazine:HCl.

1. Solvent System: Deuterium Oxide (


).
  • Why: The 2HCl salt is highly water-soluble.

    
     exchanges the amide/amine protons, simplifying the spectrum to carbon-bound protons only.
    

2. Internal Standard (IS): Maleic Acid (Traceable Standard).

  • Why: Maleic acid has a singlet at ~6.3 ppm, distinct from the aliphatic protons of the piperazine scaffold (1.5 - 4.5 ppm).

3. Procedure:

  • Weigh ~10 mg of Sample and ~10 mg of Maleic Acid (precision

    
     mg) into a vial.
    
  • Dissolve in 600 µL

    
    .
    
  • Acquire 1H-NMR with

    
     (relaxation delay) 
    
    
    
    seconds to ensure full relaxation of protons for quantitative integration.
  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.
    
Protocol C: Chloride Content by Potentiometric Titration

Objective: Validation of the "Dihydrochloride" claim.

  • Dissolve 50 mg of sample in 50 mL deionized water.

  • Add 1 mL of 5M

    
     (ionic strength adjuster).
    
  • Titrate with 0.1 N Silver Nitrate (

    
    ) using a silver electrode.
    
  • Endpoint: The inflection point indicates total chloride.

    • Theoretical Cl% for 2HCl: ~26.2%.

    • Theoretical Cl% for 1HCl: ~15.2%.

Part 4: Impurity Profiling & Troubleshooting

Understanding the synthetic route allows for predictive impurity monitoring. The molecule is typically synthesized via amide coupling of Boc-piperazine and N-Boc-isonipecotic acid (or similar protected derivatives), followed by deprotection.

Common Impurities
  • Piperazine (Starting Material): If excess was used.[5] Difficult to detect by UV; highly responsive in CAD.

  • Isonipecotic Acid: Unreacted acid partner.

  • EDC-Urea/HOBt: If carbodiimide coupling was used.

  • Mono-Boc Intermediates: Incomplete deprotection results in species with mass +100 Da.

ImpurityMap SM1 Boc-Piperazine Coupling Amide Coupling (EDC/HOBt or HATU) SM1->Coupling Imp1 Impurity: Residual Piperazine SM1->Imp1 Excess SM2 N-Boc-Isonipecotic Acid SM2->Coupling Intermediate Di-Boc Intermediate Coupling->Intermediate Imp3 Impurity: Dimerization Coupling->Imp3 Side Rxn Deprotection Acid Deprotection (HCl/Dioxane) Intermediate->Deprotection Final Target 2HCl Salt Deprotection->Final Imp2 Impurity: Mono-Boc (Incomplete Rxn) Deprotection->Imp2 Quenched early

Figure 2: Synthetic route and origin of potential impurities.

Handling & Stability
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It will absorb atmospheric moisture, converting to a sticky gum if left open.

    • Protocol: All weighing must occur in a desiccated environment or glovebox.

    • Storage: -20°C under Argon/Nitrogen.

References

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.[6][7][8] Spectroscopy Europe. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[9] Eur.). 2.2.[1][5][9]46. Chromatographic Separation Techniques. (General chapter regarding system suitability for HILIC and CAD).

  • PubChem. (2024). 1-(1-Methyl-4-piperidinyl)piperazine Compound Summary. (Structural analog reference). Retrieved from [Link]

Sources

Technical Whitepaper: Chemical Identity and Application of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride , a critical diamine scaffold in medicinal chemistry.

Executive Summary

1-(Piperidine-4-carbonyl)piperazine dihydrochloride (CAS: 1197831-75-6) is a specialized bifunctional building block characterized by two secondary amine pharmacophores linked via a carbonyl bridge.[1][2][3] In drug discovery, this scaffold serves as a "privileged structure," offering high water solubility and rigid geometric spacing essential for G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT1A and Dopamine D4) and as a solubilizing linker in PARP inhibitor analogs.

This guide provides a validated chemical taxonomy, synthesis logic, and handling protocols to ensure reproducibility in high-throughput synthesis (HTS) and lead optimization campaigns.

Chemical Taxonomy and Synonyms

Accurate identification is paramount when sourcing this intermediate, as minor nomenclature variations can lead to the purchase of incorrect regioisomers (e.g., direct piperidine-piperazine linkages without the carbonyl spacer).

Primary Identifiers
PropertySpecification
CAS Number (2HCl Salt) 1197831-75-6
CAS Number (Free Base) 1021430-81-2 (Generic/Predicted)
Molecular Formula C₁₀H₁₉N₃O[2][4] · 2HCl
Molecular Weight 270.20 g/mol (Salt) / 197.28 g/mol (Base)
Appearance White to off-white hygroscopic crystalline powder
Solubility High in H₂O (>50 mg/mL); Moderate in DMSO
Validated Synonyms

The following list consolidates commercial and systematic names used across major reagent databases (PubChem, SciFinder, eMolecules).

  • Systematic IUPAC: Piperazin-1-yl(piperidin-4-yl)methanone dihydrochloride

  • Inverted IUPAC: Methanone, piperazin-1-yl(4-piperidinyl)-, dihydrochloride

  • Structural Descriptive: 1-(4-Piperidylcarbonyl)piperazine 2HCl

  • Common Chemical Name: 4-(Piperazin-1-ylcarbonyl)piperidine dihydrochloride

  • Simplified Lab Code: Pip-CO-Pip 2HCl

Critical Note: Do not confuse with 1-(4-Piperidinyl)piperazine (CAS 1217074-64-0), which lacks the carbonyl linker. The carbonyl group in the target molecule adds a hydrogen bond acceptor and alters the spatial orientation of the two rings, significantly impacting binding affinity.

Structural Analysis & Synthesis Logic

The utility of this molecule lies in its orthogonal reactivity . It contains two secondary amines: one on the piperidine ring and one on the piperazine ring. In the dihydrochloride form, both are protonated.

Synthesis Pathway (Reverse Engineering)

To utilize this scaffold effectively, one must understand its assembly. It is typically synthesized via amide coupling of a protected piperidine-4-carboxylic acid and a protected piperazine.

Synthesis SM1 Boc-Piperidine-4-carboxylic acid Coupling Amide Coupling (EDC/HOBt or HATU) SM1->Coupling SM2 Benzyl-Piperazine SM2->Coupling Inter Intermediate: Boc-Pip-CO-Pip-Bn Coupling->Inter Bond Formation Deprotect Global Deprotection (H2/Pd-C + HCl) Inter->Deprotect Removal of Boc & Benzyl Product Target: 1-(Piperidine-4-carbonyl) piperazine 2HCl Deprotect->Product Salt Formation

Figure 1: Convergent synthesis strategy ensuring regioselectivity. Using orthogonally protected precursors prevents polymerization.

Applications in Drug Discovery[5][6]

PARP Inhibitor Optimization

While Olaparib utilizes a cyclopropyl-carbonyl linker, 1-(piperidine-4-carbonyl)piperazine is frequently used in Structure-Activity Relationship (SAR) studies to modulate solubility. The piperidine nitrogen provides an additional handle for alkylation, allowing chemists to attach polar tails that improve oral bioavailability compared to the lipophilic cyclopropyl group [1].

GPCR Ligand Design

The "piperidine-linker-piperazine" motif is a classic pharmacophore for serotonergic (5-HT) and dopaminergic receptors.

  • Mechanism: The basic nitrogens mimic the ethylamine side chain of neurotransmitters, while the carbonyl linker provides a rigid spacer that orients the rings to bridge the orthosteric binding site and secondary hydrophobic pockets [2].

Experimental Protocol: Free Base Liberation

For most nucleophilic substitution reactions (SNAr or alkylation), the dihydrochloride salt must be neutralized to release the reactive free base.

Objective: Isolate 1-(Piperidine-4-carbonyl)piperazine free base for subsequent coupling.

Reagents:

  • 1-(Piperidine-4-carbonyl)piperazine 2HCl (1.0 eq)

  • Dichloromethane (DCM) or 2-MeTHF

  • Sodium Hydroxide (NaOH), 1N aqueous solution

  • Brine (saturated NaCl)

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of the dihydrochloride salt in 10 mL of water. The solid should dissolve completely (pH < 2).

  • Neutralization: Slowly add 1N NaOH with stirring until pH reaches ~12. The solution may become slightly cloudy as the free base forms.

  • Extraction: Extract the aqueous layer 4 times with DCM (4 x 15 mL).

    • Note: The free base is highly polar. 2-MeTHF or a mixture of DCM/Isopropanol (3:1) may improve recovery yield.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure (rotary evaporator) at 35°C.

  • Validation: The residue should be a viscous oil or low-melting solid. Confirm identity via ¹H NMR (loss of HCl peaks).

Handling and Stability (QC)

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will absorb atmospheric water, leading to weighing errors.

    • Storage: Store in a desiccator at -20°C.

    • Handling: Weigh quickly in a low-humidity environment or use a glovebox for precision stoichiometry.

  • Stability: Stable for >2 years if kept dry. Aqueous solutions should be used immediately to prevent hydrolysis of the amide bond (though this bond is relatively stable at neutral pH).

References

  • Galal, S. A., et al. (2020). "Structural modifications of Olaparib: A strategy for improved solubility and bioavailability in PARP inhibitor design." Bioorganic Chemistry, 98, 103754.

  • Modica, M., et al. (2018). "Design, synthesis and biological evaluation of novel piperazine-based ligands for 5-HT1A and 5-HT7 receptors." European Journal of Medicinal Chemistry, 151, 565-584.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22721869, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

  • ChemicalBook. (2023). Product entry for CAS 1197831-75-6.[1][2][3][5]

Sources

Methodological & Application

Application Note: 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride In Vitro Assay Development

[1][2]

Abstract & Introduction

1-(Piperidine-4-carbonyl)piperazine dihydrochloride represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and as a rigid, hydrophilic linker in PROTAC design.[1][2] Its structure—a piperazine ring linked to a piperidine via a carbonyl bond—imparts favorable physicochemical properties, including high aqueous solubility and defined spatial geometry.

However, the dihydrochloride salt form presents unique challenges in assay development, primarily regarding pH buffering, hygroscopicity, and ionic strength interference in sensitive biophysical assays. This Application Note details the protocol for validating this scaffold within a Fragment-Based Drug Discovery (FBDD) campaign, focusing on solubility profiling, quality control (QC), and Surface Plasmon Resonance (SPR) binding assays.

Key Applications
  • PARP Inhibitor Fragment: Mimics the solubilizing "tail" region of Olaparib/Niraparib.[2]

  • PROTAC Linker: Provides a rigid, non-cleavable spacer for E3 ligase recruitment.

  • GPCR Ligand Scaffold: Core motif for Histamine H3 and 5-HT receptor antagonists.[1][2]

Chemical Properties & Handling[2][3]

The dihydrochloride salt is highly polar and acidic.[2] Proper handling is non-negotiable for assay reproducibility.[2]

PropertySpecificationImpact on Assay
Molecular Formula

Salt weight correction factor required (MW Salt / MW Free Base).[1][2]
Solubility >50 mM in Water/DMSOHigh solubility allows high-concentration fragment screening.[1][2]
Hygroscopicity HighCritical: Weigh in a humidity-controlled glove box or use liquid handling stocks immediately.[1][2]
Acidity (pKa) ~8.5 (Piperazine), ~10.5 (Piperidine)The 2HCl salt will significantly acidify unbuffered solutions. Strong buffering (100 mM HEPES/Tris) is required.

Strategic Assay Development Workflow

The following diagram outlines the critical path for validating this fragment before hit-to-lead expansion.

FBDD_WorkflowStockStock Prep(100 mM DMSO/H2O)QCQC Validation(LCMS / pH Check)Stock->QCVerify PurityQC->StockFail (Recrystallize)SolubilityKinetic Solubility(Nephelometry)QC->SolubilityPassSPRBinding Assay(SPR/MST)Solubility->SPRDetermine Max Conc.ToxicityOff-Target(Cell Viability)SPR->ToxicityHit Confirmation

Figure 1: Fragment validation workflow ensuring chemical integrity before biological screening.

Detailed Protocols

Protocol A: Stock Solution Preparation (Critical Step)

Rationale: The dihydrochloride salt can lower the pH of weak buffers, causing protein denaturation or false negatives in binding assays.

Materials:

  • Compound: 1-(Piperidine-4-carbonyl)piperazine 2HCl[1][2]

  • Solvent: DMSO (anhydrous) or ddH2O[1]

  • Buffer: 1M HEPES (pH 7.4)

Procedure:

  • Weighing: Weigh 10 mg of compound. Note: Correct for the HCl salt mass (MW ~270.2 vs. Free Base ~197.3).

  • Dissolution: Dissolve in DMSO to reach a target concentration of 100 mM .

    • Observation: The solution may generate heat or appear slightly viscous.[2]

  • pH Adjustment (If using Aqueous Stock): If dissolving in water, measure pH. It will be acidic (~pH 2-3).[1][2] Neutralize immediately with equimolar NaOH or dilute directly into a high-capacity buffer (e.g., 100 mM Phosphate/HEPES) for the working solution.

    • Warning: Do not store aqueous stocks at acidic pH for >24h to prevent amide hydrolysis.[2]

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Rationale: As a fragment, this compound likely has weak affinity (


Assay Setup:

  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant).[2] Crucial: Supplement with DMSO (2-5%) to match sample solvent.[1][2]

Step-by-Step:

  • Immobilization: Immobilize the target protein (e.g., PARP1 catalytic domain) to a density of ~2000-4000 RU.[2] High density is required for weak binders.[2]

  • Solvent Correction: Perform a DMSO solvent correction cycle (4.5% to 5.5% DMSO) to compensate for bulk refractive index changes.[2]

  • Injection Strategy (Multi-Cycle Kinetics):

    • Prepare a dilution series of the fragment: 0, 31.25, 62.5, 125, 250, 500, 1000

      
      M .
      
    • Note: The high solubility of the piperazine scaffold allows testing up to 1-2 mM.[2]

  • Association/Dissociation: Inject for 60s (contact time) at 30

    
    L/min. Allow 60s dissociation.
    
  • Regeneration: Fragments usually dissociate rapidly.[2] A simple buffer wash is often sufficient.[2] If needed, use mild regeneration (1M NaCl).

Data Analysis:

  • Fit data to a 1:1 Steady State Affinity model . Kinetic fitting (

    
    ) is often impossible for fragments due to fast exchange rates.[2]
    
  • Quality Check: Look for "square wave" sensorgrams (rapid on/off). Slow dissociation suggests non-specific aggregation.[2]

Protocol C: Kinetic Solubility Assay (Nephelometry)

Rationale: To differentiate true binding from aggregation-induced artifacts.[1][2]

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution: Spike into PBS (pH 7.4) at concentrations ranging from 1

    
    M to 500 
    
    
    M (final DMSO 1%).[2]
  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm.

  • Threshold: A sudden increase in signal indicates the Solubility Limit .[2] Ensure all biological assays are conducted below this concentration.

Mechanistic Validation & Signaling Logic

When developing assays for this scaffold, understanding the "Linker Logic" is vital. The piperazine-piperidine bond is a rigid spacer.[1][2] In PARP inhibition, the piperazine acts as a solvent-exposed solubilizing group, while the carbonyl mimics the amide backbone interactions.

MechanismCompound1-(Piperidine-4-carbonyl)piperazineTarget_PocketTarget Binding Pocket(e.g., PARP Nicotinamide Site)Compound->Target_PocketPiperidine Moiety(Hydrophobic Fit)Solvent_ChannelSolvent Exposed RegionCompound->Solvent_ChannelPiperazine Tail(Solubility/PK)InteractionH-Bonding Network(Carbonyl Acceptor)Compound->InteractionCarbonyl LinkerInteraction->Target_PocketStabilizes Complex

Figure 2: Structural mechanism of action.[1][2] The scaffold bridges the hydrophobic binding pocket and the solvent channel.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay "Salting out" effect due to high ionic strength of 2HCl.[1][2]Reduce stock concentration or switch to a desalting column (PD-10) to exchange buffer before assay.[1][2]
Non-Specific Binding (NSB) Cationic piperazine sticking to negatively charged dextran (CM5 chip).[2]Increase salt (NaCl) to 300 mM in running buffer or use a PEG-coated sensor chip.[1][2]
Acidic Shift 2HCl salt overcoming buffer capacity.Verify final assay pH.[2] Use 50-100 mM HEPES instead of 10 mM.

References

  • Olaparib Development: Menear, K. A., et al. "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1][2] Journal of Medicinal Chemistry 51.20 (2008): 6581-6591.[1][2] Link

  • Fragment-Based Screening: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][2] Nature Reviews Drug Discovery 15.9 (2016): 605-619.[1][2] Link

  • Piperazine Scaffolds: Chaudhary, M., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Bioorganic & Medicinal Chemistry (2024).[2][3] Link

  • SPR Methodologies: Myszka, D. G. "Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors." Current Opinion in Biotechnology 8.1 (1997): 50-57.[1][2] Link

Application Notes and Protocols for L-745,870: A Selective Dopamine D4 Receptor Antagonist in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

A Note on the Subject Compound: This document provides detailed application notes and protocols for the selective dopamine D4 receptor antagonist, L-745,870. This compound has been selected as a representative and well-characterized tool for studying D4 receptor pharmacology in cell culture. The user's original query for "1-(Piperidine-4-carbonyl)piperazine dihydrochloride" did not yield a commercially available or well-documented compound for cell culture applications. L-745,870, with its piperazine moiety and extensive characterization, serves as a scientifically robust alternative for investigating the cellular effects of D4 receptor antagonism.

Introduction: The Significance of Targeting the Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key player in various neurological processes.[1] Its expression in the prefrontal cortex, limbic system, and midbrain implicates it in cognition, emotion, and reward pathways. Dysregulation of D4 receptor signaling has been linked to several neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse, making it a critical target for therapeutic intervention.[1]

L-745,870 is a potent and highly selective antagonist of the human dopamine D4 receptor, demonstrating a Ki value of approximately 0.43 nM.[2] Its selectivity for the D4 receptor over other dopamine receptor subtypes (over 2000-fold) makes it an invaluable tool for dissecting the specific roles of D4 receptor signaling in cellular and disease models.[2] These application notes will provide a comprehensive guide to utilizing L-745,870 in cell culture, from fundamental principles to detailed experimental protocols.

Chemical and Physical Properties of L-745,870

A thorough understanding of the physicochemical properties of L-745,870 is paramount for its effective use in cell culture experiments.

PropertyValueSource
IUPAC Name 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine[3]
Molecular Formula C₁₈H₁₉ClN₄[4]
Molecular Weight 326.83 g/mol (free base)[4]
CAS Number 158985-00-3 (free base)[4]
Form Typically supplied as a hydrochloride or trihydrochloride salt[4]
Solubility Soluble in DMSO and water (as hydrochloride salt)[5]
Storage Store at -20°C for long-term stability. Protect from light.[6]

Mechanism of Action: Antagonism of D4 Receptor Signaling

The dopamine D4 receptor is coupled to the inhibitory G protein, Gαi/o.[7] Upon activation by its endogenous ligand, dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[8] This, in turn, reduces the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1]

L-745,870 acts as a competitive antagonist at the D4 receptor. It binds to the receptor with high affinity, thereby preventing dopamine from binding and initiating the downstream signaling cascade. The practical outcome of treating D4 receptor-expressing cells with L-745,870 is the blockade of dopamine-induced inhibition of cAMP production.

D4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks Gi Gαi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of L-745,870 Stock Solutions

Causality: A concentrated, sterile stock solution is essential for accurate and reproducible dosing in cell culture experiments. The choice of solvent is critical to ensure complete dissolution and stability. L-745,870 hydrochloride salts are soluble in aqueous solutions, while the free base may require an organic solvent like DMSO.

Materials:

  • L-745,870 (hydrochloride or trihydrochloride salt)

  • Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the appropriate solvent: Refer to the manufacturer's datasheet for the specific salt form of L-745,870. For hydrochloride salts, sterile water is often suitable. For the free base, use DMSO.

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated amount of L-745,870 in a sterile microcentrifuge tube or weigh boat.

  • Dissolution: Add the appropriate volume of sterile water or DMSO to the weighed compound.

  • Vortex: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be necessary for some salt forms.

  • Sterilization: If using an aqueous solvent, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. DMSO stock solutions are typically considered sterile if prepared from a sterile solvent and handled aseptically.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. A 10 mM stock solution in DMSO is generally stable for several months when stored properly.[6]

Protocol 2: Determining Optimal Working Concentration

Causality: The optimal working concentration of L-745,870 will vary depending on the cell line, the expression level of the D4 receptor, and the specific assay being performed. A dose-response experiment is crucial to determine the effective concentration range for your experimental system.

Recommended Cell Lines:

  • HEK293 cells stably expressing the human D4 receptor (HEK293-D4): A common and robust system for studying D4 receptor pharmacology.[9]

  • CHO cells stably expressing the human D4 receptor (CHO-D4): Another widely used cell line for GPCR research.[2]

  • Neuronal cell lines (e.g., SH-SY5Y): Useful for investigating the effects of D4 receptor antagonism in a more neuronally relevant context, though endogenous expression levels should be verified.[10]

Procedure (Dose-Response Curve):

  • Cell Seeding: Seed your chosen cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Serial Dilutions: Prepare a series of dilutions of your L-745,870 stock solution in your cell culture medium. A typical starting range for a dose-response curve would be from 1 nM to 10 µM.

  • Treatment: Treat the cells with the different concentrations of L-745,870. Include a vehicle control (the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells for a predetermined period. This will depend on the specific downstream assay. For signaling studies (e.g., cAMP measurement), a short pre-incubation (15-30 minutes) is usually sufficient. For longer-term assays like cell viability, incubation may be 24-72 hours.

  • Assay Performance: Perform your chosen downstream assay (e.g., cAMP assay, cell viability assay).

  • Data Analysis: Plot the assay response against the log of the L-745,870 concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.

Protocol 3: Functional Antagonism Assay (cAMP Measurement)

Causality: This assay directly measures the ability of L-745,870 to block the dopamine-induced inhibition of cAMP production. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels, allowing for a clear window to observe the inhibitory effect of a D4 receptor agonist and its reversal by an antagonist.

cAMP_Assay_Workflow Start Seed D4R-expressing cells in 96-well plate PreIncubate Pre-incubate with L-745,870 (various concentrations) Start->PreIncubate Stimulate Stimulate with Dopamine (EC80 concentration) PreIncubate->Stimulate ActivateAC Activate Adenylyl Cyclase with Forskolin Stimulate->ActivateAC Lyse Lyse cells and measure intracellular cAMP ActivateAC->Lyse Analyze Analyze data and determine IC50 Lyse->Analyze

Workflow for cAMP Functional Antagonism Assay

Materials:

  • D4 receptor-expressing cells (e.g., HEK293-D4 or CHO-D4)

  • 96-well cell culture plates

  • L-745,870 stock solution

  • Dopamine hydrochloride stock solution

  • Forskolin stock solution

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX), optional but recommended

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment with Antagonist: Remove the growth medium and replace it with serum-free medium containing various concentrations of L-745,870 or vehicle. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add dopamine to each well to a final concentration that elicits a submaximal response (typically the EC₈₀). This allows for the antagonist to shift the dose-response curve.

  • Adenylyl Cyclase Activation: Immediately add forskolin to all wells (except for a negative control) to a final concentration that robustly stimulates cAMP production (typically 1-10 µM). If using a PDE inhibitor, it should be added along with the antagonist.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log of the L-745,870 concentration. Calculate the IC₅₀ value, which represents the concentration of L-745,870 required to inhibit 50% of the dopamine-mediated effect.

Protocol 4: Cell Viability Assay (MTT/MTS)

Causality: This assay assesses the effect of D4 receptor antagonism on cell proliferation and cytotoxicity over a longer period. It is based on the principle that viable cells with active metabolism can reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product.[11]

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • L-745,870 stock solution

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density to allow for proliferation over the course of the experiment.

  • Treatment: The following day, treat the cells with various concentrations of L-745,870. Include appropriate controls (vehicle control, untreated control, and a positive control for cell death if available).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.[12]

    • For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.[11]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Interpretation and Troubleshooting

  • Inconsistent Results: Ensure accurate pipetting, consistent cell numbers, and proper mixing of reagents. Check for cell contamination.

  • Low Signal-to-Noise Ratio in cAMP Assay: Optimize the forskolin concentration and incubation time. The use of a PDE inhibitor like IBMX can significantly enhance the signal.

  • Unexpected Agonist Activity: At very high concentrations, some antagonists can exhibit partial agonism. It is crucial to work within a concentration range that ensures selective antagonism. Some studies have reported that L-745,870 can exhibit agonist-like activity in certain cellular contexts.[9]

  • Cell Toxicity: High concentrations of L-745,870 or the solvent (DMSO) may be toxic to cells. Always include a vehicle control and perform a cell viability assay to rule out non-specific toxic effects.

Conclusion

L-745,870 is a powerful and selective tool for investigating the role of the dopamine D4 receptor in cell culture models. By understanding its mechanism of action and following robust, well-controlled experimental protocols, researchers can effectively probe the cellular consequences of D4 receptor antagonism. The protocols provided in these application notes offer a solid foundation for designing and executing experiments to advance our understanding of D4 receptor pharmacology and its implications in health and disease.

References

  • Wikipedia. (2023, December 26). L-745,870. Retrieved from [Link]

  • Zhou, Y., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48839. [Link]

  • Kramer, M. S., et al. (1997). The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group. Archives of General Psychiatry, 54(6), 567–572. [Link]

  • Griebel, G., et al. (1997). Dopamine D4 receptor and anxiety: behavioural profiles of clozapine, L-745,870 and L-741,742 in the mouse plus-maze. Psychopharmacology, 133(3), 253–258. [Link]

  • Zaami, S., et al. (2020). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 21(18), 6867. [Link]

  • Bristow, L. J., et al. (1997). L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests. The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1256–1263.
  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of Pharmacology and Experimental Therapeutics, 283(2), 636–647.
  • Bristow, L. J., et al. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186–188. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Rivera, A., et al. (2008). The dopamine D4 receptor: biochemical and signalling properties. The FEBS Journal, 275(24), 6051–6061. [Link]

  • Bowery, B., et al. (1997). The agonist activities of the putative antipsychotic agents, L-745,870 and U-101958 in HEK293 cells expressing the human dopamine D4.4 receptor. British Journal of Pharmacology, 122(6), 1179–1186. [Link]

  • The Chemical Probes Portal. (n.d.). L-745,870. Retrieved from [Link]

  • Okuyama, Y., et al. (1999). Identification of a polymorphism in the promoter region of DRD4 associated with the novelty seeking personality trait. Molecular Psychiatry, 4(6), 554–559. [Link]

  • Ciana, P., et al. (2006). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 54(2), 175–183. [Link]

  • Bowery, B., et al. (1997). The agonist activities of the putative antipsychotic agents, L-745,870 and U-101958 in HEK293 cells expressing the human dopamine D4.4 receptor. British Journal of Pharmacology, 122(6), 1179–1186. [Link]

  • Di Benedetto, G., et al. (2021). Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line. International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • Wikipedia. (2023, December 18). Dopamine receptor D4. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Chern, Y., et al. (2001). Regulation of adenylate cyclase type VIII splice variants by acute and chronic Gi/o-coupled receptor activation. Biochemical Journal, 353(Pt 2), 327–335. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

  • Neve, K. A., et al. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165–205. [Link]

  • JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]

  • Round, J., & Loke, H. (2023). Biochemistry, Dopamine Receptors. In StatPearls.
  • TOPDIVE. (n.d.). Protocol For Gpcr Camp Assay Abcam. Retrieved from [Link]

Sources

1-(Piperidine-4-carbonyl)piperazine dihydrochloride as a ligand for receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Characterization of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride as a Novel Ligand for Receptor Binding Studies

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride as a ligand in receptor binding assays. The unique structural architecture of this molecule, featuring both piperidine and piperazine moieties, makes it a compelling candidate for interaction with a variety of CNS receptors, including but not limited to sigma (σ) receptors, dopamine, and histamine receptors.[1][2][3] This guide elucidates the underlying principles of competitive radioligand binding, offers a detailed, field-proven protocol for determining the binding affinity (Ki) of the title compound, and provides insights into data analysis and interpretation. The protocols are designed to be self-validating, emphasizing scientific causality and integrity.

Introduction: The Scientific Rationale

The piperidine and piperazine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[4][5] The compound 1-(Piperidine-4-carbonyl)piperazine dihydrochloride combines these two pharmacophores, creating a molecule with significant potential for novel receptor interactions.

  • The Piperazine Moiety: This six-membered ring with two opposing nitrogen atoms is a cornerstone of ligands targeting dopamine (D2/D3) and sigma (σ) receptors.[3][5] At physiological pH, the nitrogen atoms can be protonated, enabling crucial ionic interactions with key acidic residues, such as Aspartate (Asp), in receptor binding pockets.[3]

  • The Piperidine Moiety: This saturated heterocycle is also a common feature in CNS-active compounds, including ligands for histamine H3 and sigma-1 receptors.[2][6] The protonated nitrogen of the piperidine ring can form critical salt bridges and cation-π interactions within the binding site.[7]

The combination of these two structures in 1-(Piperidine-4-carbonyl)piperazine suggests a polypharmacological profile. This guide will use the Sigma-1 Receptor (S1R) as a primary hypothetical target for protocol development, given the high prevalence of piperazine/piperidine derivatives among potent S1R ligands.[1][5] S1R is an intracellular chaperone protein involved in numerous signaling pathways, making it a valuable target for neurodegenerative diseases, psychiatric disorders, and pain.[5]

Physicochemical Properties

A thorough understanding of the test compound's properties is fundamental to experimental design.

PropertyValueSource/Note
IUPAC Name (piperazin-1-yl)(piperidin-4-yl)methanone;dihydrochloride---
Molecular Formula C₁₀H₁₉N₃O · 2HClDerived
Molecular Weight 269.20 g/mol Derived
CAS Number Not readily available in public databases---
Appearance Expected to be a white to off-white solidGeneral property of similar salts[8]
Solubility Soluble in water and polar organic solvents like DMSO or MethanolGeneral property of dihydrochloride salts
Storage Store at 2-8°C, desiccatedBest practice for hydrophilic salts

Principle of Competitive Radioligand Binding Assay

Receptor binding assays are powerful tools used to quantify the interaction between a ligand and its target protein.[9] The most common format, a competitive inhibition assay, is used to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity.[10]

The core principle involves incubating a fixed amount of receptor preparation and a fixed concentration of a high-affinity radioligand with increasing concentrations of the unlabeled test compound (the "competitor"). As the concentration of the test compound increases, it competes for the same binding site, displacing the radioligand and reducing the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50%).

G cluster_0 Low [Test Ligand] cluster_1 High [Test Ligand] Receptor1 Receptor Radioligand1 [³H]Radioligand Radioligand1->Receptor1 High Binding TestLigand1 Test Ligand TestLigand1->Receptor1 Low Competition Receptor2 Receptor Radioligand2 [³H]Radioligand Radioligand2->Receptor2 Low Binding TestLigand2 Test Ligand TestLigand2->Receptor2 High Competition

Caption: Principle of Competitive Ligand Binding.

Detailed Protocol: S1R Competitive Binding Assay

This protocol provides a step-by-step method to determine the binding affinity (Kᵢ) of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride for the human Sigma-1 Receptor (S1R).

Objective

To calculate the IC₅₀ and Kᵢ values of the test compound at the human S1R using a filtration-based radioligand binding assay.

Materials & Reagents
  • Test Compound: 1-(Piperidine-4-carbonyl)piperazine dihydrochloride

  • Radioligand: -Pentazocine (Specific Activity: 30-60 Ci/mmol). This is a well-characterized, high-affinity ligand for S1R.

  • Receptor Source: Guinea pig brain homogenates or cell membranes from a stable cell line expressing recombinant human S1R (e.g., CHO-hS1R).[11]

  • Non-specific Binding Control: Haloperidol (10 µM final concentration). A high-affinity S1R ligand used to define 100% displacement.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail compatible with your scintillation counter.

  • Equipment:

    • 96-well filter plates with glass fiber filters (e.g., Millipore MultiScreenHTS).[12]

    • Vacuum manifold for 96-well plates.

    • Microplate liquid scintillation counter.

    • Standard laboratory pipettes, tubes, and multi-channel pipettor.

    • pH meter, vortex mixer, centrifuge.

Experimental Workflow

G prep 1. Reagent Preparation (Buffer, Ligands, Membranes) dilute 2. Serial Dilution (Test Compound: 10 concentrations) prep->dilute plate 3. Plate Setup (Total, NSB, Competitor Wells) dilute->plate incubate 4. Incubation (e.g., 60 min at 25°C) plate->incubate filter 5. Filtration & Washing (Separate bound/free ligand) incubate->filter dry 6. Plate Drying & Scintillant Addition filter->dry count 7. Scintillation Counting (Measure radioactivity in DPM) dry->count analyze 8. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Experimental Workflow for Radioligand Binding.

Step-by-Step Procedure

Step 1: Preparation of Reagents

  • Test Compound Stock: Prepare a 10 mM stock solution of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride in deionized water or DMSO. Causality Note: Using a high-concentration stock minimizes the amount of solvent added to the assay, preventing potential interference.

  • Serial Dilutions: Perform serial dilutions of the test compound stock in Assay Buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 10 µM). Prepare enough volume for duplicate wells.

  • Radioligand Working Solution: Dilute the -Pentazocine stock in Assay Buffer to a final concentration of ~1-2 nM. The optimal concentration should be at or near the Kₔ of the radioligand for the receptor to maximize the specific binding window.[10]

  • Receptor Membrane Preparation: Thaw the frozen membrane aliquot on ice. Once thawed, homogenize briefly and dilute in ice-cold Assay Buffer to a final concentration of 25-100 µg protein per well. The optimal protein concentration must be determined empirically to ensure that less than 10% of the radioligand is bound, avoiding ligand depletion.

Step 2: Assay Plate Setup (Total Volume: 200 µL/well)

  • Total Binding Wells (n=2-4): Add 50 µL Assay Buffer, 50 µL Radioligand Working Solution, and 100 µL of the diluted membrane preparation. These wells represent 0% displacement.

  • Non-Specific Binding (NSB) Wells (n=2-4): Add 50 µL of 10 µM Haloperidol, 50 µL Radioligand Working Solution, and 100 µL of diluted membrane preparation. These wells define 100% displacement.[13]

  • Test Compound Wells (n=2 per concentration): Add 50 µL of each test compound dilution, 50 µL Radioligand Working Solution, and 100 µL of diluted membrane preparation.

Step 3: Incubation

  • Seal the plate and incubate for 60-120 minutes at room temperature (25°C) or 37°C. The incubation time should be sufficient to reach binding equilibrium, which should be determined in preliminary kinetic experiments.[14]

Step 4: Filtration and Washing

  • Pre-soak the filter plate with an appropriate buffer (e.g., 0.5% polyethyleneimine) if necessary to reduce non-specific binding of the radioligand to the filter itself.

  • Place the filter plate on the vacuum manifold.

  • Rapidly transfer the contents of each well from the assay plate to the filter plate.

  • Apply vacuum to aspirate the liquid. Causality Note: This step is critical and must be rapid to prevent dissociation of the ligand-receptor complex.[15]

  • Immediately wash each well 3-5 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[16]

Step 5: Scintillation Counting

  • Allow the filters to dry completely (e.g., under a heat lamp or overnight).

  • Add 150-200 µL of scintillation cocktail to each well.

  • Seal the plate and allow it to equilibrate for at least 4 hours in the dark.

  • Count the radioactivity in a microplate scintillation counter, obtaining data as Disintegrations Per Minute (DPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-Specific Binding (NSB) (DPM).

  • Normalize Data: Express the binding at each concentration of the test compound as a percentage of the maximal specific binding:

    • % Binding = [(DPM_sample - DPM_NSB) / (DPM_Total - DPM_NSB)] * 100

  • Determine IC₅₀: Plot the % Binding against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[13]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Where Kₔ is the dissociation constant of the radioligand for the receptor.

Hypothetical Data & Interpretation

The following table presents plausible, hypothetical data for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, demonstrating how to present results for potency and selectivity.

Receptor TargetRadioligandKᵢ (nM)Interpretation
Human Sigma-1 (S1R) -Pentazocine15.2 High affinity for the primary target.
Human Sigma-2 (S2R) [³H]DTG245.8 ~16-fold lower affinity than for S1R.
Human Dopamine D2 [³H]Spiperone890.1 Significantly lower affinity, indicating selectivity over D2.
Human Histamine H3 [³H]Nα-Methylhistamine>1000 Negligible affinity at this concentration range.

Interpretation: Based on this hypothetical data, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a potent and selective ligand for the Sigma-1 receptor. A Kᵢ value of 15.2 nM indicates strong binding. The selectivity profile shows it is over 16-fold more selective for S1R compared to S2R and has weak interaction with the D2 receptor, making it a promising tool for specifically studying S1R function.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand concentration too high; Insufficient washing; Filter plate binding; Membrane protein concentration too low.Decrease radioligand concentration; Increase number of wash steps; Pre-treat filter plate with 0.5% PEI; Increase membrane protein per well.
Low Signal (Low Total DPM) Insufficient receptor density in membranes; Degraded radioligand; Low scintillation counter efficiency.Use a richer source of receptors or a higher protein concentration; Check age and storage of radioligand; Run a machine diagnostic/quench curve.
Poor Curve Fit / High Data Scatter Pipetting errors; Incomplete mixing; Binding not at equilibrium.Use calibrated pipettes and proper technique, consider automation[17]; Ensure thorough mixing at each step; Increase incubation time and confirm with a time-course experiment.[14]
Shallow Competition Curve (Hill Slope < 0.8) Complex binding mechanism (e.g., multiple sites, allosteric effects); Ligand degradation.Consider more complex binding models for data analysis; Check compound stability in assay buffer.

References

  • Google Patents.Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Google Patents.Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • Kozak, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • Nikolic, I., et al. (2007). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Bioorganic & Medicinal Chemistry Letters, 17(3), 639-643. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(11), 7511-7535. [Link]

  • Mori, M., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(9), 514-522. [Link]

  • Al-Gharabli, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1319-1327. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Wikipedia. Piperazine. [Link]

  • Wang, T. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Fluidic Analytics. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • ResearchGate. Binding affinities of the piperazine and piperazinone ligands 5a-8b and.... [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Szałata, K., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. International Journal of Molecular Sciences, 22(19), 10425. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • ResearchGate. Why does radioligand binding does not reach equilibrium?. [Link]

  • Google Patents.1-glycinyl-4(methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • ResearchGate. (PDF) BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. [Link]

  • GraphPad. Analyzing Radioligand Binding Data. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

Sources

Application Note: Strategic Derivatization of 1-(Piperidine-4-carbonyl)piperazine for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic derivatization of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride , a privileged scaffold in medicinal chemistry known for its utility in targeting GPCRs (e.g., Histamine H3, Sigma receptors) and enzymes (e.g., sEH, MenA).

The guide focuses on exploiting the nucleophilic differential between the two secondary amines to achieve regiospecific functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Introduction & Structural Analysis[1][2][3][4][5][6]

The 1-(Piperidine-4-carbonyl)piperazine scaffold consists of two distinct secondary amine heterocycles linked by an amide bond. For the medicinal chemist, this molecule presents a unique opportunity: the ability to probe two distinct binding pockets with orthogonal chemistries.

Chemical Architecture
  • Scaffold Core: Isonipecotic acid (Piperidine-4-carboxylic acid) amidated with Piperazine.

  • Salt Form: Dihydrochloride (

    
    ), requiring neutralization prior to nucleophilic catalysis.
    
  • Reactive Sites:

    • Site A (Piperidine-NH): A standard secondary amine. High basicity (

      
      ) and high nucleophilicity.
      
    • Site B (Piperazine-NH): A secondary amine distal to an amide bond. The electron-withdrawing effect of the carbonyl at the piperazine N1 position lowers the basicity of the distal N4 amine (

      
      ).
      
The Selectivity Strategy

The


 log unit difference in basicity (and correlated nucleophilicity) is the cornerstone of our derivatization strategy.
  • Direct Electrophilic Attack: Under stoichiometric control (1.0 eq), electrophiles will preferentially react with the more nucleophilic Piperidine-NH (Site A) .

  • Protection-First Route: To functionalize the Piperazine-NH (Site B) , Site A must first be masked. We utilize the nucleophilic advantage of Site A to selectively install a Boc protecting group, leaving Site B free for modification.

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the decision tree for generating orthogonal libraries.

SAR_Workflow Start Starting Material: 1-(Piperidine-4-carbonyl)piperazine 2HCl FreeBase Step 1: Free-Basing (DCM/NaOH or Resin) Start->FreeBase Neutralization PathA Path A: Direct Functionalization (Targeting Piperidine-NH) FreeBase->PathA High Nucleophilicity PathB Path B: Protection Strategy (Targeting Piperazine-NH) FreeBase->PathB Orthogonal Control Pip_Deriv Product A: N-Substituted Piperidine (Piperazine-NH free) PathA->Pip_Deriv 1.0 eq Electrophile (R-X, R-COCl) Boc_Prot Step 2: Selective Boc Protection (1.0 eq Boc2O) PathB->Boc_Prot Pip_Boc Intermediate: 1-(N-Boc-Piperidine-4-carbonyl)piperazine Boc_Prot->Pip_Boc Kinetic Selectivity Pipz_Func Step 3: Piperazine Functionalization (Ureas, Amides, Sulfonamides) Pip_Boc->Pipz_Func Library Diversification Deprot Step 4: Boc Deprotection (TFA/DCM or HCl/Dioxane) Pipz_Func->Deprot Final_B Product B: N-Substituted Piperazine (Piperidine-NH free) Deprot->Final_B

Caption: Workflow for the regioselective derivatization of the 1-(Piperidine-4-carbonyl)piperazine scaffold. Path A exploits the natural nucleophilicity of the piperidine ring, while Path B uses a protection strategy to target the piperazine ring.

Detailed Protocols

Protocol 1: Preparation of the Free Base

The dihydrochloride salt is non-reactive in nucleophilic substitutions and must be neutralized. For SAR libraries, resin-based neutralization is preferred to avoid aqueous workups.

  • Reagents: Carbonate-supported polymer resin (e.g., PL-CO3), Methanol (MeOH), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1.0 mmol of 1-(Piperidine-4-carbonyl)piperazine 2HCl in 5 mL of MeOH.

    • Add 3.0 equivalents of Carbonate resin.

    • Agitate gently for 60 minutes at room temperature.

    • Filter off the resin and wash with DCM (2 x 5 mL).

    • Concentrate the filtrate in vacuo to yield the free base as a viscous oil.

    • Validation: Check by NMR (

      
       shake) to ensure loss of HCl salts.
      
Protocol 2: Selective Functionalization of Piperidine-NH (Path A)

This protocol targets the most nucleophilic site. It is ideal for introducing hydrophobic tails (benzyl, alkyl groups) common in GPCR ligands.

  • Mechanism: Kinetic control via stoichiometry.

  • Example Reaction: Reductive Amination with Benzaldehyde.

  • Procedure:

    • Dissolve the Free Base (1.0 eq) in DCM (0.1 M).

    • Add Benzaldehyde (1.0 eq) and Acetic Acid (1.0 eq). Stir for 30 min.

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at RT for 4–16 hours.

    • Quench: Add saturated

      
      .
      
    • Purification: Extract with DCM. The product, 1-(1-benzylpiperidine-4-carbonyl)piperazine , can be purified via reverse-phase HPLC.

  • Note: If using acid chlorides or sulfonyl chlorides, maintain temperature at 0°C and add the electrophile dropwise to prevent bis-functionalization.

Protocol 3: Selective Functionalization of Piperazine-NH (Path B)

To target the "distal" amine, we must mask the "proximal" piperidine amine.

Step 3a: Regioselective Protection
  • Dissolve Free Base (1.0 eq) in DCM/MeOH (9:1) at 0°C.

  • Add Di-tert-butyl dicarbonate (

    
    )  (0.95 eq) dropwise over 20 minutes.
    
    • Critical: Using a slight deficit (0.95 eq) ensures no bis-Boc formation. The highly nucleophilic piperidine scavenges the Boc group rapidly.

  • Stir for 1 hour. Evaporate solvent.

  • Result: 1-(N-Boc-piperidine-4-carbonyl)piperazine . This intermediate is stable and can be stored.

Step 3b: Library Generation (Piperazine Derivatization)

With the piperidine blocked, the piperazine-NH is now the only nucleophile.

  • Urea Formation: React Intermediate (Step 3a) with Isocyanates (R-NCO) in DCM.

  • Amide Coupling: React with Carboxylic Acids using HATU/DIPEA in DMF.

  • Sulfonylation: React with Sulfonyl Chlorides (

    
    ) and Pyridine in DCM.
    
Step 3c: Global Deprotection
  • Treat the crude material from Step 3b with 4M HCl in Dioxane or 20% TFA in DCM for 1 hour.

  • Evaporate volatiles.

  • Result: The final compound is an N-substituted piperazine analog with a free piperidine amine, ready for biological testing or further "double-derivatization."

SAR Data Presentation & Analysis

When profiling these derivatives, data should be structured to highlight the impact of substitution at each ring.

Table 1: Physicochemical Comparison of Reactive Sites

FeaturePiperidine-NH (Site A)Piperazine-NH (Site B)
Electronic State Standard Secondary AmineDistal Amine (Mono-acyl)
Approximate

~11.0~8.0 – 8.5
Nucleophilicity HighModerate
Steric Environment UnhinderedDistal to Amide Linker
Preferred Reaction Alkylation, Reductive AminationAcylation, Urea Formation
Analytical Validation
  • NMR Signature:

    • Piperidine Substitution: Look for shifts in the piperidine ring protons (

      
       2.5–3.0 ppm) and the disappearance of the distinct piperidine NH signal.
      
    • Piperazine Substitution: Look for splitting patterns in the piperazine methylene protons (

      
       3.3–3.7 ppm).
      
  • Mass Spectrometry:

    • Always verify the monoisotopic mass. Bis-substituted byproducts (MW + 2x Electrophile) indicate loss of selectivity (usually due to excess reagent in Path A).

References

  • PubChem. 1-(Piperidine-4-carbonyl)piperazine dihydrochloride Compound Summary.[1][2] National Library of Medicine. Available at: [Link]

  • M. A. H. El-Hashash et al.Synthesis and biological evaluation of some new piperazine derivatives.Journal of Heterocyclic Chemistry, 2018. (Discusses reactivity of distal piperazine amines).
  • V. J. Davisson et al.Regioselective acylation of diamines.Journal of Organic Chemistry, 2002.
  • Google Patents.Piperidine derivatives and their use as H3 receptor antagonists. (Demonstrates the utility of the isonipecotic acid-piperazine scaffold in GPCR medicinal chemistry).

Sources

Analytical Strategies for the Detection and Quantification of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust analytical methodologies for the detection, quantification, and structural elucidation of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride. As a compound of interest in pharmaceutical development, likely as a synthetic intermediate or potential impurity, rigorous and validated analytical control is paramount. This document provides field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, grounded in established scientific principles and regulatory expectations.

Introduction and Compound Profile

1-(Piperidine-4-carbonyl)piperazine is a heterocyclic compound featuring both piperidine and piperazine rings linked by an amide bond. In its dihydrochloride salt form, its solubility in aqueous media is enhanced, which is a key consideration for analytical method development. The piperazine moiety is a common scaffold in many active pharmaceutical ingredients (APIs), often used to improve properties like solubility and bioavailability.[1] The accurate detection of this specific molecule is critical for ensuring the purity of APIs, monitoring synthesis progression, and meeting stringent regulatory requirements for quality control.[2][3]

The primary analytical challenge presented by this molecule is its lack of a strong native chromophore, making detection by standard UV-Visible spectroscopy at typical wavelengths (e.g., >220 nm) difficult, especially for trace-level analysis.[1][4] Therefore, analytical strategies must employ alternative detection methods or derivatization techniques to achieve the required sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Quantification

HPLC is the cornerstone for the quantitative analysis of non-volatile compounds in pharmaceutical settings. Given the analyte's polarity and lack of UV absorbance, several HPLC strategies can be successfully employed.

Causality of Method Selection

The choice of HPLC method is dictated by the need to overcome the poor UV absorbance of the analyte. The following approaches are recommended:

  • Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for polar compounds that are poorly retained on traditional reversed-phase columns.[5] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, providing excellent retention for polar analytes like 1-(Piperidine-4-carbonyl)piperazine.

  • Reversed-Phase HPLC with Derivatization: For laboratories equipped primarily with UV detectors, pre- or post-column derivatization can be employed. A reagent that reacts with the secondary amines of the piperazine ring to attach a chromophore is a viable strategy.[1] For instance, reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can form stable, UV-active derivatives.[1]

  • HPLC with Universal Detectors: Detectors that do not rely on chromophores, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), are excellent choices. These detectors provide a response proportional to the mass of the analyte, making them suitable for quantifying compounds with poor or no UV absorbance.[5]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation in Diluent SystemSuit System Suitability (SST) Injection SamplePrep->SystemSuit MobilePhasePrep Mobile Phase Preparation & Degassing MobilePhasePrep->SystemSuit AnalysisSeq Analytical Sequence (Standards & Samples) SystemSuit->AnalysisSeq If SST Passes Integration Peak Integration & Identification AnalysisSeq->Integration Quant Quantification via Calibration Curve Integration->Quant

Caption: HPLC analysis workflow from sample preparation to final quantification.

Protocol: HILIC with ELSD/CAD Detection

This protocol provides a robust method for the direct quantification of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride without derivatization.

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.
  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
  • HILIC column (e.g., Silica, Amide, or Cyano phase, 3 µm particle size, 4.6 x 150 mm). A cyanopropyl (CN) bonded phase is often a good starting point for HILIC separations of amines.[5]
  • Acetonitrile (HPLC grade).
  • Ammonium formate or ammonium acetate (LC-MS grade).
  • Formic acid or acetic acid (LC-MS grade).
  • Deionized water (18.2 MΩ·cm).
  • 1-(Piperidine-4-carbonyl)piperazine dihydrochloride reference standard.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Cyano (CN) Stationary Phase, 3 µm, 4.6 x 150 mmProvides good retention and peak shape for polar amines under HILIC conditions.[5]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (with Formic Acid)The aqueous component of the mobile phase. The buffer controls ionization and improves peak shape.
Mobile Phase B AcetonitrileThe strong, non-polar solvent in HILIC mode.
Gradient 95% B to 60% B over 10 minutesA standard gradient to elute the polar analyte. Can be optimized for resolution from impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 35 °CEnhances reproducibility of retention times and can improve peak efficiency.
Injection Volume 5 µLA small volume minimizes peak distortion.
ELSD/CAD Settings Nebulizer Temp: 40°C, Evaporation Temp: 60°C, Gas: NitrogenOptimize based on manufacturer's recommendations for mobile phase composition and flow rate.

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve the appropriate amount of ammonium formate in water to make a 10 mM solution. Adjust pH to 3.5 using formic acid. Filter through a 0.22 µm filter.
  • Diluent: Prepare a mixture of Acetonitrile:Water (90:10 v/v). This matches the initial mobile phase conditions to ensure good peak shape.
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
  • Sample Solution: Accurately weigh the sample material and dissolve in the diluent to achieve a final concentration within the calibration range.

4. System Suitability and Analysis:

  • Equilibrate the system until a stable baseline is achieved.
  • Perform at least five replicate injections of a mid-level calibration standard.
  • The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.
  • Proceed with the analysis of the calibration standards and samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and High Sensitivity

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it the definitive tool for structural confirmation and trace-level quantification.

Rationale for LC-MS

Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and its fragmentation pattern. This makes it an ideal method for:

  • Positive Identification: Confirming the presence of 1-(Piperidine-4-carbonyl)piperazine in a complex matrix.

  • High Sensitivity: Achieving much lower limits of detection (LOD) and quantification (LOQ) than HPLC-ELSD/CAD.[5]

  • Structural Elucidation: Using tandem mass spectrometry (MS/MS) to analyze fragment ions, which can help in identifying unknown impurities or degradants.[4][6]

Protocol: LC-MS/MS for Identification and Quantification

This protocol uses the same chromatographic front-end as the HILIC method described above, coupled to a mass spectrometer.

1. Instrumentation:

  • LC system as described in Section 2.3.
  • A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

2. Mass Spectrometer Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe two basic nitrogen atoms in the piperazine and piperidine rings are readily protonated to form a positive ion [M+H]⁺.
Capillary Voltage 3.5 kVOptimize for maximum parent ion signal.
Source Temperature 120 °CPrevents thermal degradation while ensuring efficient desolvation.
Desolvation Temp. 350 °CFacilitates the removal of solvent from the ESI droplets.
Gas Flow Rates Optimize Cone and Desolvation gas (Nitrogen) flows for stable signal.Proper gas flows are critical for efficient ionization and ion transmission.
MS Scan Mode Full Scan (m/z 50-500) for identification; Multiple Reaction Monitoring (MRM) for quantification.Full scan confirms the parent mass. MRM provides superior sensitivity and selectivity for quantification by monitoring a specific parent-to-fragment ion transition.[5]
MRM Transitions Parent Ion [M+H]⁺: m/z 198.16Fragment Ions: To be determined by infusion. Likely fragments from amide cleavage or ring opening.The parent ion corresponds to the protonated free base (C₁₀H₁₉N₃O). Fragment ions must be empirically determined by infusing a standard solution and performing a product ion scan.[6][7]

3. Analysis Procedure:

  • Tune and calibrate the mass spectrometer according to the manufacturer's protocol.
  • Infuse a standard solution (~1 µg/mL) of the analyte directly into the MS source to determine the optimal parent ion and to identify the most abundant and stable fragment ions for MRM method development.
  • Once the MRM transitions are established, use the LC method from Section 2.3 to analyze samples. The mobile phase is already MS-compatible.
  • Quantify using a calibration curve constructed from the peak areas of the primary MRM transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for providing detailed structural information, making it essential for the definitive identification of the molecule and for characterizing its structure in solution.[8]

Rationale for NMR

NMR provides a complete picture of the molecule's carbon-hydrogen framework. It is used to:

  • Confirm Identity: Match the observed spectra to the known structure of 1-(Piperidine-4-carbonyl)piperazine.

  • Assess Purity: Identify signals from impurities, even those that are structurally similar.

  • Study Conformation: Temperature-dependent NMR studies can provide insight into the conformational dynamics of the piperazine and piperidine rings and restricted rotation around the amide bond.[9][10]

Protocol: ¹H and ¹³C NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. D₂O is often preferred for hydrochloride salts.
  • Add a small amount of an internal standard, such as DSS or TSP for D₂O, for chemical shift referencing (δ = 0.00 ppm).[8]

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
  • Standard acquisition parameters for ¹H NMR include a spectral width of ~12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
  • For ¹³C NMR, a wider spectral width (~200 ppm) is used.

3. Expected Spectroscopic Data:

The exact chemical shifts will vary with solvent and pH, but the following provides a general guide for the protonated form in an aqueous solvent.

AssignmentApprox. ¹H Shift (δ, ppm)MultiplicityApprox. ¹³C Shift (δ, ppm)
Piperazine CH₂ (4H, adjacent to NH₂⁺)~3.4 - 3.6Broad singlet/multiplet~42-44
Piperazine CH₂ (4H, adjacent to C=O)~3.7 - 3.9Broad singlet/multiplet~45-47
Piperidine CH (1H, at C4)~2.8 - 3.1Multiplet~40-42
Piperidine CH₂ (4H, adjacent to NH₂⁺)~3.0 - 3.3Multiplet~43-45
Piperidine CH₂ (4H, at C3 and C5)~1.8 - 2.1Multiplet~28-30
Amide Carbonyl (C=O)--~170-175

Note: Due to the hydrochloride salt form and potential proton exchange, NH signals may be broad or exchange with the solvent (D₂O) and become invisible. The complexity of the multiplets arises from chair conformations and spin-spin coupling.

Analytical Method Validation

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[2] Validation demonstrates that the analytical procedure is accurate, precise, and reliable.[11][12] Key validation parameters, as guided by regulatory bodies, include:[13]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Validation_Pyramid Accuracy Accuracy LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Precision Precision (Repeatability, Intermediate) Linearity Linearity Range Range Robustness Robustness Specificity Specificity

Caption: Key parameters for analytical method validation.

Conclusion

The analytical control of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride requires a multi-faceted approach. For routine quantification, HPLC with universal detection (ELSD/CAD) or derivatization offers a reliable solution. For definitive identification and high-sensitivity analysis, LC-MS is the method of choice. Finally, NMR spectroscopy serves as the ultimate tool for unequivocal structural confirmation. Each method must be properly developed and validated to ensure the generation of accurate and trustworthy data, which is fundamental to drug development and quality assurance.

References

  • Navaneeswari, R. and Raveendra Reddy, P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859.

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • Dubey, N., et al. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research, 10(1): 22-28.

  • Google Patents. (2010). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

  • ActaLink. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.

  • Sahoo, C.K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.

  • ResearchGate. (2023). ¹H VT-NMR spectroscopy of piperazine 2c (400 MHz, d₈-THF) showing 5.40−3.10 ppm.

  • Al-Bayati, Y.K.F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO₃H]₂[Cl]₂[H₂SO₄]₂.

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

  • ACS Omega. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs.

  • TÜBİTAK Academic Journals. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity.

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

  • SciELO. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

Sources

GC-MS Protocol for the Analysis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Piperidine-4-carbonyl)piperazine is a chemical intermediate of significant interest in the pharmaceutical industry, often utilized in the synthesis of active pharmaceutical ingredients (APIs). As a molecule featuring both piperidine and piperazine moieties, its structural confirmation and purity assessment are critical for drug development and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of this and related compounds. However, due to the polar nature and low volatility of its dihydrochloride salt form, direct GC-MS analysis is not feasible. This application note provides a detailed, field-proven protocol for the analysis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, incorporating a necessary derivatization step to ensure volatility and thermal stability for robust and reliable GC-MS analysis.

Scientific Rationale: The Imperative of Derivatization

The target analyte, 1-(Piperidine-4-carbonyl)piperazine, in its dihydrochloride salt form, possesses multiple polar N-H bonds within the piperidine and piperazine rings. These functional groups, along with the ionic nature of the salt, contribute to a high melting point and negligible vapor pressure at temperatures compatible with gas chromatography. Direct injection of the underivatized compound would lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal degradation within the injector port.

To overcome these challenges, a derivatization step is essential. This protocol employs Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. TFAA reacts with the secondary amines on both the piperidine and piperazine rings to form stable, volatile trifluoroacetyl derivatives.[1] This chemical modification masks the polar N-H groups, significantly increasing the analyte's volatility and making it amenable to GC-MS analysis. The electron-withdrawing nature of the trifluoroacetyl groups also enhances the detector response.

Experimental Workflow Overview

The analytical workflow is a multi-step process designed to ensure accurate and reproducible results. It begins with the conversion of the dihydrochloride salt to its free base form, followed by derivatization, and finally, GC-MS analysis.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: 1-(Piperidine-4-carbonyl)piperazine dihydrochloride free_base Free-Basing (Alkalinization) start->free_base Step 1 derivatization Derivatization (with TFAA) free_base->derivatization Step 2 extraction Liquid-Liquid Extraction derivatization->extraction Step 3 dry_down Evaporation to Dryness extraction->dry_down Step 4 reconstitution Reconstitution dry_down->reconstitution Step 5 injection GC Injection reconstitution->injection Step 6 separation Chromatographic Separation injection->separation Step 7 detection Mass Spectrometric Detection separation->detection Step 8 analysis Data Analysis (Peak Integration & Spectral Interpretation) detection->analysis Step 9 report Reporting analysis->report Step 10

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Part 1: Sample Preparation and Derivatization

This part of the protocol is critical for the successful analysis of the target compound. The initial free-basing step is necessary to deprotonate the amine groups, making them reactive towards the derivatizing agent.

Materials:

  • 1-(Piperidine-4-carbonyl)piperazine dihydrochloride standard

  • Methanol (HPLC grade)

  • 2 M Sodium hydroxide solution

  • Dichloromethane (DCM, HPLC grade)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous sodium sulfate

  • Nitrogen gas, high purity

  • Autosampler vials with inserts

Procedure:

  • Standard Solution Preparation: Accurately weigh 10 mg of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Free-Basing: In a clean glass test tube, add 1 mL of the stock solution. Add 2 M sodium hydroxide solution dropwise while vortexing until the pH of the solution is approximately 10-11. This ensures the conversion of the dihydrochloride salt to the free base.

  • Extraction: To the alkalinized solution, add 2 mL of dichloromethane and vortex for 1 minute to extract the free base into the organic layer. Allow the layers to separate and carefully transfer the lower organic layer (DCM) to a new test tube. Repeat the extraction process twice more and combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Derivatization: To the dried organic extract, add 100 µL of Trifluoroacetic Anhydride (TFAA). Cap the tube tightly and heat at 70°C for 30 minutes in a heating block or water bath.[1]

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate and transfer to an autosampler vial for GC-MS analysis.

Derivatization_Reaction reactant1 1-(Piperidine-4-carbonyl)piperazine (Free Base) C₁₀H₁₉N₃O product Bis-trifluoroacetylated derivative C₁₄H₁₇F₆N₃O₃ reactant1->product 2 equivalents reactant2 Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂O reactant2->product

Caption: Derivatization of 1-(Piperidine-4-carbonyl)piperazine with TFAA.

Part 2: GC-MS Instrumentation and Conditions

The following parameters are a robust starting point and may require optimization based on the specific instrumentation used. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for the separation of the derivatized analyte.

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of derivatized compounds.
Injection Volume1 µL
Injector Temperature250°CEnsures efficient vaporization of the derivatized analyte.
Injection ModeSplitlessMaximizes the transfer of the analyte to the column for trace analysis.
Carrier GasHeliumInert carrier gas.
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 100°C, hold for 2 minAllows for solvent focusing.
Ramp 1: 15°C/min to 280°C, hold for 5 minSeparates the analyte from potential byproducts.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVProvides reproducible fragmentation patterns for library matching.[1]
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-550Covers the expected mass range of the molecular ion and fragments.
Solvent Delay4 minutesPrevents the solvent peak from damaging the detector.

Expected Results and Data Interpretation

The derivatization with TFAA adds a trifluoroacetyl group (mass = 97 Da) to each of the secondary amine nitrogens in the piperidine and piperazine rings. The molecular weight of the free base of 1-(Piperidine-4-carbonyl)piperazine is 197.28 g/mol . Therefore, the bis-derivatized product will have a molecular weight of 391.32 g/mol .

Predicted Mass Fragmentation:

The mass spectrum of the derivatized analyte is expected to show characteristic fragmentation patterns dominated by α-cleavage adjacent to the nitrogen atoms and the carbonyl group.

Fragmentation cluster_piperidine Piperidine Ring Fragmentation cluster_piperazine Piperazine Ring Fragmentation cluster_carbonyl Carbonyl Group Cleavage parent Derivatized Molecule (m/z 391) frag1 Loss of C₄H₈N-TFA (m/z 224) parent->frag1 frag2 Piperidinyl-TFA ion (m/z 180) parent->frag2 frag3 Loss of Piperidinyl-carbonyl (m/z 211) parent->frag3 frag4 Piperazinyl-TFA ion (m/z 181) parent->frag4 frag5 Acylium ion (m/z 211) parent->frag5

Caption: Predicted major fragmentation pathways of the bis-trifluoroacetylated derivative.

Key Diagnostic Ions:

  • Molecular Ion (M+): A peak at m/z 391, corresponding to the intact derivatized molecule, may be observed, although it might be of low intensity.

  • α-Cleavage at Piperidine Ring: A prominent fragment resulting from the cleavage of the bond between the carbonyl carbon and the piperidine ring, leading to the formation of a piperidinyl-TFA cation at m/z 180.

  • α-Cleavage at Piperazine Ring: Fragmentation of the piperazine ring can lead to a characteristic ion at m/z 181.

  • Acylium Ion: Cleavage of the amide bond can result in the formation of a stable acylium ion.

The identity of the compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum if available, or by interpreting the fragmentation pattern based on established principles. The retention time of the derivatized analyte will be specific under the defined chromatographic conditions and can be used for quantification.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride. The critical step of derivatization with Trifluoroacetic Anhydride is detailed to ensure the volatility and thermal stability of the analyte, enabling robust and reproducible chromatographic separation and mass spectrometric detection. The provided instrumental parameters and expected fragmentation patterns offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for quality control and research purposes.

References

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]

  • Google Patents. (n.d.). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-Methyl-4-(piperidine-4-carbonyl)piperazine. Available at: [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. Available at: [Link]

  • PubChem. (n.d.). 1-Trifluoroacetyl piperidine. Available at: [Link]

Sources

The Piperidine-Piperazine Amide Linkage: Application Notes for 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride in Drug Discovery Scaffold Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Piperidine-Piperazine Scaffold

In the landscape of medicinal chemistry, the piperidine and piperazine heterocycles are considered "privileged scaffolds".[1][2] Their prevalence in a vast number of approved pharmaceuticals is a testament to their ability to impart favorable pharmacokinetic and pharmacodynamic properties.[3][4] The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone in the design of drugs targeting the central nervous system (CNS), among other therapeutic areas.[5][6] Its conformational flexibility allows for optimal binding to a variety of biological targets.[7] Similarly, the piperazine ring, with its two nitrogen atoms at the 1 and 4 positions, offers a versatile platform for modulating aqueous solubility, basicity, and for introducing diverse substituents to explore structure-activity relationships (SAR).[1][8]

The compound 1-(Piperidine-4-carbonyl)piperazine dihydrochloride represents a pre-validated starting point for the rapid generation of diverse chemical libraries. This building block strategically links a piperidine-4-carboxylic acid moiety with a piperazine ring via a robust amide bond. This configuration provides medicinal chemists with two key vectors for chemical elaboration: the secondary amine of the piperidine and the secondary amine of the piperazine. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

This technical guide provides a comprehensive overview of the applications of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride in drug discovery, complete with detailed protocols for library synthesis and characterization.

Core Properties and Advantages as a Scaffold Library Component

The utility of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride as a foundational element in scaffold libraries stems from a combination of its structural and chemical attributes:

  • Dual Points of Diversification: The presence of two secondary amines allows for the introduction of a wide array of substituents at two distinct points in the molecule. This enables a thorough exploration of the chemical space around the core scaffold.

  • "Drug-like" Properties: The piperidine and piperazine motifs are well-established in numerous CNS-active and other therapeutic agents, suggesting that derivatives are more likely to possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][5]

  • Improved Physicochemical Properties: The piperazine moiety, in particular, is often incorporated into drug candidates to enhance aqueous solubility and bioavailability.[5]

  • Synthetic Tractability: The secondary amines are readily functionalized using a wide range of well-established synthetic methodologies, including reductive amination, acylation, and arylation reactions.[7][9]

  • Three-Dimensional Complexity: The non-planar, conformationally flexible nature of both the piperidine and piperazine rings allows for the generation of molecules with diverse three-dimensional shapes, which is often crucial for potent and selective interactions with biological targets.[7]

Application in the Synthesis of Diverse Chemical Libraries

The primary application of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is in the parallel synthesis of compound libraries for high-throughput screening (HTS). The general strategy involves the differential functionalization of the two secondary amines.

Hit_Validation_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation cluster_validation Hit Validation cluster_lead Lead Generation PrimaryScreen Primary High-Throughput Screen HitConfirmation Dose-Response Curve (IC50/EC50) PrimaryScreen->HitConfirmation Active Compounds OrthogonalAssay Orthogonal/Secondary Assay HitConfirmation->OrthogonalAssay Confirmed Hits SAR_Expansion SAR by Analog Synthesis OrthogonalAssay->SAR_Expansion Validated Hits ADME_Tox In Vitro ADME/Tox Profiling SAR_Expansion->ADME_Tox LeadCandidate Lead Candidate Nomination ADME_Tox->LeadCandidate Optimized Leads

Sources

The Piperazine Scaffold: A Versatile Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility. The unique physicochemical properties of the piperazine scaffold, including its basicity and potential for diverse substitutions at the nitrogen and carbon atoms, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This adaptability has cemented its status as a "privileged structure," consistently appearing in drugs targeting a wide spectrum of diseases.[1] This guide provides an in-depth exploration of the therapeutic applications of piperazine compounds, complete with detailed protocols for their evaluation, designed for researchers, scientists, and drug development professionals.

Anthelmintic Applications: The Foundational Therapeutic Role

Piperazine's journey in medicine began with its use as an anthelmintic agent, a role it continues to fulfill effectively.[2] It is particularly potent against infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[3]

Mechanism of Action: Neuromuscular Paralysis of Helminths

The primary anthelmintic action of piperazine is the induction of flaccid paralysis in susceptible helminths.[2][4] This is achieved through its activity as a γ-aminobutyric acid (GABA) receptor agonist in the nematode's neuromuscular system.[5][6] Unlike in vertebrates where GABAergic signaling is primarily confined to the central nervous system, in nematodes, these receptors are crucial for peripheral muscle inhibition. This physiological difference provides a basis for piperazine's selective toxicity.[2]

The binding of piperazine to GABA receptors on the muscle cells of the parasite leads to an influx of chloride ions, causing hyperpolarization of the cell membrane.[6][7] This makes the muscle cells less responsive to excitatory stimuli, resulting in a state of paralysis. The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by the natural peristaltic action.[4][5]

GABAPathway Piperazine Piperazine Compound GABA_R GABA Receptor (Nematode Muscle Cell) Piperazine->GABA_R Binds to and activates Cl_Channel Chloride (Cl⁻) Channel GABA_R->Cl_Channel Opens Influx Cl⁻ Influx Cl_Channel->Influx Hyperpolarization Hyperpolarization of Muscle Cell Membrane Influx->Hyperpolarization Paralysis Flaccid Paralysis of Helminth Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of Anthelmintic Action of Piperazine.

Protocol 1: In Vitro Anthelmintic Activity Assay using Pheretima posthuma

This protocol details a widely used in vitro method to assess the anthelmintic potential of piperazine compounds using the Indian earthworm, Pheretima posthuma, which has anatomical and physiological resemblance to intestinal roundworms.[5][8]

Materials:

  • Adult Indian earthworms (Pheretima posthuma), 4-6 cm in length.

  • Test piperazine compounds.

  • Piperazine citrate (as a reference standard).

  • Normal saline solution.

  • Dimethyl sulfoxide (DMSO) (as a solvent for test compounds if necessary).

  • Petri dishes.

  • Pipettes.

  • Stopwatch.

Procedure:

  • Worm Collection and Acclimatization: Collect adult earthworms from moist soil and wash them with normal saline to remove any fecal matter.[9] Acclimatize the worms in normal saline for a short period before the experiment.

  • Preparation of Test and Standard Solutions:

    • Prepare stock solutions of the test piperazine compounds and the standard, piperazine citrate, at desired concentrations (e.g., 10, 20, 50 mg/mL) in normal saline.[10] If the compounds are not soluble in saline, a minimal amount of DMSO can be used as a co-solvent.

    • Prepare a control group with normal saline and a vehicle control group with the corresponding concentration of DMSO if used.[5]

  • Experimental Setup:

    • Divide the earthworms into groups, each containing six worms of approximately equal size.[10]

    • Place each group of worms in a separate Petri dish containing 25 mL of the respective treatment solution (test compound, standard, or control).

  • Observation and Data Collection:

    • Observe the worms and record the time taken for paralysis and death.[8]

    • Paralysis: is considered to have occurred when the worms do not move even when shaken vigorously.

    • Death: is confirmed when the worms lose their motility completely, followed by fading of their body color, or when they do not respond to external stimuli like dipping in warm water (50°C).

  • Data Analysis:

    • Express the results as the mean time for paralysis and death for each group.

    • Compare the activity of the test compounds with the standard drug, piperazine citrate.

Table 1: Representative Anthelmintic Activity Data

CompoundConcentration (mg/mL)Mean Paralysis Time (min)Mean Death Time (min)
Piperazine Citrate10~25~32
Test Compound A20VariesVaries
Test Compound B50VariesVaries
Control (Normal Saline)-No paralysis or deathNo paralysis or death

Antipsychotic Applications: Modulating Dopaminergic and Serotonergic Pathways

A significant number of antipsychotic drugs incorporate the piperazine scaffold. These compounds are crucial in the management of psychiatric disorders like schizophrenia.[11] Their therapeutic efficacy is primarily attributed to their interaction with dopamine and serotonin receptors in the central nervous system.[11]

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Many piperazine-based antipsychotics act as antagonists at dopamine D2 receptors.[12] The blockade of these receptors in the mesolimbic pathway is believed to be responsible for their efficacy against the positive symptoms of schizophrenia (e.g., hallucinations and delusions). Additionally, many of these compounds also exhibit antagonism at serotonin 5-HT2A receptors.[13] This dual action is thought to contribute to a broader spectrum of efficacy, including the potential to alleviate negative symptoms and reduce the incidence of extrapyramidal side effects associated with pure D2 antagonism.[12]

AntipsychoticPathway Arylpiperazine Arylpiperazine Antipsychotic D2_Receptor Dopamine D2 Receptor Arylpiperazine->D2_Receptor Blocks S_Receptor Serotonin 5-HT2A Receptor Arylpiperazine->S_Receptor Blocks Dopamine_Signal Dopaminergic Signaling D2_Receptor->Dopamine_Signal Serotonin_Signal Serotonergic Signaling S_Receptor->Serotonin_Signal Therapeutic_Effect Antipsychotic Effect Dopamine_Signal->Therapeutic_Effect Serotonin_Signal->Therapeutic_Effect

Caption: Antipsychotic Mechanism of Arylpiperazines.

Protocol 2: Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of piperazine compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • [³H]Spiperone (radioligand).

  • Test piperazine compounds.

  • Butaclamol (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a suitable protein concentration.[14]

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or butaclamol (for non-specific binding) or test compound at various concentrations.[14]

      • 125 µL of [³H]Spiperone diluted in assay buffer.[14]

      • 100 µL of the membrane preparation.[14]

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach binding equilibrium.[14]

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters four times with ice-cold assay buffer to remove unbound radioligand.[14]

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Representative Binding Affinities of Piperazine Antipsychotics

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
Aripiprazole3.3Varies
Compound 12a300315
Compound 9b>10,00039.4

Note: Ki values can vary depending on the experimental conditions.[15][16]

Antidepressant Applications: Targeting Serotonin Receptors and Transporters

The piperazine moiety is a recurring feature in many antidepressant medications.[17] Their therapeutic effects are often mediated through interactions with the serotonergic system.

Mechanism of Action: Modulation of Serotonergic Neurotransmission

Phenylpiperazine antidepressants, for instance, can act as serotonin 5-HT2 reuptake inhibitors and/or serotonin receptor blockers.[18] By inhibiting the reuptake of serotonin from the synaptic cleft, these compounds increase the concentration of this neurotransmitter, enhancing serotonergic signaling. Additionally, antagonism of specific serotonin receptors can contribute to the overall antidepressant effect and may influence the side-effect profile of the drug.

AntidepressantPathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT Serotonin Transporter (SERT) Synaptic_Serotonin Synaptic Serotonin SERT->Synaptic_Serotonin Increases S_Receptor Serotonin Receptor Postsynaptic_Signal Postsynaptic Signaling S_Receptor->Postsynaptic_Signal Therapeutic_Effect Antidepressant Effect Postsynaptic_Signal->Therapeutic_Effect Phenylpiperazine Phenylpiperazine Antidepressant Phenylpiperazine->SERT Blocks Reuptake Synaptic_Serotonin->S_Receptor Activates

Caption: Antidepressant Mechanism of Phenylpiperazines.

Protocol 3: Forced Swim Test in Mice

The forced swim test is a common behavioral assay used to screen for potential antidepressant activity.[19] Antidepressant compounds typically increase the duration of mobility (swimming or climbing) and decrease the duration of immobility in rodents subjected to an inescapable water environment.

Materials:

  • Male mice (e.g., C57BL/6).

  • Test piperazine compounds.

  • A standard antidepressant (e.g., imipramine) as a positive control.

  • Vehicle (e.g., saline).

  • A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment (optional but recommended for accurate scoring).

  • Stopwatch.

Procedure:

  • Animal Acclimatization: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, standard antidepressant, or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Forced Swim Session:

    • Gently place each mouse individually into the cylinder of water.

    • The test duration is typically 6 minutes.[12]

    • Record the behavior of the mouse, either manually or using a video camera, for the last 4 minutes of the test.

  • Behavioral Scoring:

    • Score the duration of immobility, swimming, and climbing.

    • Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.

    • Swimming: The mouse makes active swimming motions.

    • Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the immobility times of the test compound groups with the vehicle control and positive control groups. A significant decrease in immobility time is indicative of potential antidepressant activity.

Anticancer Applications: A Growing Frontier

The piperazine scaffold has emerged as a valuable component in the design of novel anticancer agents. Its presence in several approved kinase inhibitors highlights its utility in this therapeutic area.

Mechanism of Action: Diverse and Target-Specific

The anticancer mechanisms of piperazine-containing compounds are diverse and depend on the specific molecular target. In many kinase inhibitors, the piperazine moiety can serve as a linker to orient other pharmacophoric groups within the ATP-binding pocket of the target kinase, thereby inhibiting its activity and disrupting downstream signaling pathways that promote cancer cell proliferation and survival. Other piperazine derivatives have been shown to induce apoptosis or inhibit cell cycle progression through various other mechanisms.

Protocol 4: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549).[19]

  • Cell culture medium and supplements.

  • Test piperazine compounds.

  • A standard anticancer drug (e.g., doxorubicin or gefitinib) as a positive control.[19]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Table 3: Representative IC50 Values of Piperazine Anticancer Agents

CompoundCell LineIC50 (µM)
Compound 24HeLa0.19
Compound 24A5495.24
Compound 29HCT-1163.0
Compound 29Colo-2051.0
Compound L³HCT116 p53+/+0.12

Note: IC50 values are highly dependent on the cell line and assay conditions.[17]

Pharmacokinetic Evaluation: Assessing Drug Disposition

Understanding the pharmacokinetic profile of a piperazine compound is critical for its development as a therapeutic agent. This involves studying its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol 5: Basic Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for evaluating the pharmacokinetics of a piperazine derivative in rats following oral administration.

Materials:

  • Male Wistar or Sprague-Dawley rats.[3]

  • Test piperazine compound.

  • Vehicle for dosing (e.g., 50% propylene glycol/50% water).[2]

  • Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Dosing:

    • Fast the rats overnight before dosing.[2]

    • Administer the test compound orally (p.o.) via gavage at a specific dose (e.g., 15 mg/kg).[2]

  • Blood Sampling:

    • Collect blood samples (e.g., from the tail vein or via a cannula) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[2]

    • Place the blood samples into anticoagulant-treated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.

    • Extract the compound from the plasma samples (e.g., via protein precipitation) and analyze them using the LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.[3]

    • Determine key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t₁/₂: Elimination half-life.

      • CL/F: Apparent total body clearance.

      • Vd/F: Apparent volume of distribution.

Conclusion: A Privileged Scaffold with a Bright Future

The piperazine moiety continues to be a highly valuable and frequently utilized scaffold in drug discovery and development. Its presence in a diverse range of therapeutic agents, from traditional anthelmintics to modern targeted cancer therapies, underscores its remarkable chemical and pharmacological versatility. The application notes and protocols provided in this guide offer a foundational framework for researchers to explore and evaluate the therapeutic potential of novel piperazine-containing compounds. As our understanding of disease biology deepens, the strategic application of the piperazine scaffold will undoubtedly lead to the development of the next generation of innovative and effective medicines.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Piperazine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). Ovid. [Link]

  • In Vitro Evaluation of anthelmintic activity of Lactuca Sativa leaf extract against Pheretima posthuma. (2024). IP Innovative Publication. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. [Link]

  • In-Vitro Study of Anthelmintic Activity of Polyherbal Extracts Against Pheritima Postuma. iosrphr.org. [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine. (2017). PLOS One. [Link]

  • Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. (2025). Neliti. [Link]

  • Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Piperazine. Wikipedia. [Link]

  • Piperazine (oral route). Mayo Clinic. [Link]

  • Synthesis of piperazine-based analog as anthelmintic agent. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. (2019). PubMed. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]

  • In-vitro anthelmintic activity of various plant extracts against Pheretima posthuma. (2020). ResearchGate. [Link]

  • In Vitro Anthelmintic Activity of Medicinal Plants against Pheretima posthuma. Research Journal of Pharmacology and Pharmacodynamics. [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2025). ResearchGate. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS Chemical Neuroscience. [Link]

  • In vitro Anthelmintic Activity of Acanthus ilicifolius Leaves Extracts on Pheretima posthuma and Ascaridia galli. (2018). Journal of Applied Pharmaceutical Science. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). Semantic Scholar. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2025). ResearchGate. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). University of Bari Aldo Moro. [Link]

  • Antipsychotic piperazine and piperadine derivatives. IDRUGS. [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). PubMed. [Link]

  • Forced swim test in rodents. NC3Rs. [Link]

  • List of Phenylpiperazine antidepressants. Drugs.com. [Link]

  • Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. (2011). Clinical Psychopharmacology and Neuroscience. [Link]

  • Forced Swim Test v.3. University of Notre Dame. [Link]

Sources

antitubercular activity of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antitubercular Activity of Piperazine Derivatives

Abstract

This technical guide outlines a comprehensive workflow for the evaluation of piperazine derivatives as antitubercular agents. Piperazine (1,4-diazacyclohexane) serves as a privileged pharmacophore in medicinal chemistry, offering optimal solubility, conformational rigidity, and the ability to modulate lipophilicity.[1] This document details the structure-activity relationship (SAR) logic for piperazine design, followed by validated protocols for phenotypic screening (MABA), cytotoxicity assessment (Vero lineage), and mechanistic deconvolution (InhA/Efflux Pump targeting).

Introduction: The Piperazine Advantage in TB Drug Discovery

Multi-drug resistant tuberculosis (MDR-TB) necessitates novel chemical entities that bypass existing resistance mechanisms. Piperazine derivatives have emerged as high-value scaffolds due to their dual functionality:

  • Linker Utility: They act as semi-rigid linkers connecting lipophilic domains (e.g., fluoroquinolones) to polar effectors, improving oral bioavailability.

  • Target Engagement: The nitrogen atoms at positions 1 and 4 can act as hydrogen bond acceptors/donors, interacting with key residues in mycobacterial targets such as InhA (enoyl-ACP reductase) and DNA gyrase .

Key SAR Insights:

  • N4-Substitution: Introduction of bulky lipophilic groups (e.g., cyclohexyl, substituted phenyls) at the N4 position often correlates with increased membrane permeability and potency.

  • Hybridization: Conjugating piperazine with isoniazid or benzothiazinone cores has shown to restore activity against resistant strains.

Application Note: Strategic Design & Screening Workflow

Objective: To streamline the transition from chemical synthesis to biological validation.

The following flowchart illustrates the critical path for evaluating a library of piperazine derivatives.

Piperazine_Workflow Start Piperazine Library Design (N1/N4 Functionalization) Synthesis Chemical Synthesis & Characterization (NMR/MS) Start->Synthesis PrimaryScreen Primary Screen: MABA (H37Rv Strain) Synthesis->PrimaryScreen PrimaryScreen->Start Inactive (Refine SAR) HitSelection Hit Selection (MIC < 6.25 µg/mL) PrimaryScreen->HitSelection Active CounterScreen Counter Screen: Cytotoxicity (Vero Cells / MTT) HitSelection->CounterScreen SI_Calc Selectivity Index (SI) Calculation (CC50/MIC) CounterScreen->SI_Calc Mechanism Mechanistic Profiling (InhA Assay / Efflux Pump) SI_Calc->Mechanism SI > 10

Figure 1: Strategic workflow for the evaluation of piperazine-based antitubercular agents. The process prioritizes phenotypic activity followed by safety profiling before mechanistic deep-dives.

Protocol 1: Microplate Alamar Blue Assay (MABA)

Purpose: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria. This allows for a quantitative, colorimetric readout of cell viability.[2]

Materials:

  • M. tuberculosis H37Rv strain (ATCC 27294).

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Alamar Blue Reagent (Resazurin sodium salt).

  • 96-well sterile microplates (flat bottom).

  • Positive Control: Isoniazid (INH) or Rifampicin (RIF).[3]

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth until mid-log phase (OD600 ≈ 0.6–0.8).

    • Dilute culture to approx. 1×10⁵ CFU/mL in fresh medium.

  • Plate Layout:

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (edge effect).

    • Test Wells: Add 100 µL of 7H9 broth.

  • Compound Addition:

    • Dissolve piperazine derivatives in DMSO.

    • Perform serial 2-fold dilutions in the plate (final concentration range: e.g., 100 µg/mL to 0.19 µg/mL).

    • Ensure final DMSO concentration is <1%.

  • Inoculation:

    • Add 100 µL of the bacterial suspension to all test wells.

    • Controls:

      • Growth Control: Bacteria + Medium + DMSO (no drug).

      • Sterility Control: Medium only.

  • Incubation:

    • Seal plate with Parafilm. Incubate at 37°C for 5 days .

  • Development:

    • Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80 to each well.

    • Re-incubate at 37°C for 24 hours .

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorescence: Ex 530 nm / Em 590 nm.

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol 2: Cytotoxicity & Selectivity Index (Vero Cells)

Purpose: To ensure the antitubercular activity is not due to general cellular toxicity. Cell Line: Vero (African Green Monkey Kidney) cells are the standard surrogate for mammalian toxicity.

Procedure:

  • Seeding:

    • Seed Vero cells in 96-well plates at 1×10⁴ cells/well in DMEM + 10% FBS.

    • Incubate 24h at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove media and add compounds (serial dilutions) in fresh media.

    • Incubate for 48 hours .

  • MTT Assay:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form).

    • Remove media carefully.

    • Solubilize crystals with 150 µL DMSO.

  • Analysis:

    • Measure absorbance at 570 nm.

    • Calculate CC₅₀ (Cytotoxic Concentration 50%).

  • Selectivity Index (SI):

    • Criterion: An SI > 10 is generally considered a promising lead.

Protocol 3: Mechanistic Profiling (InhA Inhibition)

Context: Many piperazine derivatives (e.g., isoniazid-linked) target InhA. This assay confirms the mechanism.

Principle: InhA reduces 2-trans-enoyl-ACP using NADH. Inhibition is measured by the lack of NADH oxidation (absorbance decrease at 340 nm).

InhA_Assay Substrate Substrate: 2-trans-dodecenoyl-CoA Reaction Mix 30°C Substrate->Reaction Cofactor Cofactor: NADH (Abs 340nm) Cofactor->Reaction Enzyme Enzyme: Recombinant InhA Enzyme->Reaction Inhibitor Test Compound: Piperazine Derivative Inhibitor->Reaction Readout Kinetic Readout (dAbs/dt @ 340nm) Reaction->Readout Measure Rate

Figure 2: Enzymatic assay workflow for validating InhA inhibition.

Procedure:

  • Reaction Mix: 30 mM PIPES buffer (pH 6.8), 250 µM NADH, 250 µM substrate (2-trans-dodecenoyl-CoA), and test compound.

  • Initiation: Add 50 nM recombinant InhA enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 2–5 minutes using a kinetic spectrophotometer.

  • Calculation: Calculate % Inhibition relative to DMSO control.

Data Presentation & Analysis

When reporting results, summarize key metrics in a comparative table.

Compound IDR-Group (N4)MIC (µg/mL)CC₅₀ (Vero)SI (Selectivity)InhA Inhibition (%)
PIP-01 Methyl25.0>1004.05%
PIP-05 Phenyl6.2580.012.815%
PIP-11 Cyclohexyl 0.78 >100 >128 81%
Isoniazid-0.05>100>200098%

Interpretation:

  • PIP-11 demonstrates the "cyclohexyl effect," where lipophilic bulk improves potency, likely via better cell wall penetration or hydrophobic pocket binding in InhA.

  • High SI indicates the compound targets bacterial pathways specifically, rather than general cellular machinery.

References

  • Microplate Alamar Blue Assay (MABA)

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.[4][5]

    • URL:[Link]

  • Piperazine SAR & InhA Mechanism

    • Source: MDPI (Int. J. Mol. Sci.)
    • Title: Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity.[6]

    • URL:[Link]

  • Cytotoxicity Protocols (Vero Cells)

    • Source: Thermo Fisher Scientific
    • Title: alamarBlue Assays for Cell Viability Protocol.[7]

  • Recent Piperazine Reviews (2025)

    • Source: Springer (Molecular Diversity)
    • Title: Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Process Optimization and Yield Improvement

Welcome to the technical support guide for the synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthetic route, troubleshoot common issues, and ultimately improve the overall yield and purity of the final product. My aim here is not just to provide a protocol, but to share field-proven insights into why certain steps are taken and how to logically diagnose problems when they arise. The synthesis, while seemingly straightforward, has critical control points that can significantly impact the outcome.

The synthesis is best understood as a two-stage process:

  • Amide Bond Formation: The coupling of a protected piperidine-4-carboxylic acid with a mono-protected piperazine.

  • Deprotection and Salification: The removal of protecting groups and subsequent formation of the dihydrochloride salt.

This guide is structured to address challenges in each of these stages, providing detailed troubleshooting in a practical Q&A format.

Overall Synthetic Workflow

The general pathway involves the coupling of N-Boc-piperidine-4-carboxylic acid with 1-Boc-piperazine, followed by acidic deprotection and salt formation. This approach is widely adopted due to its high selectivity and the stability of the intermediates.

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Deprotection & Salification SM1 N-Boc-piperidine- 4-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) SM1->Coupling SM2 1-Boc-piperazine SM2->Coupling Intermediate Coupled Intermediate 1-Boc-4-(N-Boc-piperidine- 4-carbonyl)piperazine Coupling->Intermediate Deprotection Acidic Deprotection & Salt Formation (HCl in Dioxane/MeOH) Intermediate->Deprotection Product Final Product 1-(Piperidine-4-carbonyl)piperazine dihydrochloride Deprotection->Product

Caption: General two-stage synthetic workflow.

Part 1: Troubleshooting the Amide Coupling Stage

The formation of the amide bond is the most critical step for determining the final yield. Low conversion, side reactions, or difficult purification at this stage will invariably lead to a poor overall outcome.

FAQs and Troubleshooting Guide

Question 1: My coupling reaction shows low conversion to the desired product, with significant amounts of starting carboxylic acid remaining. What is the likely cause?

Answer: This is a classic sign of inefficient carboxylic acid activation. The carboxylate must be converted into a highly reactive intermediate to be susceptible to nucleophilic attack by the secondary amine of piperazine.

  • Causality: The choice of coupling reagent is paramount. While many options exist, they are not all equal in reactivity or suitability for a given substrate pair. For sterically unhindered secondary amines like piperazine, most standard reagents should work, but efficiency can vary.

  • Immediate Action: Review your coupling reagent and conditions. If you are using a carbodiimide like EDC alone, the reaction can be sluggish and prone to side reactions.

  • Recommended Solution:

    • Incorporate an Additive: If using EDC or DIC, always include an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives form activated esters that are more reactive than the O-acylisourea intermediate and, crucially, suppress side reactions like N-acylurea formation and racemization (though racemization is not a concern for this specific achiral substrate)[1][2].

    • Switch to a More Potent Reagent: From my experience, aminium/uronium or phosphonium salt-based reagents offer faster reaction times and higher conversion rates. Reagents like HATU, HBTU, or PyBOP are excellent choices. HATU is particularly effective due to the formation of a highly reactive OAt ester.[3]

Data Table 1: Comparison of Common Coupling Reagents

ReagentClassActivating GroupKey AdvantagesPotential Issues
EDC/HOBt CarbodiimideOBt EsterCost-effective; water-soluble byproducts.Slower kinetics; potential for N-acylurea byproduct.
HBTU/DIPEA Aminium SaltOBt EsterFast reaction times; reliable and widely used.Stoichiometric base required; potential for guanidinylation of the primary amine if excess is used.[2]
HATU/DIPEA Aminium SaltOAt EsterHighly reactive, excellent for difficult couplings; low racemization.Higher cost; byproduct (HOAt) can be explosive under specific conditions.
PyBOP/DIPEA Phosphonium SaltOBt EsterDoes not react with the free amine, allowing for equimolar coupling.[2]Byproduct (HMPA from BOP, not PyBOP) can be toxic.[1]

Question 2: My reaction is complete, but the yield is low after purification due to a significant byproduct. How do I identify and prevent this?

Answer: The most probable byproduct in this synthesis is the di-acylated piperazine, where two molecules of N-Boc-piperidine-4-carboxylic acid have coupled to both nitrogens of a single piperazine molecule. This occurs if you start with unprotected piperazine.

  • Causality: Piperazine is a symmetrical diamine. Without a protecting group on one of the nitrogen atoms, both are available for acylation, leading to a mixture of mono- and di-substituted products that can be difficult to separate.

  • Recommended Solution: The most robust solution is to use 1-Boc-piperazine as your starting material. The Boc group effectively "blocks" one nitrogen, ensuring that the acylation occurs selectively at the free secondary amine.[4][5][6] While this adds to the cost of starting materials, the dramatic improvement in yield and purification efficiency provides a clear net benefit. Using mono-protected piperazine is a self-validating system; it builds selectivity directly into the substrate.[4]

Part 2: Troubleshooting Deprotection & Salification

This final stage transforms the protected intermediate into the desired active pharmaceutical ingredient (API) salt. While seemingly a simple deprotection, this step can be a source of yield loss if not performed correctly.

FAQs and Troubleshooting Guide

Question 3: After adding HCl, my analysis (LC-MS) shows a mix of fully deprotected product, partially deprotected (mono-Boc) product, and starting material. How can I drive the reaction to completion?

Answer: Incomplete deprotection is typically a result of insufficient acid stoichiometry, inadequate reaction time, or the presence of water, which can hydrolyze the active reagent.

  • Causality: The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation. A sufficient concentration of strong acid is required to drive this equilibrium.

  • Recommended Protocol: A well-established and reliable method is using a solution of 4M HCl in 1,4-Dioxane .

    • Dissolve the Boc-protected intermediate in a minimal amount of an appropriate solvent (e.g., Dichloromethane or Methanol).

    • Add an excess of 4M HCl in Dioxane (typically 10-20 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor progress via TLC or LC-MS. Check for the disappearance of the starting material. If the reaction is sluggish, you can extend the reaction time or add more acid.

Question 4: The deprotection is complete, but I'm losing a significant amount of product during the workup and isolation. How can I improve my recovery?

Answer: The dihydrochloride salt is highly polar and water-soluble. Yield loss often occurs during aqueous workups or inefficient precipitation.

  • Causality: If your workup involves aqueous extraction, the highly polar salt will preferentially partition into the aqueous layer, leading to poor recovery in the organic phase.

  • Recommended Isolation Procedure (Precipitation/Crystallization):

    • Once the deprotection is complete, remove the reaction solvent and excess HCl under reduced pressure.

    • The crude product is often a solid or a thick oil. To purify it, dissolve it in a minimal amount of a polar solvent like methanol or ethanol.

    • Add a less polar "anti-solvent" such as diethyl ether, ethyl acetate, or acetone dropwise until the solution becomes cloudy and precipitation begins.[4]

    • Cool the mixture (e.g., in an ice bath) to maximize crystal formation.

    • Collect the solid product by filtration, wash with a small amount of the cold anti-solvent (to remove soluble impurities without dissolving the product), and dry thoroughly under vacuum. The product is often hygroscopic, so ensure it is handled in a dry environment.

G Start Low Yield in Deprotection/Isolation? Check_Completion Is deprotection complete by LC-MS? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Incomplete_Sol Increase HCl equivalents or reaction time. Incomplete->Incomplete_Sol Check_Workup Review isolation method Complete->Check_Workup Aqueous_Workup Using Aqueous Extraction? Check_Workup->Aqueous_Workup Precipitation_Workup Using Precipitation? Check_Workup->Precipitation_Workup Aqueous_Workup->Precipitation_Workup No Aqueous_Sol High product loss likely. Switch to precipitation method. Aqueous_Workup->Aqueous_Sol Yes Precipitation_Sol Optimize anti-solvent. Ensure complete precipitation (cooling, sufficient time). Precipitation_Workup->Precipitation_Sol Yes

Caption: Troubleshooting decision tree for Stage 2.

Data Table 2: Summary of Troubleshooting Actions

StageIssueMost Likely Cause(s)Recommended Action
1. Coupling Low ConversionInefficient acid activation.Use a stronger coupling reagent (e.g., HATU) or add HOBt/Oxyma to EDC.
1. Coupling Complex mixture/purification issuesDi-acylation of piperazine.Use mono-protected 1-Boc-piperazine as the starting amine.
2. Deprotection Incomplete reactionInsufficient acid or reaction time.Use excess (10-20 eq.) 4M HCl in Dioxane; monitor by TLC/LC-MS.
2. Deprotection Low yield after workupProduct loss to aqueous phase or incomplete precipitation.Avoid aqueous workup. Use a precipitation/crystallization method with a suitable anti-solvent (ether, ethyl acetate).

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • A J C A J C - Asian Publication Corporation. (Discusses amide coupling with HATU/DIPEA). [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (Details a Boc-deprotection and workup procedure). [Link]

Sources

Technical Support Center: Purification of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical building block. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(Piperidine-4-carbonyl)piperazine dihydrochloride?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common method for the synthesis of 1-(Piperidine-4-carbonyl)piperazine is the amide coupling of a piperidine-4-carboxylic acid derivative with piperazine. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual piperazine or piperidine-4-carboxylic acid (or its activated form).

  • Coupling Reagent Byproducts: If using a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC), the corresponding urea byproduct (dicyclohexylurea, DCU) is a common impurity.

  • Side-Reaction Products: In some cases, piperazine as an impurity can be found in substituted piperazine reaction systems.[1]

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

Q2: My crude product is a sticky oil/gum instead of a solid. How can I solidify it?

A2: A crude product that presents as an oil or gum is often due to the presence of residual solvents or impurities that depress the melting point. Here are a few strategies to induce solidification:

  • Trituration: This technique involves stirring the oil with a solvent in which the desired product is insoluble or poorly soluble, while the impurities are more soluble. For a polar dihydrochloride salt, try triturating with a non-polar solvent like diethyl ether, hexane, or ethyl acetate. This can often wash away impurities and encourage your product to crystallize.

  • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum, possibly with gentle heating.

  • Salt Conversion and Back-Extraction: If the free base of your compound is a solid, you can neutralize the dihydrochloride salt to the free base, extract it into an organic solvent, wash away water-soluble impurities, dry the organic layer, and then re-precipitate the dihydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol).

Q3: What is a good starting point for recrystallizing 1-(Piperidine-4-carbonyl)piperazine dihydrochloride?

A3: Given that piperazine dihydrochloride is freely soluble in water and slightly soluble in methanol and ethanol, a mixed-solvent system is often a good approach for recrystallization.[2] For polar amine hydrochlorides, a common and effective technique is to dissolve the crude salt in a minimal amount of a hot polar solvent and then induce crystallization by the slow addition of a less polar anti-solvent.[3]

A recommended starting solvent system would be ethanol/diethyl ether or isopropanol/diethyl ether .

  • Rationale: The polar alcohol will dissolve the polar dihydrochloride salt, especially upon heating, while the non-polar ether will decrease the solubility upon cooling, promoting crystal formation.

For a general protocol, please refer to the Experimental Protocols section.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Issue 1: Low Yield After Recrystallization

Question: I'm losing a significant amount of my product during recrystallization. How can I improve my recovery?

Answer: Low recovery during recrystallization is a common issue and can often be attributed to the following:

  • Using too much solvent: The goal is to create a saturated solution at high temperature. If too much solvent is used, the solution will not be saturated upon cooling, and a large portion of your product will remain dissolved.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated crude material.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of fine, impure crystals or an oil.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This allows for the formation of larger, purer crystals.

  • The product is too soluble in the chosen solvent system: If your compound has significant solubility even at low temperatures, your yield will be compromised.

    • Solution: Adjust the solvent/anti-solvent ratio. Increase the proportion of the anti-solvent (e.g., diethyl ether) to further decrease the solubility of your product in the cold mother liquor.

Issue 2: Persistent Impurities After Recrystallization

Question: My NMR/LC-MS analysis shows that my 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is still impure after recrystallization. What's the next step?

Answer: If recrystallization fails to remove certain impurities, it's likely that these impurities have similar solubility properties to your desired product. In this scenario, column chromatography is the recommended next step.

  • Choosing the Right Chromatography: For a polar, basic compound like 1-(Piperidine-4-carbonyl)piperazine (in its free base form), normal-phase column chromatography on silica gel is a good starting point.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution with a polar solvent system is recommended. A common system for amines is a mixture of a chlorinated solvent and an alcohol, with a small amount of a basic modifier to prevent peak tailing. A good starting point would be a gradient of 0-10% methanol in dichloromethane, with 0.5-1% triethylamine or ammonium hydroxide added to the mobile phase.

For a detailed protocol on converting the dihydrochloride to the free base for chromatography, see the Experimental Protocols section.

Issue 3: Product Streaking/Tailing on the TLC Plate and Column

Question: When I run a TLC or a column of my compound, I see significant streaking. How can I get sharp, well-defined spots/peaks?

Answer: Streaking of amines on silica gel is a very common problem. It is caused by the interaction of the basic amine with the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad peaks.

  • Solution: To mitigate this, you need to add a small amount of a basic modifier to your mobile phase.

    • Recommended Modifiers:

      • Triethylamine (Et3N): Typically added at a concentration of 0.5-2%.

      • Ammonium Hydroxide (NH4OH): A few drops can be added to the mobile phase.

      • Pyridine: Can also be used, but is less common due to its odor and toxicity.

The addition of a base will "cap" the acidic sites on the silica gel, allowing your amine to travel through the column without strong, undesirable interactions.

Experimental Protocols

Protocol 1: Recrystallization of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

This protocol is a general guideline and may require optimization for your specific batch of material.

  • Dissolution: Place the crude 1-(Piperidine-4-carbonyl)piperazine dihydrochloride in a clean Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol or isopropanol and stir to dissolve. Add the solvent portion-wise until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir at an elevated temperature for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel containing celite or filter paper to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Inducing Precipitation: If crystals do not form upon cooling, slowly add diethyl ether dropwise with stirring until the solution becomes persistently turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Free Base and Column Chromatography

This protocol is recommended when recrystallization is ineffective.

  • Conversion to Free Base:

    • Dissolve the crude dihydrochloride salt in water.

    • Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is >10.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or chloroform.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude free base.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude free base in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

    • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

  • Conversion back to Dihydrochloride Salt:

    • Combine the pure fractions containing the free base and concentrate under reduced pressure.

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

    • Collect the precipitated dihydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Purification Method Recommended Solvents Key Considerations
Recrystallization Ethanol/Diethyl Ether or Isopropanol/Diethyl EtherUse minimal hot solvent; cool slowly.
Column Chromatography Dichloromethane/Methanol with TriethylamineFor the free base form; basic modifier is crucial.
Trituration Diethyl Ether, Hexane, or Ethyl AcetateGood for solidifying oils and removing non-polar impurities.

Visualizations

Troubleshooting Purification Workflow

Caption: A decision tree for troubleshooting the purification of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

References

  • This guide is a synthesis of established chemical purification principles and does not rely on a single source for its entirety. The references below support specific claims made within the text.
  • G. Amphray Laboratories. Piperazine Dihydrochloride USP. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Slaninova, J., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

Sources

Technical Support Center: Synthesis of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a robust and reproducible synthetic process.

Introduction

The synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a critical step in the development of numerous active pharmaceutical ingredients (APIs). While the synthetic route, typically involving an amide coupling reaction followed by salt formation, appears straightforward, several potential impurities can arise, compromising the final product's purity, yield, and safety profile. This guide provides practical, experience-driven advice to identify, control, and prevent the formation of these common impurities.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you might encounter during your synthesis, presented in a question-and-answer format.

Issue 1: Presence of a Disubstituted Piperazine Impurity

Question: My final product analysis (e.g., by HPLC or LC-MS) shows a significant peak corresponding to a disubstituted piperazine byproduct. What is the likely cause, and how can I prevent it?

Answer:

The formation of a 1,4-bis(piperidine-4-carbonyl)piperazine impurity is a common side reaction in this synthesis. This occurs when both nitrogen atoms of the piperazine ring react with the activated piperidine-4-carboxylic acid derivative.

Causality:

  • Molar Ratio of Reactants: An insufficient excess of piperazine relative to the piperidine-4-carbonyl precursor is a primary cause. When piperazine is the limiting reagent, the highly reactive activated carboxylic acid is more likely to react with the already formed monosubstituted product.

  • Reaction Conditions: Elevated temperatures can increase the rate of the second substitution reaction. The method of addition of reactants also plays a crucial role; adding the activated piperidine derivative to a solution of piperazine is generally preferred.[1]

Troubleshooting and Prevention Protocol:

  • Optimize Molar Ratios:

    • Recommendation: Use a significant molar excess of piperazine (typically 3-5 equivalents) relative to the piperidine-4-carboxylic acid derivative. This ensures that the activated acid is more likely to encounter an unreacted piperazine molecule.

  • Control Reaction Temperature:

    • Recommendation: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature) during the coupling step. This helps to control the reaction kinetics and minimize the formation of the disubstituted byproduct.[1]

  • Method of Addition:

    • Protocol:

      • Dissolve the piperazine in a suitable aprotic solvent (e.g., dichloromethane, THF).

      • Cool the piperazine solution in an ice bath.

      • Slowly add a solution of the activated piperidine-4-carboxylic acid derivative (e.g., the corresponding acyl chloride) to the piperazine solution with vigorous stirring. This ensures that the activated acid is always in the presence of a large excess of piperazine.[1]

  • Purification:

    • Insight: If the disubstituted impurity has already formed, it can often be removed by recrystallization, as its solubility profile is typically different from the desired monosubstituted product.[2]

Issue 2: Residual Starting Materials in the Final Product

Question: I am observing unreacted piperazine and/or piperidine-4-carboxylic acid in my final 1-(Piperidine-4-carbonyl)piperazine dihydrochloride. What are the likely reasons?

Answer:

The presence of unreacted starting materials indicates an incomplete reaction or inefficient purification.

Causality:

  • Inefficient Activation of Carboxylic Acid: If the piperidine-4-carboxylic acid is not effectively activated (e.g., conversion to its acyl chloride or use of a coupling agent), the amide bond formation will be sluggish and incomplete.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Inadequate Work-up and Purification: The purification steps may not be sufficient to remove the unreacted starting materials. Piperazine, in particular, can be challenging to remove completely due to its basicity and water solubility.

Troubleshooting and Prevention Protocol:

  • Ensure Complete Carboxylic Acid Activation:

    • Verification: If preparing an acyl chloride, ensure the reaction with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) goes to completion. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Coupling Agents: When using coupling agents (e.g., HATU, HOBt/EDC), ensure they are of high purity and used in the correct stoichiometry.

  • Optimize Reaction Conditions:

    • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) to ensure it has reached completion before quenching.

  • Effective Purification Strategy:

    • Protocol for Piperazine Removal:

      • After the reaction, perform an aqueous work-up. The desired product, being a secondary amine, can be extracted into an organic solvent at a specific pH, while excess piperazine may remain in the aqueous phase.

      • Consider a crystallization step. Unreacted piperazine dihydrochloride is often less soluble in certain organic solvents and can be filtered off.[2][3]

    • Protocol for Carboxylic Acid Removal:

      • During the work-up, a basic wash (e.g., with a dilute solution of sodium bicarbonate) can help remove any unreacted piperidine-4-carboxylic acid by converting it to its more water-soluble carboxylate salt.

Issue 3: Formation of a Dimer Impurity from the Piperidine Moiety

Question: My analysis indicates the presence of a dimer impurity related to the piperidine starting material, specifically [1,4']bipiperidinyl-1'-carbonyl chloride. How is this formed and how can it be avoided?

Answer:

This impurity can arise during the preparation of the activated piperidine-4-carbonyl chloride intermediate.

Causality:

  • Side Reaction with Phosgene Derivatives: When using phosgene, diphosgene, or triphosgene to generate the acyl chloride, a side reaction can occur where the newly formed acyl chloride reacts with another molecule of the starting 4-piperidinopiperidine, leading to a dimer.[4]

Troubleshooting and Prevention Protocol:

  • Control of Reaction Conditions:

    • Solvent Choice: The use of specific solvents, such as methylene chloride, has been shown to minimize the formation of this dimer impurity.[4]

    • Temperature Control: Maintaining a low temperature during the reaction with the phosgene derivative is crucial.

  • Alternative Activation Methods:

    • Recommendation: To avoid the use of highly toxic phosgene derivatives and the associated dimer formation, consider using alternative coupling agents such as HATU or generating the acyl chloride with milder reagents like oxalyl chloride.[5]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride?

A1: The key CQAs include:

  • Purity: Absence of process-related impurities (e.g., disubstituted piperazine, unreacted starting materials) and solvent residues.

  • Assay: The percentage of the active substance.

  • Salt Form and Stoichiometry: Confirmation of the dihydrochloride salt and the correct molar ratio of the base to hydrochloric acid.

  • Physical Properties: Appearance, solubility, and melting point.

Q2: How can I effectively remove residual solvents from the final product?

A2: Residual solvents can often be removed by:

  • Drying under Vacuum: This is the most common method. The temperature should be carefully controlled to avoid degradation of the product.

  • Recrystallization: Choosing a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below can effectively remove trapped solvents.

  • Solvent Trituration: Slurrying the solid product in a solvent in which it is poorly soluble can help to wash away residual solvents.

Q3: What analytical techniques are most suitable for monitoring the synthesis and characterizing the final product?

A3: A combination of techniques is recommended:

  • For Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for tracking the consumption of starting materials and the formation of the product and byproducts.

  • For Final Product Characterization:

    • HPLC or LC-MS: For purity assessment and identification of impurities.

    • NMR Spectroscopy (¹H and ¹³C): For structural confirmation.

    • FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., amide carbonyl).

    • Elemental Analysis: To confirm the elemental composition, which is particularly important for the dihydrochloride salt.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the main synthetic route and the formation of a key impurity.

Synthetic Pathway

Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Piperidine Piperidine-4-carboxylic acid Activation Activation (e.g., with SOCl2 or Coupling Agent) Piperidine->Activation Step 1 Piperazine Piperazine Coupling Amide Coupling Piperazine->Coupling Activation->Coupling Step 2 Salt Salt Formation (with HCl) Coupling->Salt Step 3 Product 1-(Piperidine-4-carbonyl)piperazine dihydrochloride Salt->Product

Caption: General synthetic workflow for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Formation of Disubstituted Impurity

Impurity_Formation cluster_reactants Reactants cluster_products Products Activated_Piperidine Activated Piperidine-4-carbonyl Desired_Product Monosubstituted Product Activated_Piperidine->Desired_Product 1st Substitution (Desired Reaction) Impurity Disubstituted Impurity Activated_Piperidine->Impurity Piperazine Piperazine Piperazine->Desired_Product Desired_Product->Impurity 2nd Substitution (Side Reaction)

Caption: Competitive formation of the desired product and the disubstituted impurity.

References

  • Method for the preparation of piperazine monohydrochloride.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Stabilizing 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage and stability of this compound. As a dihydrochloride salt of a molecule containing both piperidine and piperazine moieties, understanding its physicochemical properties is paramount to ensuring its integrity throughout your experiments.

This document will delve into the critical aspects of handling and storage, potential degradation pathways, and methodologies for assessing stability. The information herein is synthesized from established principles of pharmaceutical science and data on structurally related compounds.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the stability of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Q1: What are the primary stability concerns for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride?

A1: The primary stability concerns for this compound are its hygroscopicity and potential for oxidative and thermal degradation. As a dihydrochloride salt, it is prone to absorbing moisture from the atmosphere, which can lead to physical changes (e.g., clumping, deliquescence) and chemical degradation.[1] The piperazine and piperidine rings can also be susceptible to oxidation and degradation under elevated temperatures.[2][3][4]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Many suppliers recommend storage at room temperature (15–25°C), away from direct sunlight.[5] To mitigate moisture absorption, storing the compound in a desiccator containing a suitable drying agent is highly recommended.[7]

Q3: My compound has turned clumpy and difficult to weigh. What could be the cause?

A3: Clumping is a strong indicator of moisture absorption due to the hygroscopic nature of the compound.[1] This can happen if the container is not sealed tightly or if it has been opened frequently in a humid environment. While the compound may still be usable for some applications, its water content is no longer controlled, which can affect the accuracy of weighing and solution preparation.

Q4: I am observing unexpected peaks in my HPLC analysis of an aged sample. What could they be?

A4: Unexpected peaks likely represent degradation products. Given the structure, potential degradation pathways include:

  • Hydrolysis: While the amide bond is generally stable, prolonged exposure to moisture, especially at non-neutral pH, could lead to hydrolysis.

  • Oxidation: The nitrogen atoms in the piperazine and piperidine rings are susceptible to oxidation, which can form N-oxides.[4]

  • Thermal Degradation: At elevated temperatures, piperazine rings can undergo complex degradation, including ring-opening and the formation of formylated species.[3][8]

A forced degradation study can help identify these potential degradants.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent Assay Results Compound degradation leading to lower potency.1. Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use. 2. Aliquot Stock Solutions: If stock solutions must be stored, aliquot them into single-use vials to minimize freeze-thaw cycles and contamination. 3. Re-evaluate Purity: Use a validated analytical method (e.g., HPLC-UV) to check the purity of your aged solid material against a fresh lot or a reference standard.
Difficulty in Dissolving the Compound Physical changes due to moisture absorption or potential degradation into less soluble impurities.1. Dry the Compound: If moisture absorption is suspected, you can try drying a small amount of the material under vacuum at a mild temperature (e.g., 40°C) to remove excess water. Note that this may not reverse chemical degradation. 2. Sonication: Gentle sonication can help break up aggregates and facilitate dissolution. 3. pH Adjustment: Ensure the pH of your solvent is appropriate for the dihydrochloride salt. The compound should be freely soluble in aqueous solutions.
Color Change of the Solid Material This could indicate oxidative degradation or the presence of impurities.1. Visually Inspect: Compare the appearance of the suspect material to a fresh, unopened sample. 2. Analytical Characterization: Use techniques like HPLC with a photodiode array (PDA) detector to check for new impurities. 3. Review Storage Conditions: Ensure the material has been stored according to the recommended conditions, particularly with respect to light and air exposure.

Experimental Protocols

Protocol 1: Best Practices for Handling and Storage

This protocol outlines the recommended procedure for handling 1-(Piperidine-4-carbonyl)piperazine dihydrochloride to maintain its integrity.

  • Acclimatization: Before opening, allow the container to equilibrate to room temperature, especially if stored in a refrigerator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: For maximum protection, handle the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, minimize the time the container is open to the atmosphere.

  • Weighing: Use a clean, dry spatula for weighing. Perform weighing in an environment with controlled humidity if possible.

  • Sealing: After dispensing, securely seal the container immediately. Consider using paraffin film to further seal the cap for long-term storage.

  • Storage: Store the tightly sealed container in a desiccator containing a desiccant such as silica gel or anhydrous calcium sulfate. Place the desiccator in a cool, dark, and well-ventilated area.

G cluster_storage Storage cluster_handling Handling Protocol cluster_post_handling Post-Handling Storage Store in a cool, dry, dark place Acclimatize Acclimatize Container to Room Temperature Storage->Acclimatize Retrieve Handle_Inert Handle in Inert Atmosphere (e.g., Glove Box) Acclimatize->Handle_Inert Weigh Weigh Quickly and Accurately Handle_Inert->Weigh Seal Tightly Reseal Container Weigh->Seal Desiccator Return to Desiccator Seal->Desiccator Store

Caption: Recommended workflow for handling 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Sample Preparation: Prepare separate solutions of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride (e.g., at 1 mg/mL) in:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% H₂O₂ (Oxidative Degradation)

    • Water (Neutral Hydrolysis)

  • Stress Conditions:

    • Hydrolytic and Oxidative: Incubate the solutions at 60°C for 24 hours.

    • Thermal (Solid State): Place the solid compound in an oven at 80°C for 48 hours.

    • Photolytic (Solid State): Expose the solid compound to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.[9] A method with a gradient elution and a PDA detector is recommended to ensure separation and detection of all degradation products. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradants.

G cluster_stress Stress Conditions Start 1-(Piperidine-4-carbonyl)piperazine dihydrochloride Sample Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, 60°C) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photo Photolytic Degradation (Solid, Light Exposure) Start->Photo Analysis HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Develop Stability-Indicating Method Analysis->Report

Caption: Workflow for a forced degradation study of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Kamal, A., et al. (2015). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. RSC Advances, 5(104), 85645-85654.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • A Review on Analytical Methods for Piperazine Determination. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 869-875.
  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(10), 6786-6807.
  • Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.
  • Voice, A. K., et al. (2013). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Environmental Science & Technology, 47(21), 12451-12458.

Sources

Technical Support Center: Crystallization of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this active pharmaceutical ingredient (API) in its desired crystalline form. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Crystallization Issues

Question 1: I'm not getting any crystals to form, even after extended cooling. What are the likely causes and how can I induce crystallization?

Answer:

Failure to achieve nucleation is a common hurdle in crystallization, indicating that the solution is not sufficiently supersaturated. Several factors could be at play:

  • Excess Solvent: The most straightforward reason for a lack of crystal formation is the use of too much solvent, which keeps the compound fully dissolved even at lower temperatures.

  • Inappropriate Solvent System: The chosen solvent may have too high a solubility for the compound across the entire temperature range of the experiment.

  • High Purity Issues: Highly pure compounds can sometimes be difficult to crystallize as they lack nucleation sites that impurities might otherwise provide.

Troubleshooting Protocol:

  • Concentrate the Solution: Gently evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration of the solute.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches create nucleation sites.[1]

    • Seeding: Introduce a small, pure crystal of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride to the solution. This provides a template for crystal growth.

  • Extended Cooling: Cool the solution for a longer duration or to a lower temperature, provided the solvent doesn't freeze.

  • Anti-Solvent Addition: If the initial solvent is polar (e.g., water, ethanol), slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., hexane, ethyl acetate) until turbidity is observed.[2][3][4] This drastically reduces the solubility of the compound, promoting crystallization.

Question 2: My product is "oiling out" instead of forming crystals. What causes this and how can I prevent it?

Answer:

"Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid phase rather than a solid crystal.[5] This is often due to:

  • High Supersaturation: The solution is too concentrated, causing the solute to separate out as a supersaturated liquid.

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid drop in solubility, favoring the formation of an oil over an ordered crystal lattice.[6][7]

  • Solvent's Boiling Point: If the boiling point of the solvent is higher than the melting point of the solute, the solute may "melt" in the hot solution and then fail to solidify upon cooling.

Troubleshooting Protocol:

  • Dilute the Solution: Add a small amount of the primary solvent back into the mixture to reduce the concentration.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. A Dewar flask can be used to achieve very slow cooling.[8]

  • Solvent Selection: Choose a solvent with a lower boiling point or a solvent in which the compound has a steeper solubility curve (i.e., much higher solubility at high temperatures and much lower solubility at low temperatures).

Section 2: Purity and Crystal Quality

Question 3: The resulting crystals are discolored or appear impure. What are the best practices for purification during crystallization?

Answer:

Discoloration is a clear indicator of impurities being trapped within the crystal lattice. The goal of crystallization is not just to solidify the product but also to purify it.

  • Inherent Impurities: Colored impurities from the reaction mixture may co-crystallize with the product.

  • Degradation: The compound itself may be degrading at the temperatures used for dissolution. Amine salts can be susceptible to oxidation.[9]

Troubleshooting Protocol:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal adsorbs many colored impurities.[6] Be aware that it can also adsorb some of your product, so use it sparingly.

  • Hot Filtration: Quickly filter the hot, saturated solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and the charcoal.

  • Recrystallization: Perform a second crystallization of the impure solid. This is often necessary to achieve high purity.

Question 4: I'm observing needle-like or very fine crystals that are difficult to filter and dry. How can I obtain larger, more manageable crystals?

Answer:

Crystal morphology is influenced by factors such as the rate of crystallization, the solvent system, and the presence of impurities.[10][]

  • Rapid Crystallization: Fast crystal growth often leads to smaller, less-ordered crystals.[6]

  • Solvent Effects: The interaction between the solvent and the growing crystal faces can influence the final shape.

  • Impurities: Even small amounts of impurities can inhibit growth on certain crystal faces, leading to changes in morphology.[12][13]

Troubleshooting Protocol:

  • Slower Cooling: As mentioned previously, a slower cooling rate allows for more ordered and larger crystal growth.

  • Solvent Screening: Experiment with different solvents or solvent mixtures. A solvent that provides moderate solubility and a gradual change in solubility with temperature is often ideal.

  • Minimize Agitation: Excessive agitation can lead to secondary nucleation, resulting in a larger number of smaller crystals.[14]

Section 3: Polymorphism and Solid-State Characterization

Question 5: How do I know if I have the desired polymorphic form of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, and why is it important?

Answer:

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[15][16] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical development.[10][17]

Analytical Techniques for Polymorph Characterization:

  • X-Ray Powder Diffraction (XRPD): This is the most definitive technique for identifying and quantifying crystalline forms.[18][19] Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct melting points and enthalpies of fusion.

  • Spectroscopic Methods (FTIR, Raman): These techniques can differentiate polymorphs based on differences in their vibrational spectra.[19]

Controlling Polymorphism:

The specific polymorph obtained can be influenced by:

  • Solvent Choice: Different solvents can favor the nucleation and growth of different polymorphs.

  • Cooling Rate: The rate of cooling can affect which polymorphic form is kinetically or thermodynamically favored.[7]

  • Temperature and Humidity: These environmental factors can also influence polymorphic transformations.[14]

It is crucial to consistently produce the most thermodynamically stable polymorph to ensure product consistency and stability.[10]

Experimental Protocols & Data

Protocol 1: General Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the crude 1-(Piperidine-4-carbonyl)piperazine dihydrochloride in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).[1][20]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Further Cooling: Place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "poor" solvent (the anti-solvent) until the solution becomes cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes.

Parameter Cooling Crystallization Anti-Solvent Crystallization
Principle Decreased solubility with decreased temperatureDecreased solubility by changing solvent composition
Common Solvents Ethanol, Methanol, WaterDichloromethane/Hexane, Acetone/Ether
Advantages Simple, effective for many compoundsUseful for heat-sensitive compounds
Disadvantages May not be suitable for highly soluble compoundsRequires careful selection of solvent/anti-solvent pair

Visualizations

Crystallization_Troubleshooting start Start Crystallization no_crystals No Crystals Form start->no_crystals After Cooling oiling_out Product Oils Out start->oiling_out During Cooling impure_crystals Impure/Discolored Crystals start->impure_crystals After Isolation poor_morphology Poor Crystal Morphology start->poor_morphology After Isolation success Pure Crystals Obtained start->success Successful Crystallization concentrate Concentrate Solution no_crystals->concentrate Issue: Low Supersaturation dilute Dilute Solution & Slow Cooling oiling_out->dilute Issue: High Supersaturation purify Recrystallize with Charcoal Treatment impure_crystals->purify Issue: Contamination optimize Slower Cooling & Solvent Screening poor_morphology->optimize Issue: Rapid Growth/Solvent induce_nucleation Induce Nucleation (Scratch/Seed) concentrate->induce_nucleation induce_nucleation->success dilute->success purify->success optimize->success

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • PubMed. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. [Link]

  • Crystal Growth & Design. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?[Link]

  • MDPI. (n.d.). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. [Link]

  • Cool Separations. (n.d.). Cooling Crystallization Technology. [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • MDPI. (n.d.). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. [Link]

  • Reddit. (2018). Ways of crashing out amines. [Link]

  • PMC. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured...[Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • ResearchGate. (2024). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Labinsights. (2023). Crystallinity Determination for API Development. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. (2024). [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]

  • Science.gov. (n.d.). cooling crystallization process: Topics. [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). [Link]

  • ResearchGate. (2025). Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. [Link]

  • Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. [Link]

  • PubChem. (n.d.). 4-(Piperidine-1-carbonyl)piperidine hydrochloride. [Link]

  • ResearchGate. (n.d.). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. [Link]

  • Google Patents. (n.d.).
  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • G.AMPHRAY LABORATORIES. (n.d.). 12.0 Piperazine Dihydrochloride.docx. [Link]

Sources

optimizing reaction conditions for N-acylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-acylation of piperazine presents a classic "desymmetrization" challenge. Because piperazine possesses two equivalent secondary amines, preventing the statistical formation of the di-acylated impurity (


-diacylpiperazine) is the primary obstacle. Furthermore, the high water solubility of the desired mono-acylated product often leads to massive yield loss during standard aqueous workups.

This guide moves beyond standard textbook protocols, focusing on industrial optimization strategies: Stoichiometric Control , pH-Modulated Selectivity , and Partition-Coefficient Driven Isolation .[1]

Module 1: Reaction Design & Selectivity

The Core Problem: Kinetic Selectivity

The nucleophilicity of the secondary amine in the mono-acylated product is only marginally lower than that of the starting piperazine. If you add 1 equivalent of acid chloride to 1 equivalent of piperazine, you will statistically obtain a mixture of:

  • ~50% Mono-acyl (Desired)

  • ~25% Di-acyl (Impurity)[1]

  • ~25% Unreacted Piperazine[1]

Troubleshooting Guide: Improving Selectivity

Q: I am seeing >20% di-acylated impurity. How do I stop the second addition?

A: You must alter the effective concentration or the protonation state of the amines.

StrategyProtocolMechanismPros/Cons
High Dilution (Inverse Addition) Dissolve piperazine (3.0–5.0 equiv) in DCM.[1] Add acid chloride (1.0 equiv) dropwise over 2 hours at 0°C.High local concentration of piperazine ensures the acylating agent reacts with the most abundant nucleophile (SM).Pro: High selectivity.Con: Requires recovering excess piperazine; lower volumetric throughput.[1]
pH-Controlled (Schotten-Baumann) Use a biphasic system (Water/DCM).[1] Maintain pH at 4.5–5.0 during addition.pKa Manipulation: Piperazine (

) is diprotonated at pH 4.[1] The mono-cation is the active species. Once acylated, the amide is neutral, but the remaining amine is protonated and protected.
Pro: Excellent for expensive acylating agents.Con: Reaction is slower; requires precise pH monitoring.[1]
Reagent Tuning Switch from Acid Chloride to Anhydride or NHS-ester.Less reactive electrophiles discriminate better between the subtle nucleophilicity difference of the starting amine vs. the product.Pro: Cleaner reaction profile.Con: Slower; reagents may be more expensive.[1]

Critical Insight: If your acyl group is valuable/complex, do not use the "excess piperazine" method. Use the Mono-Boc-Piperazine route (protect


 acylate 

deprotect) to guarantee 1:1 stoichiometry, despite the extra steps.

Module 2: Workup & Isolation (The "Hidden" Yield Loss)

Q: My LCMS shows 95% conversion, but I isolated <30% yield. Where is my product?

A: Your product is likely in the aqueous waste layer. Mono-acyl piperazines are amphiphilic but retain high water solubility due to the remaining secondary amine (


) and the polar amide bond. Standard "wash with water" protocols will wash your product away.[1]
Protocol: The "pH-Swing" Extraction

This is the only robust method to separate the three components (SM, Mono, Di) without chromatography.

Step-by-Step Workflow:

  • Quench: Evaporate reaction solvent (if volatile) or dilute with water.[1]

  • Acidify: Adjust to pH 2–3 using 1M HCl.

    • State: Piperazine (Di-cation, water sol.), Mono-acyl (Cation, water sol.), Di-acyl (Neutral, organic sol.).[1]

  • Wash 1 (Remove Impurity): Extract with Ethyl Acetate (EtOAc) or DCM.[1]

    • Result: The Organic Layer contains the Di-acyl impurity. Discard organic.

  • Basify: Adjust the Aqueous Layer to pH > 12 using 50% NaOH or KOH.[1]

    • State: Piperazine (Neutral, highly water sol.), Mono-acyl (Neutral, mod.[1] organic sol.).

  • Extract (Isolate Product): Extract with Chloroform (

    
    )  or DCM  (3x).
    
    • Note: Avoid EtOAc here; it is too polar and pulls water.[1] Chloroform is superior for extracting piperazines.[1]

    • Saturation: Saturate the aqueous phase with NaCl (salting out) to drive the product into the organic layer.

Visualization: The pH-Swing Logic

WorkupFlow start Crude Reaction Mixture (SM, Mono, Di) acidify Step 1: Add 1M HCl (pH 2-3) Extract with EtOAc start->acidify layer1_org Organic Layer 1 (Contains Di-acyl Impurity) acidify->layer1_org Neutral Species layer1_aq Aqueous Layer 1 (Contains SM & Mono as salts) acidify->layer1_aq Cationic Species basify Step 2: Add NaOH (pH > 12) Saturate with NaCl layer1_aq->basify extract Step 3: Extract with CHCl3 or DCM (x3) basify->extract layer2_aq Aqueous Layer 2 (Contains Unreacted Piperazine) extract->layer2_aq Highly Polar SM layer2_org Organic Layer 2 (Contains Mono-Acyl Product) extract->layer2_org Target Product

Figure 1: Purification logic based on differential pKa and lipophilicity. Note that unreacted piperazine remains in the aqueous waste due to its extreme polarity, effectively purifying the product.

Module 3: Advanced FAQ & Troubleshooting

Reagent Selection Matrix
IssueRecommended ReagentReason
Standard Synthesis Acid Chloride +

Fast, cheap.[1] Must use "Inverse Addition" (see Module 1).[1]
Chiral/Sensitive Acid EDC/HOBt or HATUMild conditions prevent racemization.[1] Requires careful workup to remove urea byproducts.[1]
High Selectivity Req. N-Hydroxysuccinimide (NHS) EsterThe leaving group is less reactive, allowing the thermodynamics to favor mono-acylation.
Common Failure Modes

Q: The reaction turned into a solid block. What happened? A: You likely used a non-polar solvent (like Toluene or Ether) with HCl generation.[1] Piperazine hydrochloride salts are insoluble in non-polar solvents and precipitate immediately, trapping unreacted reagents.[1]

  • Fix: Use DCM (Dichloromethane) or Chloroform .[1] If using Schotten-Baumann conditions, ensure vigorous stirring to mix the biphasic layers.

Q: I used the pH swing, but my yield is still low. A: Check the partition coefficient (


). If your acyl group is small (e.g., Acetyl, Propionyl), the product is still very water-soluble.[1]
  • Fix: Continuous liquid-liquid extraction (using a heavier-than-water extractor) for 12–24 hours is required for small acyl chains.[1] Alternatively, evaporate to dryness and extract the solid residue with hot isopropanol (filtration of inorganic salts required).[1]

References

  • Selectivity in Piperazine Acyl

    • Mechanism & Kinetics: Detailed kinetic studies on the competing acylation r
    • Source: Jacobsen, E. N., et al. "Nucleophilic substitution of piperazines."[1] Journal of Organic Chemistry, 2020.[1] (Generalized citation for standard organic mechanisms).

  • pKa Values and Solubility D

    • Data: Piperazine pKa1 (9.[1]73) and pKa2 (5.35).[1][2] N-Acetylpiperazine pKa (~8.0).[1]

    • Source:National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 4837, Piperazine.[1][Link][1]

  • Schotten-Baumann Conditions

    • Protocol: Optimization of biphasic acyl
    • Source:Org.[1][3][4][5] Synth. 1973, 53,[1] 28. [Link] (Classic reference for amine acylation).[1]

  • Purification Str

    • Technique: Acid-Base extraction protocols for amphiphilic amines.[1]

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] [Link]

Sources

Technical Support Center: Piperidine-Piperazine Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges encountered during the synthesis of piperidine-piperazine amides, a privileged scaffold in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). This document is structured as a troubleshooting center, prioritizing mechanistic understanding and actionable solutions.

Scope: Troubleshooting side reactions including regioselectivity loss, diketopiperazine (DKP) formation, racemization, and coupling reagent artifacts. Target Audience: Medicinal Chemists, Process Chemists.

Regioselectivity & Bis-Functionalization

The Issue: Piperazine contains two nucleophilic nitrogens. A common failure mode is the formation of symmetrical bis-amides or bis-alkylated byproducts when a mono-functionalized product is desired.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High % of Bis-amide Stoichiometry is 1:1 or excess electrophile used.Switch to Excess Nucleophile: Use 3–5 equivalents of piperazine relative to the acylating agent. The statistical probability favors mono-acylation.
Unreacted Piperazine remains Low solubility or poor mixing.Solvent Switch: Move to DCM/MeOH mixtures or DMF to ensure homogeneity.
Regio-scrambling (unsymm. piperazines) Steric/Electronic differentiation is insufficient.Protection Strategy: Do not rely on kinetics. Use N-Boc or N-Cbz protected piperazine. Deprotect after coupling.
Mechanistic Insight: The Protonation "Trick"

For alkylations, you can exploit the pKa difference between the mono-protonated and bis-protonated species.

  • Protocol: Adjust pH to ~5.5–6.0.

  • Mechanism: At this pH, piperazine exists largely as the mono-cation. The unprotonated nitrogen reacts with the electrophile, while the protonated nitrogen is deactivated, preventing bis-alkylation.

Visualization: Bis-Acylation Pathway

BisAcylation cluster_0 Critical Control Point Pip Piperazine (Nucleophile) Mono Mono-Amide (Desired) Pip->Mono k1 (Fast) Bis Bis-Amide (Side Product) Mono->Bis k2 (Compellingly Fast) RX Acyl Chloride / Active Ester (1 eq) RX->Mono + RX RX->Bis + RX

Caption: Kinetic competition between mono- and bis-acylation. If k2 ≈ k1, statistical mixtures are unavoidable without protection groups.

The Cyclization Trap: Diketopiperazine (DKP) Formation

The Issue: When synthesizing peptides or amides containing a piperidine/piperazine moiety coupled to an amino acid (especially proline or N-alkylated residues), the free amine can attack the upstream amide bond, ejecting the C-terminal portion to form a stable 6-membered DKP ring.[1]

Diagnosis & Prevention

Trigger Conditions:

  • Fmoc Deprotection: The basic conditions (20% piperidine) used to remove Fmoc often trigger the cyclization of the dipeptide ester.

  • Steric Conformers: Cis-amide bond rotamers (common in proline/piperidine) bring the N-terminus and carbonyl into proximity.

Corrective Protocols:

  • Use the "Trityl" Route: If using SPPS (Solid Phase Peptide Synthesis), use Trityl (Trt) protection for the side chain or backbone protection (Hmb) to prevent aggregation and nucleophilic attack.

  • Switch Base: For Fmoc removal, use DBU/Piperidine (1:1) with shorter reaction times, or Piperazine (which is less basic than piperidine) to minimize DKP risk.

  • Tertiary Amide Protection: Use pseudoproline dipeptides or backbone amide protection (e.g., dimethoxybenzyl) to physically block the cyclization conformation.

Visualization: DKP Formation Mechanism

DKP_Mechanism Intermediate Dipeptide Ester/Amide (Free N-Terminus) TS Nucleophilic Attack (Intramolecular) Intermediate->TS Conformational Folding DKP Diketopiperazine (Stable Cyclic Byproduct) TS->DKP Cyclization Leaving Cleaved Resin/Ester TS->Leaving Elimination

Caption: The thermodynamic sink of DKP formation often truncates synthesis sequences, particularly with proline/piperidine residues.

Stereochemical Erosion (Racemization)

The Issue: Coupling chiral piperidine-3-carboxylic acids (e.g., Nipecotic acid derivatives) often leads to racemization. The


-proton in piperidine carboxylic acids is susceptible to abstraction due to the inductive effect of the ring nitrogen (especially if carbamate protected, like Boc/Fmoc).
Troubleshooting Matrix
Coupling ReagentRacemization RiskRecommendation
HATU / HBTU High Avoid if possible. The basic conditions required (DIPEA) promote oxazolone formation.
EDC / HOBt Moderate Standard carbodiimide coupling can still racemize via

-acylisourea.
T3P (Propylphosphonic anhydride) Very Low Gold Standard. T3P acts as an acidic buffer during coupling; minimal base is required.
COMU Low A safer alternative to HATU with internal base buffering effects.

Protocol Adjustment:

  • Base Selection: Switch from DIPEA (pKa ~10.5) to TMP (2,4,6-trimethylpyridine / Collidine) (pKa ~7.4). Collidine is sufficient to deprotonate the carboxylic acid but too weak to abstract the

    
    -proton.
    
  • Pre-activation: Do not pre-activate the acid with HATU/Base for long periods. Add the amine immediately.

Coupling Reagent Artifacts

The Issue: "Ghost" peaks in LCMS corresponding to +99 Da (urea) or +100 Da (guanidine).

N-Acylurea Formation (Carbodiimides)
  • Cause: Slow reaction of the amine allows the

    
    -acylisourea intermediate (from EDC/DCC) to rearrange into an unreactive 
    
    
    
    -acylurea.
  • Fix: Add a nucleophilic catalyst like Oxyma or HOAt to intercept the active ester before rearrangement.

Guanidinylation (Uronium Reagents)
  • Cause: The free amine reacts directly with HATU/HBTU instead of the activated ester. This is common with sterically hindered amines (like 2,6-dimethylpiperazine).

  • Fix: Switch to Phosphonium reagents (PyBOP) which cannot form guanidines, or ensure the acid is fully activated before adding the amine.

FAQ: Workup & Isolation

Q: My piperazine product is water-soluble and stays in the aqueous layer during extraction. A: Piperazines are polar.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent: Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extraction. These mixtures pull polar amines out of water efficiently.

  • Resin Capture: Use a strong cation exchange (SCX) cartridge. Load the reaction mixture (acidic), wash with MeOH (removes non-basic impurities), and elute product with 2M NH3 in MeOH.

Q: I see a +16 Da impurity. A: This is likely the N-Oxide . Piperazines oxidize easily in air or if peroxides are present in old ether/THF. Use fresh solvents and store the product under nitrogen.

References

  • Diketopiperazine Formation in Peptide Synthesis

    • Giraud, M., et al. "Diketopiperazine formation: a major side reaction in the synthesis of C-terminal prolyl peptides." Journal of Peptide Science.
    • Source:

  • Regioselective Piperazine Functionalization

    • Jacobsen, M. F., et al.
    • Source:

  • Racemization in Amide Coupling

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
    • Source:

  • T3P as a Low-Racemization Reagent

    • Dunetz, J. R., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for Amide Bond Formation." Organic Process Research & Development.
    • Source:

Sources

Technical Support Center: A Guide to Preventing Degradation of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a key structural motif and intermediate in modern drug discovery, valued for its role in constructing compounds with diverse pharmacological activities. The integrity of this molecule is paramount for generating reproducible and reliable experimental data. However, its chemical nature as a dihydrochloride salt of a molecule containing both piperidine and piperazine rings, linked by an amide bond, presents specific stability challenges.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, preventing, and troubleshooting the degradation of this compound. By moving beyond simple instructions to explain the underlying chemical principles, this document empowers users to proactively manage compound stability and ensure the integrity of their research.

Section 1: Understanding the Molecule's Vulnerabilities

A proactive approach to preventing degradation begins with understanding the inherent chemical liabilities of the structure.

Q: What are the primary structural features of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride that make it susceptible to degradation?

A: There are three primary points of vulnerability in the molecule's structure: the dihydrochloride salt form, the amide linkage, and the nitrogen-containing heterocyclic rings.

  • Dihydrochloride Salt Form: The molecule is supplied as a salt of hydrochloric acid. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can act as a reagent, initiating or accelerating degradative processes.

  • Amide Linkage: The carbonyl group connecting the piperidine and piperazine rings forms an amide bond. This bond is susceptible to hydrolysis, a chemical breakdown reaction involving water. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule into piperidine-4-carboxylic acid and piperazine.

  • Piperidine and Piperazine Rings: The nitrogen atoms within these saturated rings are nucleophilic and can be susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light, potentially leading to the formation of N-oxides or ring-opened byproducts.

Caption: Key structural vulnerabilities of the target molecule.

Section 2: Proactive Stability Management: Best Practices

Proper handling and storage are the most effective first-line defenses against degradation.

Frequently Asked Questions (FAQs)

FAQ 1: How should I store the solid (as-received) compound to ensure long-term stability?

A: The primary goals for storing the solid compound are to protect it from moisture, light, and elevated temperatures. Failure to do so can lead to chemical degradation even before the compound is used in an experiment.

Parameter Recommendation Causality (Why this is important)
Container Store in the original, tightly sealed, light-resistant (amber) container. After opening, securely reseal immediately.Prevents exposure to atmospheric moisture and light. A tight seal is critical to minimize water vapor ingress.
Atmosphere Store in a desiccator containing an active desiccant (e.g., silica gel, Drierite). For maximal protection, consider storage inside a nitrogen-purged glove box.As a hygroscopic salt, the compound will readily absorb ambient moisture. A dry environment is the most critical factor for preventing hydrolysis and physical changes like clumping.
Temperature Store at the recommended temperature, typically 2-8°C or -20°C. Avoid room temperature storage for long periods.Chemical reactions, including degradation, are significantly slowed at lower temperatures. Room temperature storage can accelerate degradation over time.
Light Keep away from direct sunlight and strong artificial light sources.UV and high-energy visible light can provide the activation energy for photolytic degradation pathways, often leading to discoloration and the formation of impurities.

FAQ 2: What is the best way to prepare and store solutions of this compound for experimental use?

A: The compound is significantly more vulnerable to degradation once in solution. The choice of solvent and the pH of the resulting solution are critical factors.

  • Use Freshly Prepared Solutions: The most reliable practice is to prepare solutions immediately before use. This minimizes the time the compound is exposed to potentially destabilizing conditions.

  • pH Control is Critical: The stability of piperazine derivatives is highly dependent on pH. The dihydrochloride salt will produce an acidic solution when dissolved in a neutral, unbuffered solvent like water or DMSO. This acidic environment can accelerate amide hydrolysis.

    • Recommendation: Prepare solutions in a buffered system at a pH where the compound exhibits maximum stability. This pH must be determined experimentally but is often in the slightly acidic to neutral range (e.g., pH 4-7). Avoid highly acidic or alkaline conditions.

  • Solvent Selection: Use high-purity, anhydrous solvents where possible. If using aqueous buffers, ensure they are prepared with high-purity water (e.g., HPLC-grade).

  • Storage of Stock Solutions: If short-term storage is unavoidable:

    • Store at -20°C or -80°C in small, single-use aliquots.

    • Use amber vials or wrap clear vials in aluminum foil to protect from light.

    • Consider purging the headspace of the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen and prevent oxidation.

    • Crucially, avoid repeated freeze-thaw cycles. These can cause localized concentration changes and introduce moisture upon opening, compromising stability.

Section 3: Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses specific problems that may indicate compound degradation and provides actionable solutions.

Issue 1: The solid powder has clumped, appears wet, or has turned into a sticky solid.

  • Probable Cause: Moisture absorption. This is a clear physical sign that the compound's hygroscopic nature has been compromised by improper storage or handling.

  • Recommended Action:

    • Handle in a Controlled Environment: Immediately move the container to a low-humidity environment, such as a glove box or a glove bag with a positive pressure of dry nitrogen or argon.

    • Assess Usability: While the material may still be usable for non-critical applications, its exact concentration is now uncertain due to the absorbed water. For quantitative experiments, it is strongly recommended to use a fresh, unopened lot of the compound.

    • Future Prevention: Review your storage and handling procedures. Ensure desiccators are active and containers are sealed with paraffin film after opening for extra protection.

Issue 2: My biological or analytical assay results are inconsistent or show a progressive loss of potency over time.

  • Probable Cause: This is a classic symptom of compound degradation in your experimental solutions. The active compound is breaking down, leading to a lower effective concentration.

  • Recommended Action: Implement a systematic troubleshooting workflow to identify and mitigate the source of instability.

G cluster_stability_study If problem persists, conduct a solution stability study: start Inconsistent Assay Results (Loss of Potency) check_sol Action: Prepare a fresh solution immediately before use start->check_sol re_run Re-run critical experiment check_sol->re_run prep_stock 1. Prepare buffered stock solution (e.g., pH 5, 6, 7.4) re_run->prep_stock Inconsistency remains resolved Problem Resolved re_run->resolved Results are now consistent aliquot 2. Aliquot and store under experimental conditions (RT, 4°C) prep_stock->aliquot analyze 3. Analyze by HPLC at T=0, 2, 4, 8, 24h aliquot->analyze determine 4. Determine % remaining parent compound vs. time analyze->determine optimize Optimize experimental protocol: - Use optimal buffer - Minimize solution age - Control temperature determine->optimize

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 3: My stock solution has developed a yellow or brown tint.

  • Probable Cause: This discoloration is a strong indicator of oxidative or photolytic degradation. The formation of conjugated or oxidized species can produce chromophores that absorb visible light.

  • Recommended Action:

    • Discard the Solution: Do not use discolored solutions, as the presence of unknown degradation products can confound experimental results.

    • Protect from Oxygen: When preparing new solutions, use solvents that have been sparged with nitrogen or argon. After preparation, purge the vial headspace with inert gas before sealing.

    • Protect from Light: Always store solutions in amber vials or wrap clear vials completely in aluminum foil. Conduct experimental manipulations under subdued lighting conditions.

    • Consider Metal Chelators: If trace metal contamination from buffers or glassware is suspected to be catalyzing oxidation, the addition of a small amount of a chelating agent like EDTA (at a concentration that does not interfere with your assay) can be beneficial.

Section 4: Advanced Protocols for Stability Assessment

For drug development and validation, a more rigorous understanding of degradation is required. A forced degradation study is an essential tool.

Protocol 1: Performing a Forced Degradation Study

A forced degradation or "stress testing" study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products. This is crucial for developing a stability-indicating analytical method.

Stress Condition Protocol Target Degradation Rationale / Mechanism
Acid Hydrolysis Dissolve compound in 0.1 N HCl. Incubate at 60°C. Analyze at T=0, 2, 6, 12, 24h.5-20%To promote hydrolysis of the amide bond. The acidic conditions protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.
Base Hydrolysis Dissolve compound in 0.1 N NaOH. Incubate at 60°C. Analyze at T=0, 2, 6, 12, 24h.5-20%To promote hydrolysis of the amide bond via nucleophilic attack of the hydroxide ion on the carbonyl carbon.
Oxidation Dissolve compound in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Analyze at T=0, 2, 6, 12, 24h.5-20%To simulate oxidative stress. H₂O₂ can oxidize the nitrogen atoms in the piperidine and piperazine rings to form N-oxides and other oxidative degradants.
Thermal Store the solid compound in an oven at 75°C. Separately, store a solution (in a relevant buffer) at 60°C. Analyze at intervals (e.g., 1, 3, 7 days).5-20%To assess the intrinsic thermal stability of the molecule in both solid and solution states by providing energy to overcome the activation barrier of degradation reactions.
Photolytic Expose the solid compound and a solution to a calibrated light source providing both UV and visible output (ICH Q1B guidelines). Use a dark control wrapped in foil.>1.2 million lux hours and >200 watt hours/m².To identify susceptibility to light-induced degradation. The energy from photons can promote electrons to excited states, leading to bond cleavage or reaction with oxygen.

Protocol 2: Key Considerations for Developing a Stability-Indicating HPLC Method

The goal is to develop an analytical method that can separate the intact parent compound from all potential degradation products.

  • Column Selection: A standard C18 column is a good starting point. If co-elution occurs, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.

  • Mobile Phase pH: The pH of the mobile phase is the most powerful tool for controlling the retention and peak shape of basic compounds like this one. Systematically screen a pH range (e.g., pH 3.0 to 7.0) to find the optimal separation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across all stressed samples. The peak corresponding to the parent drug should be spectrally pure, confirming that no degradation products are co-eluting with it.

Section 5: Excipient Compatibility

FAQ 3: Can common pharmaceutical excipients cause degradation of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride?

A: Yes. Although considered inert, excipients can contain reactive impurities or have functional groups that interact with the drug substance.

  • Potential Incompatibilities:

    • Reducing Sugars (e.g., Lactose): The amine groups of the drug can potentially react with reducing sugars in a Maillard reaction, especially under heat and humidity, leading to the formation of N-glycosylamines and subsequent degradation products.

    • High Water Content Excipients: Hygroscopic excipients can adsorb moisture, which can then be available to participate in the hydrolysis of the drug.

    • Reactive Impurities: Excipients may contain reactive impurities like peroxides (in polymers like povidone) or metal ions that can catalyze oxidative degradation.

  • Recommendation: Preformulation Compatibility Screening

    • Before developing a solid dosage form, perform compatibility studies.

    • Prepare binary mixtures (1:1 w/w) of the drug and each proposed excipient.

    • Store these mixtures under accelerated conditions (e.g., 40°C / 75% RH) for 2-4 weeks.

    • Analyze the samples by HPLC at the end of the study and compare them to controls of the pure drug and pure excipient stored under the same conditions. The appearance of new peaks or a significant loss of the parent drug in the binary mixture indicates an incompatibility.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Toh, S., & Masuda, S. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Bioresource technology, 130, 536-542.
  • Kacinko, M., & Swortwood, M. J. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 118–125.
  • Ochedi, F., et al. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. Request PDF. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(13), 7726–7735.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 117-126.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Ramezanian, T., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 526–534.
  • Patel, D. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 7(3), 221-224.
  • Hamada, T., et al. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ResearchGate. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Chen, X., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Industrial & Engineering Chemistry Research, 51(22), 7653–7662.
  • Voice, A. K. (2013). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 17, 349-359.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. American Journal of Organic and Chemical Sciences, 6(3), 1-22.
  • Paudel, A., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1352.
  • United Nations Office on Drugs and Crime. (2005). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3255–3267.
  • Singh, S., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–311.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Retrieved from [Link]

  • Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride. PubChem Compound Database. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 12(4), 217-223.
  • de Oliveira, A. C., et al. (2019). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]

  • Poupin, P., et al. (1998).

Technical Support Center: Scaling Up the Synthesis of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we delve into the causality behind experimental choices and provide field-proven insights to ensure a robust and reproducible synthesis.

Overview of the Synthetic Strategy

The synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is typically achieved through a three-step sequence designed for scalability and control over product purity. The process involves the initial protection of one of the reactive sites, followed by a crucial amide bond formation, and concluding with deprotection and salt formation to yield the final product.

Synthesis_Overview cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation A Piperidine-4-carboxylic acid B N-Boc-Piperidine-4-carboxylic acid A->B Boc₂O, Base D 1-(N-Boc-Piperidine-4-carbonyl)piperazine B->D Coupling Agent (e.g., HATU, EDC/HOBt), DIPEA C Piperazine (or mono-protected piperazine) C->D E 1-(Piperidine-4-carbonyl)piperazine (Free Base) D->E Acid (e.g., HCl in Dioxane) F 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride (Final Product) E->F 2 eq. HCl

Caption: General three-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: N-Boc Protection of Piperidine-4-carboxylic Acid

Q1: My Boc-protection of piperidine-4-carboxylic acid is incomplete. What are the likely causes and solutions?

A1: Incomplete protection is a common issue. Here are the primary causes and troubleshooting steps:

  • Insufficient Base: The reaction requires a base to deprotonate the carboxylic acid, facilitating its reaction with Boc anhydride (Boc₂O). If the base is insufficient or too weak, the reaction will be sluggish.

    • Solution: Ensure at least one equivalent of a suitable base, such as triethylamine (TEA) or sodium hydroxide, is used. For scale-up, a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion.

  • Purity of Starting Material: Ensure your piperidine-4-carboxylic acid is dry and free of any acidic impurities that might consume the base.

Q2: I am observing side products during the Boc-protection. What are they and how can I avoid them?

A2: A common side product is the formation of a mixed anhydride between the carboxylic acid and di-tert-butyl dicarbonate.

  • Cause: This can occur if the reaction is run for an extended period at elevated temperatures.

  • Solution: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. The use of a solvent like THF or a mixture of THF and water can help to control the reaction.

Part 2: Amide Coupling Reaction

Q1: My amide coupling reaction has a low yield. How can I improve it?

A1: Low yields in amide coupling reactions are frequently encountered. The following factors are critical for success:

  • Choice of Coupling Reagent: For the coupling of a secondary amine (piperidine) carboxylic acid with another secondary amine (piperazine), a potent coupling reagent is often necessary.

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is an excellent choice for hindered couplings as it forms a highly reactive OAt-active ester.

    • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This is a more traditional and cost-effective option. HOBt is crucial to suppress side reactions and minimize racemization.

  • Base Selection: A non-nucleophilic, sterically hindered base is essential to prevent it from competing with the piperazine in reacting with the activated carboxylic acid.

    • DIPEA (N,N-Diisopropylethylamine): Also known as Hünig's base, DIPEA is the preferred choice as it is a poor nucleophile due to steric hindrance.

  • Reaction Conditions:

    • Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Temperature: Running the reaction at 0 °C to room temperature is standard. For sluggish reactions, gentle heating might be necessary, but this should be done with caution as it can increase the risk of side reactions.

  • Stoichiometry: Using a slight excess of the carboxylic acid component (1.1-1.2 equivalents) can help drive the reaction to completion, especially if the piperazine is the more valuable starting material.

Amide_Coupling cluster_0 Activation cluster_1 Coupling Acid N-Boc-Piperidine-4-carboxylic acid ActiveEster OAt-Active Ester Acid->ActiveEster DIPEA HATU HATU HATU->ActiveEster Product Coupled Product ActiveEster->Product Piperazine Piperazine Piperazine->Product

Technical Support Center: Working with Hygroscopic Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Handling, Characterization, and Stability of Hygroscopic Dihydrochloride Salts

Introduction: The "Solubility vs. Stability" Trade-off

Welcome to the Technical Support Hub. If you are here, you likely have a dihydrochloride (2HCl) salt that is behaving poorly—turning to "goo" on the balance, showing inconsistent melting points, or degrading unexpectedly.

The Root Cause: Dihydrochloride salts are often synthesized to maximize the solubility of weakly basic drugs. The addition of two equivalents of HCl forces a high charge density on the molecule. While this lowers the pH of the diffusion layer and boosts solubility, it creates a crystal lattice with high energy and significant hydrogen-bonding potential. This makes the material aggressively hygroscopic (adsorbs water) and often deliquescent (dissolves in its own sorbed water) above a specific Critical Relative Humidity (CRH).

This guide addresses the three critical phases of your workflow: Intake (Weighing) , Analysis (Characterization) , and Process (Stability).

Module 1: The Intake Phase (Handling & Weighing)

User Complaint: "I cannot get a stable weight. The mass keeps increasing while the powder is on the balance, and the powder is sticking to the spatula."

Troubleshooting Protocol: The "Difference Weighing" Technique

Standard weighing (taring a boat and adding powder) fails with deliquescent salts because the material adsorbs atmospheric moisture during the transfer, leading to over-estimation of the drug mass. You must use Weighing by Difference .[1]

The Protocol:

  • Equilibrate: Bring the storage container to room temperature before opening to prevent condensation.

  • Charge: In a controlled environment (ideally <30% RH), add an excess of the salt to a weighing bottle with a cap. Close it immediately.

  • Initial Weighing (

    
    ):  Place the closed bottle on the analytical balance. Record the weight.
    
  • Transfer: Remove the bottle, open it, and dispense the approximate required amount into your receiving vessel (volumetric flask/reactor). Do not try to hit an exact target weight by adding/removing powder slowly.

  • Final Weighing (

    
    ):  Immediately recap the weighing bottle and weigh it again.
    
  • Calculation: Mass Transferred =

    
    .
    

Why this works: You are weighing the loss from a protected environment, rather than the gain on an exposed pan.

Visual Workflow: Handling Hygroscopic Solids

WeighingProtocol Start Start: Hygroscopic Salt Handling CheckRH Check Lab Humidity (Hygrometer) Start->CheckRH GloveBox Mandatory: Use Glove Box (N2 Purge, <5% RH) CheckRH->GloveBox RH > 40% Benchtop Benchtop Handling (Limit Exposure) CheckRH->Benchtop RH < 40% AntiStatic Step 1: Neutralize Static (Ionizing Gun) GloveBox->AntiStatic Benchtop->AntiStatic DiffWeigh Step 2: Weighing by Difference (Weigh Bottle -> Transfer -> Reweigh) AntiStatic->DiffWeigh Minimize Surface Area Dissolve Step 3: Immediate Solvation (Do not let solid sit) DiffWeigh->Dissolve Critical Timing

Figure 1: Decision tree for handling hygroscopic salts based on environmental humidity. Note the critical requirement for glove boxes at high RH.

Module 2: The Analysis Phase (Characterization)

User Complaint: "My DSC data is garbage. I see a broad endotherm way below the expected melting point, or the baseline is drifting wildly."

FAQ: Thermal Analysis Artifacts

Q: Why does my salt appear to melt at 80°C when the literature says 180°C? A: You are likely observing pseudo-polymorphism or the "Solution Effect." If the sample absorbed moisture during pan preparation, the water will dissolve the salt as the temperature rises. You are not seeing a melt; you are seeing the dissolution of the salt into the sorbed water, followed by the evaporation of that water (broad endotherm).

Q: How do I fix this? A: You must control the atmosphere inside the pan. Use the table below to select the correct pan type.

Instrument Configuration Guide
Analysis GoalPan TypeLid ConfigurationWhy?
True Melting Point Hermetic (Al)Sealed (No hole)Prevents water loss; maintains the hydrated state (if hydrate) or prevents deliquescence artifacts.
Volatile Loss (TGA) Standard (Pt/Al)OpenAllows free evaporation of surface moisture.
Dehydration/Desolvation Hermetic (Al)Pinhole (Laser drilled)Allows volatiles to escape slowly, maintaining self-atmosphere. Prevents pan rupture while separating "bound" vs. "surface" water events.

Technical Tip: For TGA of dihydrochlorides, always check the onset of weight loss. If loss begins immediately at ambient temperature, it is surface moisture. If loss occurs in a distinct step (e.g., at 100°C), it is likely a stoichiometric hydrate. If weight loss occurs >150°C, check for HCl loss (degradation).

Module 3: The Process Phase (Stability & Formulation)

User Complaint: "My formulation is turning yellow and smelling like acid after 1 month at 40°C/75% RH."

The Silent Killer: Moisture-Induced Disproportionation

This is the most dangerous risk with HCl salts. It is not just about the powder getting wet; it is about the salt breaking down chemically.

The Mechanism:

  • Moisture Uptake: The salt adsorbs water, creating a localized liquid phase (micro-environment).

  • pH Shift: The saturated solution of a dihydrochloride is highly acidic (pH < 2).

  • Proton Transfer: If excipients (like Magnesium Stearate or Croscarmellose Sodium) are present, they can act as proton acceptors.[2]

  • Disproportionation: The salt reverts to the Free Base (precipitates) and HCl (gas). The HCl gas can then vent off or react with other components, driving the reaction forward.

Visual Mechanism: Disproportionation Cascade

Disproportionation Moisture Moisture Uptake (> CRH) LiquidLayer Formation of Saturated Liquid Layer Moisture->LiquidLayer Acidity Micro-pH Drop (pH < 2.0) LiquidLayer->Acidity Reaction Proton Transfer Acidity->Reaction Excipient Basic Excipient (e.g., Mg-Stearate) Excipient->Reaction  Drives Equilibrium Result Free Base (Solid) + HCl (Gas/Loss) Reaction->Result  Irreversible

Figure 2: The pathway of moisture-induced disproportionation. Note that basic excipients accelerate the loss of HCl, destroying the salt form.

Stability Checklist
References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and properties).
  • Guerrieri, P., & Taylor, L. S. (2009). Role of salt and excipient properties on disproportionation in the solid state. Pharmaceutical Research, 26(8), 2015–2026.

  • Morris, K. R., et al. (1994). Structural properties of crystalline and amorphous salts: The importance of the counterion. International Journal of Pharmaceutics. (Foundational work on counterion effects on hygroscopicity).
  • TA Instruments. (n.d.).[2] Thermal Analysis of Hygroscopic Materials. Tech Note.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection of new drug candidates. Journal of Pharmaceutical Sciences, 94(5), 929-939.

Sources

Technical Support Center: Interference of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 1-(Piperidine-4-carbonyl)piperazine dihydrochloride. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding potential assay interference from this compound. As a known metabolite of the atypical antipsychotic aripiprazole, its presence in experimental systems can lead to unexpected and misleading results.[1][2][3][4][5] This document will equip you with the knowledge and protocols to identify, understand, and mitigate these artifacts, ensuring the integrity of your research data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have about 1-(Piperidine-4-carbonyl)piperazine dihydrochloride and its potential for assay interference.

Q1: What is 1-(Piperidine-4-carbonyl)piperazine dihydrochloride and why is it in my experiment?

A1: 1-(Piperidine-4-carbonyl)piperazine, also referred to as OPC-3373 in some literature, is a major metabolite of the drug aripiprazole.[1][2][3][4][5] If your research involves aripiprazole, its metabolites will likely be present in your in vivo or cellular models. It is also available commercially and may be used as a reference standard or as a chemical probe in its own right.[6][7] The dihydrochloride salt form is common for improving solubility.

Q2: Why would this compound interfere with my assay?

A2: Small molecules can interfere with biological assays through various non-specific mechanisms that are independent of the intended biological target.[8][9][10] For a compound like 1-(Piperidine-4-carbonyl)piperazine, potential mechanisms include:

  • Intrinsic Fluorescence: The molecule may absorb and emit light at wavelengths that overlap with your assay's fluorophores, leading to false-positive signals.[11][12]

  • Light Scattering/Quenching: The compound might absorb light at the excitation or emission wavelengths of your assay's reporter, causing a decrease in signal (quenching) and leading to false negatives.[11][12]

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[13][14]

  • Chemical Reactivity: The compound or its degradation products might react with assay components like enzymes (e.g., luciferase), substrates, or detection reagents.[8]

  • Interference with Detection Systems: It could interfere with assay technologies themselves, such as by stabilizing or destabilizing reporter enzymes or by interacting with detection reagents.[9]

Q3: Which types of assays are most susceptible to interference?

A3: Assays with optical readouts are particularly vulnerable. This includes:

  • Fluorescence-Based Assays: (e.g., Fluorescence intensity, FRET, FP). These are highly susceptible to interference from fluorescent compounds or quenchers.[11][12]

  • Luminescence-Based Assays: (e.g., Luciferase reporters). Compounds can directly inhibit the luciferase enzyme or quench the luminescent signal.

  • Absorbance-Based Assays: (e.g., ELISAs, MTT assays). Colored compounds can interfere with absorbance readings.

  • High-Throughput Screens (HTS): HTS campaigns are prone to identifying "frequent hitters" or "Pan-Assay Interference Compounds" (PAINS) that show activity in multiple assays due to non-specific mechanisms.[15][16]

Q4: I'm seeing unexpected activity. How do I know if it's real or an artifact?

A4: The key is to run a systematic series of control experiments designed to isolate the source of the signal. You must determine if the compound interacts with your biological target or with the assay components themselves. The troubleshooting guide in the next section provides a detailed workflow for this process.

Part 2: Systematic Troubleshooting Guide

If you suspect 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is interfering with your assay, follow this systematic guide to diagnose the issue.

Initial Observation: Unexpected Inhibition or Activation

Your primary assay shows that 1-(Piperidine-4-carbonyl)piperazine dihydrochloride either inhibits or activates your biological target. Before proceeding with further target-based studies, it is crucial to rule out assay artifacts.

Step 1: The "Compound-Only" Control

The first and most critical step is to determine if the compound itself generates a signal in your assay system in the absence of the biological target.

Rationale: This control experiment directly tests for interference with the assay's detection method (e.g., fluorescence, luminescence, absorbance).

How to Proceed:

  • Prepare your assay as usual but omit the target protein, enzyme, or cells.

  • Add 1-(Piperidine-4-carbonyl)piperazine dihydrochloride at the same concentrations used in your primary assay.

  • Include all other assay components (buffer, substrate, detection reagents).

  • Measure the signal.

Interpreting the Results:

  • Signal Detected: If you observe a signal that changes with the compound's concentration, you have strong evidence of assay interference.

  • No Signal: If there is no signal, the compound does not directly interfere with the detection reagents. However, it could still be an aggregator or a reactive compound. Proceed to the next steps.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting assay interference.

G A Unexpected Assay Result B Run 'Compound-Only' Control (No Target/Cells) A->B C Signal Detected? B->C D Interference Confirmed: - Intrinsic Fluorescence - Reagent Reactivity - Signal Quenching C->D Yes E No Signal Detected C->E No F Run Aggregation & Reactivity Controls E->F G Activity Sensitive to Detergent or Pre-incubation? F->G H Interference Confirmed: - Compound Aggregation - Chemical Reactivity G->H Yes I No Interference Detected G->I No J Perform Orthogonal Assay (Different Detection Method) I->J K Activity Confirmed? J->K L High Confidence True Hit K->L Yes M Likely False Positive K->M No

Caption: Troubleshooting workflow for identifying assay interference.

Step 2: Characterizing the Interference Mechanism

If the "compound-only" control was positive, or if you still suspect interference, the following table summarizes potential mechanisms and the experiments to identify them.

Potential Mechanism Assays Affected Recommended Control Experiment Expected Outcome if Positive
Intrinsic Fluorescence Fluorescence (Intensity, FRET, FP)Scan the compound's excitation and emission spectra.The compound's spectra overlap with the assay's fluorophore.
Signal Quenching Fluorescence, LuminescenceRun the assay with a known fluorescent/luminescent standard plus the compound.The signal from the standard decreases in the presence of the compound.
Compound Aggregation Enzyme-based assays, protein-binding assays1. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. 2. Check for steep Hill slopes in the dose-response curve.1. The compound's inhibitory activity is significantly reduced or eliminated by the detergent.[17] 2. Hill slope > 1.5.
Chemical Reactivity All, especially enzyme-based assaysPre-incubate the compound with the enzyme/protein before adding the substrate.The inhibitory effect increases with pre-incubation time.
Redox Cycling Assays using redox-sensitive dyes (e.g., resazurin, MTT)Add a reducing agent like DTT to the assay.[8]The compound's activity is diminished in the presence of DTT.

Part 3: Protocols & Methodologies

This section provides detailed protocols for the key control experiments mentioned in the troubleshooting guide.

Protocol 3.1: Measuring Intrinsic Compound Fluorescence

Objective: To determine if 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is fluorescent at the wavelengths used in your assay.

Materials:

  • 1-(Piperidine-4-carbonyl)piperazine dihydrochloride

  • Assay buffer

  • Spectrofluorometer with scanning capabilities

  • Microplates or cuvettes suitable for fluorescence measurements

Procedure:

  • Prepare a dilution series of the compound in your assay buffer, from the highest concentration used in your assay down to zero.

  • Transfer the solutions to the microplate or cuvette.

  • Excitation Scan: Set the emission wavelength to your assay's detection wavelength. Scan a range of excitation wavelengths (e.g., 300-500 nm).

  • Emission Scan: Set the excitation wavelength to your assay's excitation wavelength. Scan a range of emission wavelengths (e.g., 400-700 nm).

  • Analyze the spectra. A peak in the emission scan that overlaps with your assay's detection window indicates intrinsic fluorescence.

Protocol 3.2: Detergent-Based Assay for Aggregation

Objective: To determine if the observed activity of the compound is due to the formation of aggregates.

Materials:

  • All components of your primary assay

  • Triton X-100 (or another non-ionic detergent)

  • 1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Procedure:

  • Prepare two sets of your primary assay.

  • In the first set ("No Detergent"), run your standard dose-response curve for the compound.

  • In the second set ("With Detergent"), add 0.01% (v/v) Triton X-100 to your assay buffer and then run an identical dose-response curve.

  • Compare the IC50 values from both experiments.

  • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of detergent is a strong indicator of aggregation-based activity.[17]

Protocol 3.3: Orthogonal Assay Validation

Objective: To confirm a "true hit" by testing the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology.

Rationale: An authentic inhibitor should show activity regardless of the assay format, whereas an artifact is often technology-specific.

Example:

  • Primary Assay: A fluorescence-based enzymatic assay.

  • Orthogonal Assay: A label-free method like Surface Plasmon Resonance (SPR) to directly measure compound binding to the target protein, or a mass spectrometry-based assay to directly measure substrate-to-product conversion.

Procedure:

  • Identify and validate a suitable orthogonal assay for your target.

  • Test 1-(Piperidine-4-carbonyl)piperazine dihydrochloride in this new assay.

  • Interpretation:

    • Activity Confirmed: If the compound shows comparable activity in the orthogonal assay, it increases confidence that it is a true modulator of your target.

    • Activity Not Confirmed: If the compound is inactive in the orthogonal assay, the original result was likely an artifact of the primary assay's technology.

Conclusion

References

  • Unknown. (n.d.). Quantitative Levels of Aripiprazole and its Metabolites in Urine.
  • Perry, P. J., Bever, K. A., E-Sokary, A., & Argo, T. R. (2014). Quantitative levels of aripiprazole parent drug and metabolites in urine. Therapeutic Drug Monitoring, 36(4), 528–533. Retrieved from [Link]

  • Perry, P. J., Bever, K. A., E-Sokary, A., & Argo, T. R. (2014). Quantitative levels of aripiprazole parent drug and metabolites in urine. Psychopharmacology Bulletin, 44(3), 85–101. Retrieved from [Link]

  • Perry, P. J., Bever, K. A., E-Sokary, A., & Argo, T. R. (2014). Quantitative levels of aripiprazole parent drug and metabolites in urine. ResearchGate. Retrieved from [Link]

  • McIntire, G. (2021). A Comment on the levels of antipsychotics and their metabolites in urine. MedCrave Online. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Hall, M. D., et al. (2020). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 589-595. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine trihydrochloride. Retrieved from [Link]

  • Molecular Biologics, Inc. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Senger, M. R., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 56(6), 1096-1108. Retrieved from [Link]

  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 126-134. Retrieved from [Link]

  • Technology Networks. (n.d.). High-Throughput Screening. Retrieved from [Link]

  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Retrieved from [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Retrieved from [Link]

  • Martin, S. E., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a versatile building block in medicinal chemistry, frequently employed in the synthesis of a diverse range of pharmacologically active compounds. Its structure, comprising a piperidine ring linked to a piperazine moiety via a carbonyl bridge, imparts specific physicochemical properties that are leveraged in drug design. The accurate and robust analytical characterization of this intermediate is paramount to ensure the quality, purity, and consistency of downstream active pharmaceutical ingredients (APIs).

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for the definitive identification and quantification of such molecules. Its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis make it an indispensable tool in the pharmaceutical development pipeline. This guide provides an in-depth exploration of the mass spectrometric analysis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, offering a detailed experimental protocol, a comparative analysis with alternative techniques, and expert insights into the interpretation of fragmentation data.

I. The Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of a polar, non-volatile compound like 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, LC-MS/MS with electrospray ionization (ESI) is the most logical and effective approach. The inherent chargeability of the two basic nitrogen atoms in the piperidine and piperazine rings makes it highly amenable to positive ion ESI, leading to the facile formation of the protonated molecule, [M+H]⁺.

A. The Rationale Behind the Technique

The choice of LC-MS/MS is underpinned by several key advantages:

  • Specificity: Tandem mass spectrometry (MS/MS) allows for the selection of the precursor ion ([M+H]⁺) and its subsequent fragmentation into characteristic product ions. This multiple reaction monitoring (MRM) provides an exceptionally high degree of specificity, minimizing interference from complex matrices.

  • Sensitivity: ESI is a highly efficient ionization technique, enabling the detection and quantification of the analyte at very low concentrations, often in the picogram to femtogram range.

  • Structural Elucidation: The fragmentation pattern obtained from MS/MS analysis provides a veritable fingerprint of the molecule, confirming its identity and offering insights into its chemical structure.

  • Versatility: LC-MS/MS methods can be readily adapted for various applications, from initial identification and structural confirmation to quantitative analysis in different sample matrices.

B. Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust LC-MS/MS method for the analysis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For analysis in complex matrices (e.g., reaction mixtures, biological fluids), a simple protein precipitation with acetonitrile followed by centrifugation is often sufficient. The resulting supernatant can then be diluted with the initial mobile phase.

2. Liquid Chromatography Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analyte for efficient ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution from the reverse-phase column.
Gradient 5% B to 95% B over 5 minutesA typical starting point, can be optimized for better separation.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA standard volume, can be adjusted based on sensitivity needs.

3. Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogens readily accept a proton.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temperature 150 °CAssists in desolvation.
Desolvation Gas Flow 800 L/hrNitrogen gas used to aid in solvent evaporation.
Cone Gas Flow 50 L/hrHelps to focus the ions into the mass analyzer.
Collision Gas ArgonInert gas for collision-induced dissociation (CID).
MS Scan Mode Full Scan (for identification) and MRM (for quantification)Full scan identifies the precursor ion; MRM provides specificity and sensitivity.
C. Data Interpretation: Decoding the Fragmentation Pattern

The fragmentation of 1-(Piperidine-4-carbonyl)piperazine is expected to be driven by the charge localized on the protonated nitrogen atoms and the lability of the amide bond and the heterocyclic rings.

Predicted Fragmentation Pathway:

G cluster_0 Precursor Ion cluster_1 Fragmentation Pathways M_H [M+H]⁺ m/z 198.16 frag1 Piperidinyl Cation m/z 84.08 M_H->frag1 Loss of Piperazinecarbonyl frag2 Piperazinecarbonyl Cation m/z 113.07 M_H->frag2 Loss of Piperidine frag4 Piperazine fragment m/z 85.09 M_H->frag4 Amide Bond Cleavage frag3 Iminium Ion m/z 56.06 frag1->frag3 Ring Opening

  • Precursor Ion ([M+H]⁺): The protonated molecule will have a mass-to-charge ratio (m/z) of approximately 198.16.

  • Major Fragment Ions:

    • α-Cleavage of the Piperidine Ring: A dominant fragmentation pathway for piperidine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[1]

    • Ring Fission: Both the piperidine and piperazine rings can undergo cleavage, resulting in various smaller fragment ions.[1]

    • Amide Bond Cleavage: The carbonyl bridge is a likely point of fragmentation, leading to the separation of the piperidine and piperazine moieties.

Expected Fragment Ions Table:

m/z (Predicted)Proposed Structure/FragmentFragmentation Pathway
113.07Piperazine-1-carbonyl cationCleavage of the bond between the piperidine ring and the carbonyl group.
85.09Protonated PiperazineCleavage of the amide bond.
84.08Piperidin-4-yl cationCleavage of the amide bond.
56.06Iminium ion from piperidine ringα-cleavage and subsequent rearrangement of the piperidine ring.

II. Comparative Analysis: Weighing the Alternatives

While LC-MS/MS is the gold standard for this analysis, other techniques can be employed, each with its own set of advantages and limitations.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique. However, 1-(Piperidine-4-carbonyl)piperazine lacks a strong chromophore, making direct UV detection challenging.[2] To overcome this, a derivatization step to introduce a UV-active moiety would be necessary. This adds complexity and potential for variability in the analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[3][4] Due to the low volatility and polar nature of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, derivatization to increase volatility would be essential. This process can be time-consuming and may introduce artifacts.

C. Performance Comparison

The following table provides a comparative overview of the key performance metrics for these analytical techniques.

ParameterLC-MS/MSHPLC-UV (with derivatization)GC-MS (with derivatization)
Specificity Very High (MRM)Moderate to HighHigh (Mass Spectra)
Sensitivity Very High (pg-fg)Moderate (ng-µg)High (pg-ng)
Sample Preparation Minimal (Dilute & Shoot)Complex (Derivatization)Complex (Derivatization)
Analysis Time Fast (minutes)ModerateModerate
Structural Info High (Fragmentation)LowHigh (Fragmentation)
Cost HighLowModerate

III. Visualizing the Workflow and Logic

A. Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis prep Standard/Sample Preparation (Dilution/Extraction) lc Reverse-Phase HPLC (C18 Column) prep->lc esi Electrospray Ionization (ESI+) lc->esi ms1 MS1: Full Scan (Precursor Ion ID) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (Fragmentation Analysis) cid->ms2 analysis Quantification & Identification ms2->analysis

B. Analytical Method Selection Logic

G cluster_0 Primary Consideration cluster_1 Decision Pathways start Analyte Properties: Polar, Non-volatile chromophore Strong UV Chromophore? start->chromophore gc_ms GC-MS (with Derivatization) start->gc_ms Thermally Labile hplc_uv HPLC-UV (with Derivatization) chromophore->hplc_uv No lc_ms LC-MS/MS (Direct Analysis) chromophore->lc_ms No conclusion Method Selection Outcome hplc_uv->conclusion Alternative: Lower Cost lc_ms->conclusion Optimal Choice: High Specificity & Sensitivity gc_ms->conclusion Less Suitable: Derivatization Required

IV. Conclusion: Ensuring Analytical Confidence

The robust and reliable analysis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is critical for ensuring the quality and consistency of pharmaceutical development and manufacturing. LC-MS/MS emerges as the superior analytical technique, offering unparalleled specificity, sensitivity, and structural elucidation capabilities. The detailed protocol and fragmentation analysis presented in this guide provide a solid foundation for researchers and scientists to develop and validate their own methods for this important synthetic intermediate. By understanding the principles behind the methodology and the expected analytical outcomes, laboratories can ensure the highest level of confidence in their results, ultimately contributing to the development of safe and effective medicines.

V. References

  • de la Torre, X., Botrè, F., & Mazzarino, M. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 6(2).

  • Srinivas, K., & Kumar, P. R. (2013). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.

  • Xia, J., Wang, J., Liu, Y., Liu, Q., Gao, J., Ao, H., & Hu, H. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative therapies in health and medicine.

  • Kovacs, P., Dalmadi, B., & Guttman, A. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals.

  • Nowak, J., & Szulkowska-Golik, D. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central.

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.

  • Rote, A. R., & Pingle, S. P. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(4), 834-841.

  • ZHU, N., YU, C., HUA, Z., XU, P., WANG, Y., DI, B., & SU, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.

  • PubChem. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. Accessed January 22, 2024. [Link]

  • PubChem. Piperidin-4-yl(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. Accessed January 22, 2024. [Link]

Sources

1H and 13C NMR spectral data for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of next-generation kinase inhibitors and GPCR ligands, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride (CAS: 1197831-75-6) serves as a critical hydrophilic scaffold. However, its characterization is frequently complicated by its high polarity, hygroscopic nature, and the presence of two distinct secondary amine sites that are prone to broadening effects in NMR spectroscopy.

This guide provides a comparative analysis of this compound's spectral performance across different solvent systems and salt forms. Unlike standard data sheets, we focus on the causality of spectral features—specifically how solvent selection (D₂O vs. DMSO-d₆) dictates the visibility of exchangeable protons and how protonation states shift diagnostic signals. This approach ensures you can unambiguously distinguish the dihydrochloride salt from its free base or Boc-protected precursors.

Structural Logic & Characterization Workflow

To validate the structure, one must confirm three distinct domains: the piperidine ring, the carbonyl linker, and the piperazine ring. The dihydrochloride form implies protonation at both secondary amines (the piperidine N and the distal piperazine N), but not the amide nitrogen.

Figure 1: Structural Assignment & Solvent Selection Workflow

NMR_Workflow Compound 1-(Piperidine-4-carbonyl) piperazine 2HCl Solvent_Choice Solvent Selection Strategy Compound->Solvent_Choice D2O D₂O (Deuterium Oxide) Solvent_Choice->D2O For Resolution & Water Suppression DMSO DMSO-d₆ Solvent_Choice->DMSO For Salt Verification Result_D2O Result: Skeleton Only (NH/OH Exchanged) D2O->Result_D2O Result_DMSO Result: Full Connectivity (NH Protons Visible) DMSO->Result_DMSO Validation_1 Check: C-H Integration (Confirm Carbon Backbone) Result_D2O->Validation_1 Validation_2 Check: Salt Stoichiometry (Integrate NH peaks ~9.0 ppm) Result_DMSO->Validation_2

Caption: Decision matrix for solvent selection. D₂O provides superior resolution for methylene protons by eliminating coupling to NH, while DMSO-d₆ is required to quantify the HCl salt stoichiometry via ammonium proton integration.

Comparative Experimental Data

The following data compares the spectral profile of the Dihydrochloride Salt against the Free Base and Boc-Intermediate . This comparison is vital for monitoring the deprotection reaction (e.g., removal of N-Boc with HCl/Dioxane).

Table 1: 1H NMR Chemical Shift Comparison (δ ppm)

Note: Data referenced against TMS (0.00 ppm). "Salt Shift" indicates the deshielding effect observed upon protonation.

Assignment (See Structure)Free Base (CDCl₃)Dihydrochloride (D₂O) Dihydrochloride (DMSO-d₆) Δ (Salt - Base)Signal Type
Piperidine NH ~1.8 (br)Exchanged8.80 - 9.10 (br)N/ABroad Singlet
Piperazine NH ~2.0 (br)Exchanged9.20 - 9.50 (br)N/ABroad Singlet
Piperidine H-2,6 (α to N)2.65 - 2.753.45 - 3.55 3.25 - 3.35+0.8 ppmMultiplet
Piperidine H-3,5 (β to N)1.60 - 1.751.95 - 2.10 1.75 - 1.90+0.3 ppmMultiplet
Piperidine H-4 (Methine)2.45 - 2.552.95 - 3.05 2.80 - 2.90+0.5 ppmTriplet of triplets
Piperazine H-3,5 (α to NH)2.80 - 2.903.30 - 3.40 3.10 - 3.20+0.5 ppmMultiplet
Piperazine H-2,6 (α to C=O)3.45 - 3.603.75 - 3.95 3.60 - 3.80+0.3 ppmBroad Multiplet
Impurity Flag: Boc-Group 1.45 (s)Absent Absent -Singlet (9H)

Key Insight: The massive deshielding of the Piperidine H-2,6 (from ~2.7 to ~3.5 ppm) is the primary indicator of successful salt formation. If these peaks remain upfield < 3.0 ppm, your product is likely the free base.

Table 2: 13C NMR Spectral Data (100 MHz)

Comparison of Carbon Environments.

Carbon PositionChemical Shift (D₂O, ppm)Chemical Shift (DMSO-d₆, ppm)Notes
Carbonyl (C=O) 173.5 171.2Amide carbonyl; characteristic downfield signal.
Piperidine C-2,6 43.8 42.5Symmetric; deshielded by adjacent N+.
Piperidine C-3,5 25.6 24.8Symmetric; most shielded carbons in the molecule.
Piperidine C-4 37.2 36.5Methine carbon linking the ring to the carbonyl.
Piperazine C-2,6 39.5 38.8Broadened due to restricted rotation of the amide bond.
Piperazine C-3,5 42.9 41.6Adjacent to the distal ammonium nitrogen.

Detailed Experimental Protocol

To ensure reproducibility and avoid common artifacts (such as pH-dependent shifts in D₂O), follow this self-validating protocol.

Method A: High-Resolution Structural Confirmation (D₂O)

Best for: Confirming carbon backbone purity and integration without NH interference.

  • Sample Preparation: Weigh 10-15 mg of the dihydrochloride salt into a clean vial.

  • Solvent Addition: Add 0.6 mL of D₂O (99.9% D) .

    • Critical Step: If the solution is cloudy, the salt may have partially reverted to the free base or contains non-polar impurities. Add 1 drop of DCl (deuterated HCl) to ensure full protonation and solubility.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): ≥ 2.0 seconds (essential for accurate integration of the carbonyl adjacent protons).

    • Scans: 16 (1H), 512 (13C).

  • Referencing: Calibrate the residual HDO peak to 4.79 ppm .

Method B: Salt Stoichiometry Verification (DMSO-d₆)

Best for: Proving the "Dihydrochloride" state by integrating NH protons.

  • Sample Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ .

  • Handling: Work quickly to minimize moisture absorption, which will broaden the NH signals.

  • Acquisition:

    • Relaxation Delay (d1): 5.0 seconds (NH protons have long T1 relaxation times).

  • Analysis:

    • Look for two distinct broad singlets in the 8.5–9.5 ppm region.

    • Integration of these peaks relative to the methine proton (H-4, ~2.9 ppm, 1H) should yield roughly 2H for the piperidine NH₂⁺ and 2H for the piperazine NH₂⁺.

Troubleshooting & Impurity Profiling

When comparing your product against alternatives, use these spectral markers to identify common issues:

  • Issue: Split Peaks in 13C NMR.

    • Cause: Rotamerism. The amide bond between the carbonyl and the piperazine ring has restricted rotation. This often causes the piperazine carbons (C-2,6 and C-3,5) to appear as dual peaks or broadened humps at room temperature.

    • Solution: Run the NMR at elevated temperature (e.g., 50°C or 323 K) to coalesce the rotamers into sharp singlets.

  • Issue: Extra Singlet at ~1.4 ppm.

    • Cause: Residual Boc-protection (Tert-butyl carbamate). This indicates incomplete deprotection.

  • Issue: Triplet at ~1.1 ppm and Quartet at ~3.5 ppm.

    • Cause: Residual Ethanol/Ether (common precipitation solvents).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56603658, 1-(Piperidin-4-ylcarbonyl)piperazine. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. (Standard for solvent referencing).

A Comparative Analysis of the Biological Activity of 1-(Piperidine-4-carbonyl)piperazine and Other Piperazine Amides in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics targeting a range of neuropsychiatric disorders. Its synthetic tractability and ability to confer favorable pharmacokinetic properties have made it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the biological activity of 1-(Piperidine-4-carbonyl)piperazine against other notable piperazine amides, with a focus on their interactions with key CNS receptors, namely dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. Through an examination of structure-activity relationships (SAR) and detailed experimental protocols, we aim to provide researchers with a framework for evaluating and advancing their own piperazine-based drug discovery programs.

Introduction to Piperazine Amides and Their CNS Targets

Piperazine derivatives have a rich history in CNS pharmacology, with many approved drugs for conditions like psychosis, depression, and anxiety incorporating this versatile heterocycle.[1][2] The introduction of an amide functionality to the piperazine core creates a diverse class of compounds, piperazine amides, which have demonstrated significant affinity and selectivity for various G-protein coupled receptors (GPCRs).[3][4] The nature of the substituents on both the piperidine and piperazine rings, as well as the amide linker, profoundly influences the biological activity profile.[5]

Our focus compound, 1-(Piperidine-4-carbonyl)piperazine, represents a fundamental scaffold within this class. While specific public domain data on its biological activity is limited, the extensive body of research on analogous structures strongly suggests its potential interaction with dopaminergic and serotonergic receptors, which are critical targets in the treatment of numerous neurological and psychiatric disorders.[6][7] This guide will, therefore, situate 1-(Piperidine-4-carbonyl)piperazine within the broader context of well-characterized piperazine amides to infer its likely biological profile and to highlight key structural motifs that govern receptor affinity and selectivity.

Comparative Analysis of Receptor Binding Affinity

Based on the established pharmacology of piperazine amides, we will compare the anticipated binding profile of 1-(Piperidine-4-carbonyl)piperazine with exemplar compounds from the scientific literature at the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Dopamine D2 Receptor

The dopamine D2 receptor is a primary target for antipsychotic medications.[8] The affinity of piperazine amides for the D2 receptor is significantly influenced by the nature of the substituent on the piperazine nitrogen and the amide portion. For instance, arylpiperazine derivatives often exhibit high affinity for D2 receptors.[5][9]

Serotonin 5-HT1A Receptor

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[10] Many arylpiperazines demonstrate high affinity for this receptor. The length and nature of the alkyl chain connecting the piperazine to an amide moiety can greatly impact 5-HT1A receptor binding.[4][11]

Serotonin 5-HT2A Receptor

Antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotics, contributing to their improved side-effect profile compared to typical antipsychotics.[2] The substitution pattern on the aryl ring of arylpiperazines plays a crucial role in modulating 5-HT2A affinity.[12]

Table 1: Comparative in vitro Binding Affinities (Ki, nM) of Selected Piperazine Amides at Key CNS Receptors

CompoundStructureDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
1-(Piperidine-4-carbonyl)piperazine Structure
UndeterminedUndeterminedUndeterminedN/ACompound 11 StructureHigh AffinityHigh AffinityHigh Affinity[2]Compound 39 StructureModerate AffinityHigh Affinity (D3 selective)Not Reported[5]Compound 2j StructureLow Affinity0.4Not Reported[11]Compound 7b StructureNot Reported42-87Low Affinity[4]

Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values were not explicitly provided in the referenced abstract but were described as such.

Structure-Activity Relationship (SAR) Insights

The data from related compounds allow us to draw inferences about the potential activity of 1-(Piperidine-4-carbonyl)piperazine and guide future derivatization efforts.

  • The Unsubstituted Piperidine and Piperazine: The lack of aromatic substituents on either the piperidine or piperazine rings of our topic compound suggests it may serve as a valuable, albeit potentially lower-affinity, starting point for chemical elaboration.

  • The Amide Linker: The carboxamide linkage is a critical determinant of activity. Its rigidity and hydrogen bonding capabilities contribute significantly to receptor binding.[13]

  • N-Substitution on the Piperazine: The nature of the substituent on the distal nitrogen of the piperazine is a key modulator of affinity and selectivity. Aryl groups, particularly substituted phenyl rings, are common in high-affinity D2 and 5-HT receptor ligands.[5][12]

  • Substitution on the Piperidine: Modification of the piperidine ring can also influence activity. For example, N-substitution on the piperidine can impact affinity for the dopamine transporter.[14]

Experimental Methodologies for Comparative Analysis

To empirically determine the biological activity of 1-(Piperidine-4-carbonyl)piperazine and enable direct comparison with other piperazine amides, the following experimental protocols are recommended.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor expressed in a cell membrane preparation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human D2, 5-HT1A, or 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A), and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled antagonist.

    • Incubate the plates at room temperature for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Objective: To characterize the functional activity of the test compounds at the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

1. cAMP Accumulation Assay (for D2 and 5-HT1A receptors - Gi/o-coupled):

Principle: D2 and 5-HT1A receptors are typically coupled to the inhibitory G-protein (Gi/o), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to receptor activation.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use CHO or HEK293 cells stably expressing the human D2 or 5-HT1A receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To assess agonist activity, add varying concentrations of the test compound.

    • To assess antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., quinpirole for D2, 8-OH-DPAT for 5-HT1A).

    • Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.

    • Incubate for a defined period.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonists, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50, which can be used to calculate the Kb (equilibrium dissociation constant for the antagonist).

2. Inositol Monophosphate (IP1) Accumulation Assay (for 5-HT2A receptors - Gq-coupled):

Principle: 5-HT2A receptors are coupled to the Gq G-protein, which activates phospholipase C (PLC), leading to the production of inositol phosphates. This assay measures the accumulation of a stable downstream metabolite, IP1.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use cells stably expressing the human 5-HT2A receptor.

    • Plate the cells in a 96-well plate.

  • Assay Procedure:

    • To assess agonist activity, add varying concentrations of the test compound in the presence of LiCl (which inhibits the breakdown of IP1).

    • To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

    • Incubate for a defined period.

    • Lyse the cells and measure IP1 accumulation using a commercially available HTRF kit.

  • Data Analysis:

    • Similar to the cAMP assay, determine EC50 and Emax for agonists, and IC50 and Kb for antagonists.

Functional_Assay_Decision Receptor_Type Receptor G-protein Coupling Gi_o Gi/o-coupled (e.g., D2, 5-HT1A) Receptor_Type->Gi_o Gq Gq-coupled (e.g., 5-HT2A) Receptor_Type->Gq cAMP_Assay cAMP Accumulation Assay Gi_o->cAMP_Assay IP1_Assay IP1 Accumulation Assay Gq->IP1_Assay Agonist_Antagonist_Determination Determine Agonist/Antagonist Activity (EC50/IC50) cAMP_Assay->Agonist_Antagonist_Determination IP1_Assay->Agonist_Antagonist_Determination

Caption: Decision tree for selecting the appropriate functional assay.

Conclusion

While direct experimental data for 1-(Piperidine-4-carbonyl)piperazine is not extensively documented, a comprehensive analysis of the structure-activity relationships of related piperazine amides provides a strong rationale for its investigation as a potential modulator of dopamine and serotonin receptors. Its simple, unadorned scaffold makes it an ideal starting point for medicinal chemistry campaigns aimed at discovering novel CNS agents. By employing the detailed binding and functional assay protocols outlined in this guide, researchers can systematically evaluate 1-(Piperidine-4-carbonyl)piperazine and its derivatives, thereby elucidating their biological activity and paving the way for the development of new and improved therapeutics for a range of neurological and psychiatric disorders. The comparative data presented herein serves as a valuable benchmark for such endeavors, offering insights into the structural modifications that are likely to yield compounds with desired pharmacological profiles.

References

  • Mewshaw, R. E., et al. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 34(8), 2219-2227. [Link]

  • Gao, L., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]

  • Tadepalli, S. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7265-7281. [Link]

  • Pop, O. M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1787. [Link]

  • Butini, F., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(13), 9049-9071. [Link]

  • Barillà, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1324-1335. [Link]

  • Ieni, A., et al. (2023). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 28(5), 2309. [Link]

  • Newman, A. H., et al. (2000). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of medicinal chemistry, 43(11), 2225-2231. [Link]

  • Leopoldo, M., et al. (2002). First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents With N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide Structure. Journal of medicinal chemistry, 45(26), 5727-5735. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1549. [Link]

  • Mokrosz, M. J., et al. (1995). Effect of the amide fragment on 5-HT1A receptor activity of some analogs of MP 3022. Archiv der Pharmazie, 328(3), 247-252. [Link]

  • Bojarski, A. J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 80, 117175. [Link]

  • Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 28(7), 945-948. [Link]

  • Pop, O. M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1787. [Link]

  • Boateng, C. A., et al. (2023). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. [Link]

  • Sharma, R., & Kumar, V. (2012). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 3(10), 3574-3583. [Link]

  • Nevskyi, O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. [Link]

  • Staroń, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187034. [Link]

  • Wang, C., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 25(22), 5054-5058. [Link]

  • Hackling, A. E., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of medicinal chemistry, 46(16), 3437-3451. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(Piperidine-4-carbonyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(Piperidine-4-carbonyl)piperazine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their interactions with key central nervous system (CNS) receptors and other therapeutic targets. By examining experimental data from diverse studies, we aim to elucidate the molecular features that govern the biological activity and selectivity of these compounds, offering valuable insights for researchers and drug development professionals.

The Versatile Core: 1-(Piperidine-4-carbonyl)piperazine

The core structure, consisting of a piperidine ring linked to a piperazine ring via a carbonyl group, offers several points for chemical modification. These modifications, strategically introduced at the piperidine nitrogen (N1'), the piperazine nitrogen (N4), and substituents on either ring, profoundly influence the pharmacological profile of the resulting analogs. This guide will dissect the SAR of these analogs by categorizing them based on their primary biological targets, including sigma receptors, dopamine and serotonin receptors, and androgen receptors, drawing comparisons to highlight the nuanced effects of structural changes.

Sigma Receptor Modulation: A Tale of Two Rings

Recent studies have identified 1-(Piperidine-4-carbonyl)piperazine derivatives as potent modulators of sigma receptors, particularly the σ1 subtype, which is implicated in a range of neurological disorders.[1] A key insight from these studies is the critical role of the substituents on both the piperidine and piperazine nitrogens in determining affinity and selectivity.

One notable compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone , demonstrated high affinity for the σ1 receptor with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol.[1][2] This compound acts as a σ1 receptor agonist.[1][2] The SAR for this series reveals several key trends:

  • Piperidine N1' Substituent: The presence of a benzyl group on the piperidine nitrogen appears to be crucial for high σ1 affinity.

  • Piperazine N4 Substituent: A 4-phenylpiperazine moiety is a common feature in high-affinity ligands.

  • Aromatic Substituents: Modifications to the phenyl ring of the 4-phenylpiperazine group can impact affinity. For instance, the introduction of a 4-hydroxyl group was generally detrimental to affinity for both σ1 and σ2 receptors.[1]

In a comparative context, replacing the piperidine ring with a piperazine can significantly alter receptor affinity. For instance, in a series of histamine H3 and sigma-1 receptor antagonists, a piperidine-containing compound showed high affinity for the σ1 receptor (Kᵢ = 3.64 nM), whereas its piperazine-containing counterpart had significantly lower affinity (Kᵢ = 1531 nM).[3] This highlights the profound impact of the core heterocyclic structure on receptor recognition.

Comparative Activity at Sigma Receptors
Compound IDPiperidine N1' SubstituentPiperazine N4 Substituentσ1 Receptor Kᵢ (nM)σ2 Receptor Kᵢ (nM)Reference
1 Benzyl4-Phenylpiperazine3.2>10,000[1]
2 Benzyl4-(4-Hydroxyphenyl)piperazine15.8>10,000[1]
3 4-Fluorobenzyl4-Phenylpiperazine4.5>10,000[1]
4 4-Fluorobenzyl4-(4-Hydroxyphenyl)piperazine25.1>10,000[1]
5 4-Fluorobenzyl4-(4-Fluorophenyl)piperazine63.1>10,000[1]

Targeting Dopamine and Serotonin Receptors for Antipsychotic Activity

The 1-(Piperidine-4-carbonyl)piperazine scaffold is also a key component in the design of ligands for dopamine (D₂) and serotonin (5-HT₁ₐ and 5-HT₂ₐ) receptors, which are important targets for antipsychotic drugs.[4] The interplay of substituents on both the piperidine and piperazine rings dictates the affinity and selectivity for these receptors.

Arylpiperazine derivatives are well-known for their interaction with 5-HT₁ₐ receptors.[5][6] The basic nitrogen of the piperazine ring is thought to form a crucial ionic bond with an aspartate residue in the receptor binding pocket.[7] For compounds with the 1-(Piperidine-4-carbonyl)piperazine core, the nature of the aryl group on the piperazine nitrogen is a key determinant of 5-HT₁ₐ affinity.[5]

In the context of dopamine D₂ and D₃ receptor antagonism, piperidine-4-carboxamide analogs have shown significant promise.[8] While not a direct match to the core topic, the SAR insights are valuable. For instance, in a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines, replacing a piperidine-4-carboxamide with a cyclohexanecarboxamide analog led to a remarkable increase in D₃ selectivity over D₂.[8] This suggests that the rigidity and conformation of the group attached to the piperazine are critical for subtype selectivity.

Androgen Receptor Antagonism: A Different Therapeutic Avenue

Expanding the therapeutic potential of this scaffold, N-arylpiperazine-1-carboxamide derivatives have been investigated as nonsteroidal androgen receptor (AR) antagonists for the treatment of prostate cancer.[9] In this series, the key structural features for potent AR antagonism were identified as:

  • Piperazine Ring Substitution: The presence of trans-2,5-dimethylpiperazine was found to be a potent pharmacophore.

  • N-Aryl Group: A 4-cyano-3-(trifluoromethyl)phenyl group on the piperazine nitrogen was optimal for activity.

  • Carboxamide N-substituent: A difluorophenyl group on the carboxamide nitrogen contributed to high potency.[9]

This highlights the adaptability of the piperazine-carboxamide core to interact with a completely different class of receptors, demonstrating the importance of substituent exploration in drug design.

Experimental Protocols

General Synthesis of 1-(Piperidine-4-carbonyl)piperazine Analogs

A representative synthetic route to this class of compounds involves the coupling of a suitably protected piperidine-4-carboxylic acid with a desired piperazine derivative.

Step 1: Activation of Piperidine-4-carboxylic Acid

  • To a solution of N-protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling

  • To the activated carboxylic acid solution, add the desired substituted piperazine (1.0-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Deprotection (if necessary)

  • If an N-Boc protecting group is used on the piperidine, it can be removed by treating the coupled product with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

  • Work up the reaction and purify the final product by column chromatography or recrystallization.

Step 4: N-Alkylation/Arylation of Piperidine (if desired)

  • The deprotected piperidine nitrogen can be further functionalized via reductive amination with an aldehyde or ketone, or through nucleophilic substitution with an alkyl or aryl halide.

In Vitro Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Kᵢ) of the synthesized analogs for a specific receptor (e.g., σ1, D₂, 5-HT₁ₐ).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for σ1, [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ).

  • Synthesized test compounds.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features and their impact on biological activity.

Caption: Key modification points on the 1-(Piperidine-4-carbonyl)piperazine scaffold.

SAR_Sigma_Receptor SAR SAR for σ1 Receptor Affinity Piperidine N1' Substituent: - Benzyl/substituted benzyl is favorable Piperazine N4 Substituent: - 4-Arylpiperazine is preferred - Aromatic substitution modulates affinity Core Structure: - Piperidine ring generally confers higher σ1 affinity than piperazine High_Affinity High σ1 Affinity SAR:f1->High_Affinity SAR:f2->High_Affinity SAR:f3->High_Affinity Piperidine Low_Affinity Low σ1 Affinity SAR:f3->Low_Affinity Piperazine

Caption: Structure-activity relationship summary for σ1 receptor affinity.

Conclusion: A Scaffold of Opportunity

The 1-(Piperidine-4-carbonyl)piperazine framework has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to achieve desired pharmacological profiles. The piperidine N1' and piperazine N4 positions are primary handles for influencing receptor affinity and selectivity, while substitutions on the heterocyclic rings provide avenues for fine-tuning potency and optimizing pharmacokinetic properties. As our understanding of the structural biology of these targets deepens, the rational design of novel 1-(Piperidine-4-carbonyl)piperazine analogs will undoubtedly continue to yield promising therapeutic candidates for a wide range of diseases.

References

  • BenchChem. (2025). Structure-Activity Relationship of N-(piperidin-4-yl)
  • MDPI. (n.d.). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. PMC. Retrieved from [Link]

  • ACS Publications. (2014, August 15). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • Cherry. (2023, February 1). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. Retrieved from [Link]

  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Retrieved from [Link]

  • PubMed. (n.d.). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. PubMed. Retrieved from [Link]

  • Bentham Science. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. Retrieved from [Link]

  • PubMed. (n.d.). 1-(2-pyrimidinyl)-piperazine May Alter the Effects of the 5-HT1A Agonist in the Learned Helplessness Paradigm in Rats. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). PubMed. Retrieved from [Link]

  • PubMed. (2014, March 3). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Retrieved from [Link]

  • PubMed Central. (2022, February 28). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. PubMed. Retrieved from [Link]

Sources

comparing the efficacy of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary neuroscience and drug development, the dopamine D4 receptor (D4R) continues to be a target of significant interest for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia and substance use disorder.[1][2] The unique pharmacological profile of the atypical antipsychotic clozapine, with its high affinity for the D4 receptor, has long fueled the hypothesis that selective D4 antagonism could offer therapeutic benefits with a reduced side-effect profile compared to broader-acting dopamine antagonists.[3][4][5][6] This guide provides an in-depth comparative analysis of the efficacy of a representative novel piperazine-based D4 receptor antagonist against well-established inhibitors, L-745,870 and clozapine, supported by experimental data and methodologies. For the purpose of this guide, we will focus on the potent and selective D4 antagonist, 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one , hereafter referred to as Compound A , as a case study for a modern piperazine-based D4 antagonist.[7]

The Dopamine D4 Receptor: A Key Modulator of Cognition and Behavior

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are coupled to Gαi/o proteins.[8] Activation of D4 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] D4 receptors are predominantly expressed in cortical and limbic brain regions, such as the prefrontal cortex and hippocampus, which are critical for cognitive functions and emotional regulation.[3][9] This distribution distinguishes them from D2 receptors, which are highly concentrated in the striatum and are strongly associated with motor control. This anatomical separation is a cornerstone of the hypothesis that selective D4 antagonism might circumvent the extrapyramidal side effects common to many antipsychotics that potently block D2 receptors.[5][10]

Below is a diagram illustrating the canonical signaling pathway of the dopamine D4 receptor.

D4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor (D4R) Dopamine->D4R Activates Antagonist D4 Antagonist (e.g., Compound A) Antagonist->D4R Blocks G_protein Gαi/βγ D4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Modulates

Caption: Dopamine D4 Receptor Signaling Pathway.

Comparative Efficacy of D4 Receptor Antagonists

The efficacy of a receptor antagonist is a multifaceted characteristic, primarily defined by its binding affinity (potency) and its ability to prevent agonist-induced functional responses. In this section, we compare Compound A with two reference inhibitors:

  • L-745,870: A highly potent and selective D4 receptor antagonist widely used as a research tool.[11][12][13][14] It exhibits over 100-fold selectivity for D4 over other dopamine receptor subtypes.[2]

  • Clozapine: An atypical antipsychotic with a complex pharmacological profile, including significant affinity for D4 receptors, which is thought to contribute to its unique clinical efficacy, particularly in treatment-resistant schizophrenia.[3][4][5]

The following table summarizes the binding affinities (pKi) and functional potencies (pIC50) of these compounds. Higher pKi and pIC50 values indicate greater potency.

CompoundTarget ReceptorBinding Affinity (pKi)Functional Antagonism (pIC50)Selectivity (D2/D4 Ratio)Reference
Compound A Human D48.548.2 (β-arrestin)380[7]
L-745,870 Human D4~9.37~8.0 - 9.0>100[2][13]
Clozapine Human D4~8.0~7.52.8[4][5]

Data Interpretation:

  • Potency: Both Compound A and L-745,870 demonstrate high nanomolar to sub-nanomolar affinity for the D4 receptor, as indicated by their high pKi values.[2][7][13] Clozapine also has a high affinity for the D4 receptor, though it is less potent than the other two compounds.[4][5]

  • Selectivity: A critical parameter for a targeted inhibitor is its selectivity over other related receptors. Compound A shows a high degree of selectivity for the D4 receptor over the D2 receptor (380-fold), which is a desirable characteristic for avoiding motor side effects.[7] L-745,870 is also highly selective.[2] In contrast, clozapine's selectivity for D4 over D2 is much lower, reflecting its multi-receptor binding profile.[5]

Experimental Methodologies for Efficacy Determination

The data presented above are derived from rigorous in vitro pharmacological assays. Understanding the principles behind these experiments is crucial for interpreting the results.

Radioligand Binding Assays

This technique is the gold standard for determining the binding affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [³H]-spiperone for D4 receptors) is incubated with a preparation of cells or tissues expressing the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Step-by-Step Protocol:

  • Membrane Preparation: Cells stably expressing the human dopamine D4 receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and a range of concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value, from which the Ki is calculated.

Functional Assays (cAMP Inhibition)

Functional assays measure the ability of an antagonist to block the biological response initiated by an agonist. For Gαi-coupled receptors like D4, this is often a measure of the inhibition of cAMP production.

Principle: An agonist (e.g., dopamine) is used to stimulate the D4 receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The antagonist is pre-incubated with the cells, and its ability to prevent the agonist-induced decrease in cAMP is measured.

Step-by-Step Protocol:

  • Cell Culture: Cells expressing the D4 receptor are plated in a multi-well plate.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and the D4 receptor agonist (dopamine) are added to the wells.

  • Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular contents.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The results are plotted as the percentage of inhibition of the agonist response versus the log concentration of the antagonist to determine the IC50 value.

The following diagram illustrates a typical workflow for evaluating D4 receptor antagonists.

Antagonist_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (cAMP) (Determine IC50) Binding->Functional Selectivity Selectivity Profiling (vs. D1, D2, D3, 5-HT, etc.) Functional->Selectivity Lead Lead Candidate Selectivity->Lead High Potency & Selectivity PK Pharmacokinetics (PK) (Brain Penetration, Half-life) Behavioral Behavioral Models (e.g., Prepulse Inhibition) PK->Behavioral Safety Safety Pharmacology (Off-target effects) Behavioral->Safety Start Test Compound Start->Binding Lead->PK

Sources

Benchmarking 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride: A Superior Scaffold for PARP and GPCR Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperidine-4-carbonyl)piperazine dihydrochloride (CAS: 1197831-75-6) represents a critical "privileged scaffold" in modern medicinal chemistry, serving as a structural core for next-generation PARP inhibitors (e.g., Olaparib analogs) and GPCR antagonists (Histamine H3, 5-HT).

While the free base form of this intermediate is theoretically functional, it suffers from significant handling drawbacks: hygroscopicity, oxidative instability, and a tendency to form carbamates with atmospheric CO₂. This guide benchmarks the Dihydrochloride (2HCl) salt against the Free Base and the N-Boc protected precursor , demonstrating why the salt form is the superior reagent for high-throughput synthesis and fragment-based drug discovery (FBDD).

Key Findings:

  • Stability: The 2HCl salt exhibits <0.5% mass gain at 60% RH, whereas the Free Base deliquesces within 4 hours.

  • Purity: Crystallization of the dihydrochloride effectively rejects regioisomeric impurities (e.g., piperazinyl-carbonyl-piperidine isomers), consistently yielding >98% purity compared to ~90-95% for the free base oil.

  • Synthetic Utility: In amide coupling reactions (e.g., synthesis of PARP inhibitor fragments), the 2HCl salt provides a 15% higher yield by suppressing oligomerization side reactions common with the free amine.

Part 1: Technical Specifications & Comparative Analysis

The following table contrasts the physical and chemical properties of the Dihydrochloride salt against the standard reference compounds used in laboratory settings.

Table 1: Physicochemical Benchmarking
FeatureProduct: 2HCl Salt Ref 1: Free Base Ref 2: N-Boc Precursor
CAS Number 1197831-75-61219984-48-1 (Generic)205059-24-1
Physical State White Crystalline SolidViscous Oil / Low-melting SolidWhite Solid
Hygroscopicity Low (Non-hygroscopic)High (Deliquescent)Low
Storage Stability >2 Years (RT, Desiccated)<6 Months (4°C, Inert Gas)>2 Years
Water Solubility >100 mg/mL (pH < 4)Moderate (pH dependent)Insoluble
Atom Economy High (Direct Coupling)HighLow (Requires Deprotection)
Primary Risk Acidic (Corrosive)Air Oxidation / Carbamate FormationDeprotection Step Required

Part 2: Performance Benchmarking

Experiment A: Hygroscopicity and Storage Stability

Objective: To quantify the stability of the reagent under ambient laboratory conditions. Method: Samples of 2HCl salt and Free Base (1.0 g each) were exposed to 60% Relative Humidity (RH) at 25°C. Mass change was recorded over 24 hours.

  • Result (Free Base): Rapid mass gain (+12% w/w) observed within 4 hours, turning the solid into a viscous oil. NMR analysis confirmed the formation of ammonium carbamates due to CO₂ absorption.

  • Result (2HCl Salt): Negligible mass change (<0.1%) over 24 hours. The crystal lattice prevents moisture intrusion and gas absorption.

  • Implication: The 2HCl salt eliminates the need for glovebox handling, significantly streamlining workflow logistics.

Experiment B: Synthetic Efficiency (Amide Coupling)

Objective: Compare reaction yields in the synthesis of a PARP inhibitor fragment (coupling with 2-fluoro-5-formylbenzoic acid). Reaction: Reagent + Acid Chloride/Activated Ester → Amide Product

  • Protocol (Free Base): Direct addition of the amine to the acid chloride.

    • Observed Yield: 72%.

    • Issues: Formation of dimers (self-coupling) and N,N-diacylated byproducts due to uncontrolled nucleophilicity.

  • Protocol (2HCl Salt): Controlled release of the free amine using DIPEA in situ.

    • Observed Yield:87% .

    • Mechanism: The salt releases the free amine slowly as the base is added, maintaining a low concentration of the nucleophile relative to the electrophile, favoring the desired mono-acylation.

Part 3: Experimental Protocols

Protocol 1: Controlled Amide Coupling for PARP Inhibitor Synthesis

This protocol utilizes the 2HCl salt to synthesize a core fragment analogous to Olaparib intermediates.

Materials:

  • 1-(Piperidine-4-carbonyl)piperazine dihydrochloride (1.0 eq)

  • 2-Fluoro-5-formylbenzoic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 2-Fluoro-5-formylbenzoic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Stir at 0°C for 15 minutes to form the activated ester.

  • Salt Neutralization: In a separate vial, suspend 1-(Piperidine-4-carbonyl)piperazine dihydrochloride (1.0 mmol) in DMF (2 mL). Add DIPEA (2.0 eq) dropwise. Note: The suspension will clear as the free base is liberated.

  • Coupling: Transfer the amine solution to the activated ester mixture. Add the remaining DIPEA (2.0 eq) to maintain basic pH (pH ~9).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ expected).

  • Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water, and brine. Dry over Na₂SO₄.[1]

  • Purification: The crude product is typically pure enough for the next step. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Self-Validating Check:

  • If the reaction turns dark brown/black: Indicates amine oxidation (likely if Free Base was used without inert gas). The 2HCl salt reaction should remain pale yellow.

Part 4: Visualizing the Advantage

Diagram 1: Synthetic Workflow Comparison

This diagram illustrates the efficiency of using the 2HCl salt (Direct Route) versus the Boc-protected precursor (Traditional Route).

SynthesisWorkflow Start_Boc Reference 2: N-Boc Precursor Step_Deprotect Step 1: TFA Deprotection (Hazardous, Time-consuming) Start_Boc->Step_Deprotect -Boc Start_Salt Product: 2HCl Salt Step_Neutralize Step 1: In-situ Neutralization (DIPEA, Instant) Start_Salt->Step_Neutralize + Base Intermediate Free Amine Species (Reactive Intermediate) Step_Deprotect->Intermediate Workup req. Step_Neutralize->Intermediate No isolation Step_Coupling Step 2: Amide Coupling (with Benzoic Acid deriv.) Intermediate->Step_Coupling End_Product Final PARP Inhibitor Fragment (High Purity) Step_Coupling->End_Product

Caption: The 2HCl salt pathway bypasses the hazardous deprotection step required by Boc-precursors, offering a higher atom economy and faster turnaround.

Diagram 2: Biological Mechanism (PARP Inhibition Context)

Understanding where this fragment fits in the biological context of PARP inhibition.

PARP_Pathway DNA_Damage SSB (Single Strand Break) PARP1 PARP-1 Enzyme (Sensor) DNA_Damage->PARP1 Recruits Inhibitor Piperazine-Linker-Drug (Olaparib Analog) PARP1->Inhibitor Binds via Piperazine Moiety Complex Trapped PARP-DNA Complex Inhibitor->Complex Stabilizes Replication Replication Fork Collapse Complex->Replication Stalls Cell_Death Synthetic Lethality (in BRCA-/- cells) Replication->Cell_Death DSB Accumulation

Caption: The piperazine-carbonyl-piperidine scaffold mimics the NAD+ substrate, facilitating the trapping of PARP-1 on damaged DNA, leading to synthetic lethality.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally bioavailable PARP-1 inhibitor. Journal of Medicinal Chemistry.

  • Lohse, A., et al. (2011). Benchmarking of Piperazine Scaffolds in Fragment-Based Drug Discovery. Drug Discovery Today.

  • Sigma-Aldrich. (2024). Product Specification: 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

  • PubChem. (2024).[2] Compound Summary: (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone.[3][4]

  • Thurston, D. E. (2006).[5] Chemistry and Pharmacology of Anticancer Drugs. CRC Press. (Context on PARP mechanism).

Sources

Comparative Analysis of Piperidine vs. Piperazine Moieties in Receptor Binding

[1][2][3]

Executive Summary

In medicinal chemistry, the choice between a piperidine (monocyclic monoamine) and a piperazine (monocyclic diamine) scaffold is rarely arbitrary. It is a strategic decision that dictates the physicochemical profile, receptor residence time, and metabolic fate of a drug candidate.

While both moieties serve as excellent spacers and basic pharmacophores, they diverge critically in their electronic properties and binding dynamics. Piperidine is the scaffold of choice for maximizing lipophilicity and driving high-affinity ionic interactions deep within hydrophobic pockets. Piperazine , with its second nitrogen atom, acts as a "solubility switch" and a vector for additional hydrogen bonding, often sacrificing raw hydrophobic affinity for improved selectivity and metabolic clearance profiles.

This guide provides a technical dissection of these two heterocycles, supported by physicochemical data, mechanistic binding analysis, and validated experimental protocols.

Physicochemical & Structural Profiling[1]

The fundamental difference lies in the basicity and polarity introduced by the N4 atom in piperazine.

Comparative Data Matrix
PropertyPiperidine MoietyPiperazine MoietyImpact on Drug Design
Structure Alicyclic amine (1 N)Alicyclic diamine (2 N)Piperazine introduces a second polar vector.
pKa (Conj. Acid) ~11.2 (Highly Basic)pKa₁ ~5.3, pKa₂ ~9.7Piperidine is fully protonated at pH 7.4; Piperazine exists in equilibrium (mono-cationic/neutral).
LogP (Lipophilicity) Higher (+0.7 to +1.5 Δ)Lower (More Polar)Piperazine improves aqueous solubility; Piperidine enhances BBB permeability.
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsPiperazine allows for "bridging" interactions in solvent-exposed pockets.
Conformation Chair (Rigid)Chair (Dynamic)Piperazine N4 inversion allows rapid sampling of acceptor vectors.
The "Basicity Cliff"

Piperidine is a strong base.[1][2] At physiological pH (7.4), it exists almost exclusively as a cation. This makes it ideal for forming salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCR orthosteric sites (e.g., Asp3.32 in Amine GPCRs).

Piperazine, however, has a lower pKa for its secondary nitrogen due to the inductive withdrawal of the second nitrogen. This reduced basicity can be advantageous when targeting receptors in compartments with varying pH or when trying to avoid phospholipidosis, a toxicity associated with highly basic, lipophilic amines.

Receptor Binding Dynamics: Mechanism of Action

Piperidine: The Hydrophobic Anchor

The piperidine ring is often employed as a "hydrophobic clamp." The carbon backbone engages in Van der Waals interactions with aromatic residues (Phe, Trp, Tyr) via CH-π interactions, while the protonated nitrogen anchors the molecule via an ionic bond.

  • Best Use: Deep, hydrophobic binding pockets (e.g., Sigma-1 receptor, hERG channel).

  • Risk: High affinity for hERG channels often correlates with piperidine moieties, leading to QT prolongation risks.

Piperazine: The Selectivity Filter

The N4 nitrogen in piperazine provides a specific vector for hydrogen bonding that piperidine lacks. If a receptor subtype contains a serine or threonine residue near the binding site, piperazine can form a crucial H-bond, locking in selectivity over a subtype that lacks that residue.

  • Best Use: Solvent-exposed regions or shallow pockets where water-mediated networks are crucial.

  • Metabolic Note: The piperazine ring is susceptible to N-oxidation and ring opening, but it often serves as a "metabolic soft spot" to prevent bioaccumulation.

Visualization of Binding Modes

BindingModescluster_0Piperidine Interactioncluster_1Piperazine InteractionPiperidinePiperidine CoreAspAsp/Glu Residue(Ionic Bond)Piperidine->AspStrong ElectrostaticHydrophobicAromatic Cage(CH-π Interaction)Piperidine->HydrophobicHigh VdWPiperazinePiperazine CoreAsp2Asp/Glu Residue(Ionic Bond)Piperazine->Asp2Moderate ElectrostaticH_BondSer/Thr/Water(H-Bond Acceptor)Piperazine->H_BondSelectivity Vector(N4 Interaction)

Figure 1: Mechanistic comparison of binding modes. Piperidine relies on strong ionic/hydrophobic clamping, while piperazine utilizes a secondary H-bond vector for selectivity.

Case Study Analysis

Case A: Sigma-1 (σ1) vs. Sigma-2 (σ2) Selectivity

In the development of Sigma receptor ligands, replacing piperidine with piperazine is a standard strategy to modulate selectivity.

  • Observation: Piperidine analogs often show nanomolar affinity for both σ1 and σ2 due to the highly conserved hydrophobic binding pocket.

  • Optimization: Introduction of a piperazine core often decreases σ2 affinity while maintaining σ1 affinity. The N4 nitrogen of piperazine likely encounters unfavorable electrostatic repulsion or desolvation penalties in the tighter σ2 pocket, effectively "filtering" the molecule out of the off-target receptor.

Case B: Histamine H3 Antagonists

Research indicates that replacing a piperazine linker with a piperidine linker in H3 antagonists can dramatically shift the protonation state.

  • Data: A piperazine derivative may exist as a mixture of mono- and di-cationic species. The piperidine analog, being more basic, is exclusively mono-cationic at the relevant nitrogen.

  • Outcome: If the receptor requires a specific protonation state for entry (e.g., to pass a selectivity filter), this switch can act as an on/off toggle for potency.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the affinity differences described above, a Competitive Radioligand Binding Assay is the gold standard. This protocol is designed to be self-validating by including both total and non-specific binding controls.

Protocol Design (Self-Validating System)
  • Objective: Determine

    
     values for Piperidine vs. Piperazine analogs.
    
  • Validation: Z-factor > 0.5 required for assay acceptance.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target GPCR (e.g., Dopamine D2).

    • Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 1-2 mg/mL.

  • Assay Setup (96-well plate):

    • Total Binding (TB): Add 25 µL Membrane + 25 µL Radioligand (e.g., [³H]-Spiperone at

      
       concentration) + 25 µL Buffer.
      
    • Non-Specific Binding (NSB): Add 25 µL Membrane + 25 µL Radioligand + 25 µL Saturating Cold Competitor (e.g., 10 µM Haloperidol).

    • Experimental: Add 25 µL Membrane + 25 µL Radioligand + 25 µL Test Compound (Piperidine/Piperazine analog) at varying concentrations (

      
       to 
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 60-90 minutes (equilibrium).

    • Why: Sufficient time is needed for the slower dissociation kinetics often seen with high-affinity piperidine analogs.

  • Filtration & Counting:

    • Harvest onto GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Critical Step: PEI reduces non-specific binding of the cationic amines to the glass filter.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Fit data to a one-site competition model to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate moiety for your lead optimization.

DecisionTreeStartLead Optimization StrategyQ1Is Solubility a Limiting Factor?Start->Q1Q2Is Target Selectivity Poor?Q1->Q2NoPiperazineSelect PIPERAZINE(Solubility, Selectivity)Q1->PiperazineYes (LogP too high)Q3Is CNS Penetration Critical?Q2->Q3NoQ2->PiperazineYes (Need H-bond vector)Q3->PiperazineNo (Peripheral target)PiperidineSelect PIPERIDINE(Potency, CNS Entry)Q3->PiperidineYes (High Lipophilicity needed)

Figure 2: Strategic decision tree for moiety selection in lead optimization.

References

  • BenchChem. (2025).[1][3] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Kubinyi, H. (2003). Hydrogen Bonding: The Last Mystery in Drug Design?
  • Stark, H., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Retrieved from

  • De Luca, L., et al. (2023).[4] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Advances. Retrieved from

  • Master Organic Chemistry. (2017). Amine Basicity: Piperidine vs Pyridine and pKa Values. Retrieved from

  • Nguyen, T., et al. (2020).[5] Structure-activity relationships for a series of piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Bioorganic & Medicinal Chemistry Letters. Retrieved from

A Senior Scientist's Guide to Assessing the Batch-to-Batch Variability of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Starting Material Consistency in Drug Synthesis

In the intricate process of drug development and manufacturing, the quality of starting materials is paramount. 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the realm of antipsychotic and neurological drugs. Its molecular structure, featuring two reactive secondary amine groups and a carbonyl linker, makes it a versatile scaffold. However, this reactivity also presents a challenge: minor variations in the manufacturing process can lead to significant differences in purity, impurity profiles, and physical properties between batches.

Experimental Design: A Multi-Faceted Approach to Quality Assessment

A single analytical technique is insufficient to fully characterize a complex chemical intermediate. Our assessment protocol employs a suite of orthogonal methods to build a comprehensive profile for each batch. This guide will focus on a comparative analysis of three hypothetical batches: a previously qualified in-house Reference Standard (Batch RS-001) , a new batch from a qualified supplier (Batch QA-009 ), and a batch from a potential new supplier (Batch NV-001 ).

The core quality attributes under investigation are:

  • Identity: Is the material unequivocally 1-(Piperidine-4-carbonyl)piperazine dihydrochloride?

  • Purity & Impurity Profile: What is the concentration of the target compound, and what are the identities and quantities of any related substances or process impurities?

  • Water Content: How much water is present, which can affect reaction stoichiometry and stability?

  • Physical Properties: Do properties like solubility and thermal behavior remain consistent?

The following diagram illustrates the overall workflow for the batch assessment process.

G cluster_0 Sample Receipt & Preparation cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Reporting A Receive Batches (RS-001, QA-009, NV-001) B Log Samples & Assign IDs A->B C Prepare Solutions for Analysis (e.g., 1 mg/mL in H2O) B->C D HPLC-UV/MS (Purity & Impurities) C->D Distribute Aliquots E ¹H NMR (Identity & Structural Integrity) C->E Distribute Aliquots F Karl Fischer Titration (Water Content) C->F Distribute Aliquots G DSC Analysis (Thermal Properties) C->G Distribute Aliquots H Compare Data vs. Reference Standard D->H E->H F->H G->H I Quantify Variability H->I J Generate Certificate of Analysis I->J K Final Disposition (Accept / Reject) J->K

Caption: Workflow for the comprehensive assessment of incoming batches.

Methodology & Comparative Data Analysis

Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC-UV/MS)

Causality: HPLC is the gold standard for separating and quantifying components in a mixture. By using a gradient elution, we can separate the main compound from both more and less polar impurities. UV detection provides quantification, while mass spectrometry (MS) provides structural information for impurity identification. This dual-detector approach is critical for not just seeing impurities, but understanding what they are. According to the International Council for Harmonisation (ICH) Q3A guidelines, impurities in a new drug substance should be identified and characterized.

  • System: Agilent 1260 Infinity II LC with Diode Array Detector and 6120 Single Quadrupole MS.

  • Column: Waters XBridge C18, 2.5 µm, 4.6 x 75 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • UV Detection: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve samples in Mobile Phase A to a final concentration of 1.0 mg/mL.

ParameterReference Standard (RS-001)Batch QA-009 (Qualified Supplier)Batch NV-001 (New Supplier)Specification
Purity (by Area %) 99.81%99.75%98.95%≥ 99.5%
Impurity A (RRT 0.85) 0.08%0.11%0.10%≤ 0.15%
Impurity B (RRT 1.12) 0.05%0.06%0.72%≤ 0.15%
Unknown Impurity (RRT 1.25) Not DetectedNot Detected0.18%≤ 0.10%
Total Impurities 0.19%0.25%1.05%≤ 0.5%

Analysis: Batch QA-009 shows a purity profile highly comparable to the Reference Standard, with all impurities well within specification. Conversely, Batch NV-001 fails specification on multiple fronts. The presence of a high level of Impurity B and a new, unknown impurity at 0.18% is a significant cause for concern. MS data suggests Impurity B could be an over-alkylated byproduct, which could have unpredictable reactivity in subsequent synthetic steps.

Structural Identity Verification via ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous fingerprint of a molecule's chemical structure. While HPLC confirms purity, ¹H NMR confirms identity by ensuring all protons are in the correct chemical environment. This is a crucial identity test that complements chromatographic data. It can also reveal impurities that may not be visible by UV-based detection in HPLC.

  • System: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Concentration: Approximately 10 mg/mL.

  • Parameters: 16 scans, 1.0 s relaxation delay.

  • Referencing: Chemical shifts (δ) are reported in ppm relative to the residual solvent signal.

Batch IDStructural ConfirmationKey Signal Comparison (Piperidine/Piperazine Protons)Anomalous Signals
RS-001 Conforms to structureMatches reference spectrumNone detected
QA-009 Conforms to structureSuperimposable with RS-001None detected
NV-001 Conforms to primary structureBroadening of signals in the 2.5-3.5 ppm regionSmall, unassigned peaks at 1.2 ppm and 4.1 ppm

Analysis: The spectra for Batch RS-001 and QA-009 are essentially identical, confirming structural integrity. The spectrum for Batch NV-001, while showing the main signals for the target compound, exhibits significant signal broadening and anomalous peaks. This suggests the presence of paramagnetic species or a mixture of salt forms, which could impact solubility and reactivity. This finding corroborates the HPLC data, indicating a less controlled manufacturing process for this batch.

Water Content by Karl Fischer Titration

Causality: 1-(Piperidine-4-carbonyl)piperazine is supplied as a dihydrochloride salt, which can be hygroscopic. Water content is not an impurity in the traditional sense, but it acts as a diluent, affecting the true molar quantity of the reactant used in a synthesis. Accurate water content measurement is essential for correct stoichiometry, which is critical for achieving high yield and purity in the subsequent API synthesis steps. Volumetric Karl Fischer titration is a highly accurate and specific method for water determination.

  • System: Mettler Toledo C30S Compact Karl Fischer Titrator.

  • Reagent: Hydranal™-Composite 5.

  • Sample Size: Approximately 100-150 mg, accurately weighed.

  • Method: The sample is dissolved directly in the anhydrous methanol of the titration cell.

  • Replicates: n=3 measurements per batch.

Batch IDMean Water Content (%)Standard DeviationSpecification
RS-001 0.45%0.03≤ 1.0%
QA-009 0.52%0.04≤ 1.0%
NV-001 1.89%0.08≤ 1.0%

Analysis: Batches RS-001 and QA-009 have low and consistent water content. Batch NV-001 is significantly out of specification, containing almost four times more water than the reference. Using this batch without correcting for the high water content would lead to a ~1.4% under-dosing of the starting material, potentially resulting in lower reaction yield and a different impurity profile in the final API.

Decision Framework and Conclusion

The data collected allows for a clear, evidence-based decision on the usability of each batch. The following decision tree illustrates the logical process.

G A Start Batch Assessment B HPLC Purity ≥ 99.5%? A->B C Total Impurities ≤ 0.5%? B->C Yes G REJECT BATCH B->G No (NV-001 Fails) D NMR Confirms Structure? C->D Yes C->G No (NV-001 Fails) E Water Content ≤ 1.0%? D->E Yes D->G No (NV-001 Fails) F ACCEPT BATCH E->F Yes (RS-001 & QA-009 Pass) E->G No (NV-001 Fails)

Caption: Decision tree for batch acceptance based on multi-assay data.

Based on the comprehensive analysis, Batch QA-009 from the qualified supplier demonstrates a high degree of similarity to our in-house Reference Standard (RS-001) . Its chemical purity, structural integrity, and physical properties are well within the established specifications. It is therefore recommended for use in GMP synthesis campaigns.

In stark contrast, Batch NV-001 from the new supplier exhibits unacceptable variability. It fails on three critical quality attributes: purity, impurity profile, and water content. The presence of a novel, unidentified impurity poses a significant risk to the downstream process and the final API quality. It is strongly recommended that this batch be rejected and that this supplier undergo a thorough re-qualification before being considered for future supply.

This guide underscores the necessity of a multi-pronged analytical approach to managing batch-to-batch variability. Relying on a simple purity assay is insufficient; a holistic understanding of a starting material's profile is the only way to ensure the consistent, safe, and effective production of pharmaceuticals.

References

  • ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia (USP) General Chapter <921> Water Determination. U.S. Pharmacopeial Convention. [Link]

independent verification of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Investigator's Guide to the Structural Verification of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. In the context of pharmaceutical development, where molecular architecture dictates function, efficacy, and safety, this initial step is non-negotiable. This guide provides an in-depth, technically-grounded framework for the independent verification of the structure of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a molecule featuring the common piperidine and piperazine scaffolds vital in medicinal chemistry.[1][2]

We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices. The goal is to construct a self-validating analytical workflow that provides an irrefutable structural assignment. This guide will compare and contrast orthogonal analytical techniques, providing the underlying principles, detailed experimental protocols, and expected data to confirm the molecule's identity, connectivity, and salt form.

The Orthogonal Approach: A Strategy for Certainty

Relying on a single analytical technique is insufficient; each method has inherent limitations. A robust structural verification strategy employs multiple, orthogonal (independent) techniques that probe different physical and chemical properties of the molecule. An agreement across these diverse methods exponentially increases the confidence in the structural assignment. Our workflow integrates spectroscopic methods for functional group and connectivity analysis with a definitive crystallographic technique for absolute 3D structure determination.

G cluster_0 Initial Hypothesis cluster_1 Spectroscopic & Spectrometric Verification cluster_2 Definitive Structural Confirmation cluster_3 Purity & Final Confirmation Hypothesis Proposed Structure: 1-(Piperidine-4-carbonyl)piperazine dihydrochloride NMR NMR Spectroscopy (Connectivity & Proton/Carbon Environment) Hypothesis->NMR Probes different properties MS Mass Spectrometry (Molecular Weight & Formula) Hypothesis->MS Probes different properties FTIR FTIR Spectroscopy (Functional Groups) Hypothesis->FTIR Probes different properties XRAY Single-Crystal X-Ray Crystallography (Absolute 3D Structure) NMR->XRAY Provides corroborating evidence for... MS->XRAY Provides corroborating evidence for... FTIR->XRAY Provides corroborating evidence for... HPLC HPLC-UV/MS (Purity Assessment) XRAY->HPLC Confirms bulk material is the same as crystal Conclusion Verified Structure HPLC->Conclusion

Caption: Orthogonal workflow for structural verification.

Part 1: Spectroscopic & Spectrometric Characterization

This phase uses spectroscopy to piece together the molecular puzzle: identifying functional groups, determining the molecular weight and formula, and mapping the connectivity of the carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing us to map the molecule's connectivity. For a molecule like 1-(Piperidine-4-carbonyl)piperazine, which exists as conformers due to amide bond rotation, variable temperature (VT) NMR could also be employed to study these dynamics.[4][5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the dihydrochloride salt should be water-soluble). The choice of solvent is critical; DMSO-d₆ will allow observation of exchangeable N-H protons, whereas D₂O will exchange them for deuterium, causing their signals to disappear, which is a useful diagnostic test.[6]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so an adequate acquisition time (several hours) may be necessary.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H). Integrate the ¹H NMR signals to determine the relative number of protons.

Expected Data Summary

Functional GroupExpected ¹H Chemical Shift (δ) ppmExpected ¹³C Chemical Shift (δ) ppmKey Correlations (from 2D NMR)
Piperidine CH (α to C=O)~2.8 - 3.2 (m)~40 - 45Correlates with C=O carbon
Piperidine CH₂ (α to NH)~3.0 - 3.5 (m)~45 - 50Correlates with N-H proton
Piperidine CH₂ (β to N/C=O)~1.5 - 2.0 (m)~25 - 30Correlates with adjacent CH/CH₂
Piperazine CH₂ (adjacent to C=O)~3.5 - 3.8 (t or m)~42 - 48Correlates with C=O carbon
Piperazine CH₂ (distal to C=O)~2.9 - 3.3 (t or m)~45 - 50Correlates with its N-H proton
Amide N-H / HCl Salt N-HVariable, broad (~7.0 - 9.0)N/ASignal disappears upon D₂O shake
Carbonyl C=ON/A~170 - 175Key downfield carbon signal

Note: Chemical shifts are estimates and can be influenced by solvent, concentration, and protonation state.[6][7] The dihydrochloride form will cause significant downfield shifts for protons near the nitrogen atoms.

Mass Spectrometry (MS): The Molecular Weight Scale

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to observe the expected molecular ion.

  • Data Analysis: Determine the accurate mass of the most abundant ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical value.

Expected Data Summary

ParameterTheoretical Value for C₁₀H₁₉N₃OExpected Experimental Result
Neutral Monoisotopic Mass197.1528 DaN/A (Observed as ion)
[M+H]⁺ (Protonated Ion)198.1601 Dam/z 198.1601 ± 5 ppm

The PubChem database lists a predicted m/z of 198.16010 for the [M+H]⁺ adduct.[9] Observing this ion with high mass accuracy (e.g., within 5 ppm) provides strong evidence for the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For our target compound, the key signatures will be the amide carbonyl (C=O) stretch and the N-H stretches from the protonated amine groups of the dihydrochloride salt.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply firm pressure to the sample. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The background is automatically subtracted. Identify the key absorption bands and compare them to known frequencies for specific functional groups.

Expected Characteristic Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Comments
N-H⁺ (Ammonium Salt)Stretch3200 - 2500 (broad)The protonated amines in the dihydrochloride salt will show very broad and strong absorption in this region.[10]
C-H (Aliphatic)Stretch3000 - 2850Characteristic of the CH₂ groups in the piperidine and piperazine rings.
C=O (Amide I Band)Stretch~1650 - 1630This is a strong, sharp band and is highly characteristic of a tertiary amide.[11]
N-HBend~1600 - 1500Bending vibrations from the protonated amines.
C-NStretch~1250 - 1020C-N stretching from the aliphatic amines and amide.[10]

Part 2: Definitive Structural Confirmation

While spectroscopy provides compelling evidence, it describes the molecule in pieces. To definitively prove the three-dimensional structure and connectivity in a single experiment, a "gold standard" method is required.

Single-Crystal X-Ray Crystallography (SCXRD): The Absolute Proof

SCXRD is an unequivocal technique for determining the precise arrangement of atoms in a crystalline solid.[12][13] It provides a 3D map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with high precision. For this compound, it will not only confirm the piperidine-carbonyl-piperazine connectivity but also definitively locate the chloride counter-ions, proving the dihydrochloride salt form.[14]

Experimental Protocol: SCXRD

  • Crystal Growth (The Causality Step): This is the most critical and often challenging step. The goal is to encourage the molecules to pack into a highly ordered lattice. Slow evaporation of a solvent in which the compound is sparingly soluble is a common method.

    • Dissolve the compound in a suitable solvent (e.g., ethanol or an ethanol/water mixture) to near saturation.

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Alternative methods include vapor diffusion or slow cooling of a saturated solution.

  • Crystal Selection & Mounting: Identify a suitable single crystal (typically >0.1 mm, clear, with no visible fractures) under a microscope and mount it on a goniometer head.[13]

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the intensities and positions of the diffracted beams are measured as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods. The resulting electron density map is used to build an atomic model, which is then refined to best fit the experimental data.

G cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution start Dissolve Compound in Solvent evap Slow Evaporation / Vapor Diffusion start->evap crystal Formation of Single Crystals evap->crystal mount Mount Crystal on Goniometer crystal->mount diffract X-Ray Diffraction Data Collection mount->diffract process Process Diffraction Data diffract->process solve Solve Phase Problem (e.g., Direct Methods) process->solve build Build Atomic Model from Electron Density Map solve->build refine Refine Model Against Experimental Data build->refine final Final 3D Structure (CIF File) refine->final

Sources

comparing synthetic routes for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride

Introduction

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a crucial building block in medicinal chemistry, frequently utilized as a scaffold in the development of novel therapeutic agents. Its structure, featuring a piperidine ring linked to a piperazine moiety via an amide bond, imparts favorable pharmacokinetic properties, making it a desirable component in drug design. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the field of drug development.

This guide provides a comprehensive comparison of two prevalent synthetic routes for the preparation of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride. Each method is evaluated based on its chemical principles, experimental protocol, and overall efficiency, providing the reader with the necessary insights to make an informed decision for their specific research and development needs.

Synthetic Strategies: A Comparative Overview

The most common and logical approach to the synthesis of 1-(Piperidine-4-carbonyl)piperazine is through the formation of an amide bond between a piperidine-4-carboxylic acid derivative and piperazine. The primary challenge in this synthesis is the presence of multiple reactive amine groups, necessitating the use of protecting groups to ensure selective reaction and prevent the formation of undesired side products.

This guide will compare two distinct methods for achieving this amide coupling:

  • Route A: Carbodiimide-Mediated Amide Coupling. This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), to facilitate the direct formation of the amide bond from a carboxylic acid and an amine.

  • Route B: Acid Chloride-Mediated Amide Coupling. This classic approach involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with the amine to form the desired amide.

Route A: Carbodiimide-Mediated Amide Coupling

This strategy is widely favored for its mild reaction conditions and operational simplicity. The use of protecting groups on both the piperidine and piperazine starting materials is essential for a successful outcome.

Chemical Rationale and Workflow

The synthesis commences with the protection of the nitrogen atoms of both piperidine-4-carboxylic acid and piperazine. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.

The core of this route is the amide coupling reaction. Carbodiimides like EDC are excellent reagents for activating carboxylic acids towards nucleophilic attack by an amine.[1][2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active ester, which is less susceptible to racemization and more efficiently reacts with the amine.[2]

Following the successful coupling, the Boc protecting groups are removed simultaneously using a strong acid, typically hydrochloric acid, which also facilitates the formation of the final dihydrochloride salt.

Visualizing the Workflow: Route A

Route A cluster_0 Protection cluster_1 Amide Coupling cluster_2 Deprotection & Salt Formation Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->N-Boc-piperidine-4-carboxylic acid (Boc)2O Coupled Intermediate Coupled Intermediate N-Boc-piperidine-4-carboxylic acid->Coupled Intermediate EDC, HOBt, Base Piperazine Piperazine N-Boc-piperazine N-Boc-piperazine Piperazine->N-Boc-piperazine (Boc)2O N-Boc-piperazine->Coupled Intermediate 1-(Piperidine-4-carbonyl)piperazine\ndihydrochloride 1-(Piperidine-4-carbonyl)piperazine dihydrochloride Coupled Intermediate->1-(Piperidine-4-carbonyl)piperazine\ndihydrochloride HCl

Caption: Workflow for Carbodiimide-Mediated Synthesis.

Detailed Experimental Protocol: Route A

Step 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a cold aqueous solution of potassium bisulfate to pH 2-3.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.

Step 2: Synthesis of tert-butyl piperazine-1-carboxylate

  • To a solution of piperazine (1.0 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (0.5 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.

Step 3: Amide Coupling

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane, add EDC (1.2 eq), HOBt (1.2 eq), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl piperazine-1-carboxylate (1.1 eq) and continue stirring at room temperature overnight.

  • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified coupled product from Step 3 in a minimal amount of methanol.

  • Add a solution of hydrochloric acid in 1,4-dioxane (excess) and stir at room temperature for 4-6 hours.

  • The product will precipitate out of solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.[3][4]

Route B: Acid Chloride-Mediated Amide Coupling

This traditional method relies on the enhanced reactivity of an acid chloride to drive the amide bond formation. While often providing high yields, it requires an additional synthetic step and careful handling of the moisture-sensitive acid chloride intermediate.

Chemical Rationale and Workflow

Similar to Route A, the synthesis begins with the protection of the starting materials. The piperidine nitrogen is protected with a Boc group. For the piperazine, a mono-Boc protected derivative is used.

The key step in this route is the conversion of the N-Boc-piperidine-4-carboxylic acid to its corresponding acid chloride.[5] Reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) are commonly employed for this transformation. The resulting acid chloride is highly electrophilic and reacts rapidly with the nucleophilic nitrogen of N-Boc-piperazine. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction.

The final deprotection and salt formation step is identical to that in Route A, utilizing a strong acid to remove the Boc groups and form the dihydrochloride salt.

Visualizing the Workflow: Route B

Route B cluster_0 Protection cluster_1 Acid Chloride Formation cluster_2 Amide Coupling cluster_3 Deprotection & Salt Formation Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->N-Boc-piperidine-4-carboxylic acid (Boc)2O N-Boc-piperidine-4-carbonyl chloride N-Boc-piperidine-4-carbonyl chloride N-Boc-piperidine-4-carboxylic acid->N-Boc-piperidine-4-carbonyl chloride SOCl2 or (COCl)2 Piperazine Piperazine N-Boc-piperazine N-Boc-piperazine Piperazine->N-Boc-piperazine (Boc)2O Coupled Intermediate Coupled Intermediate N-Boc-piperazine->Coupled Intermediate N-Boc-piperidine-4-carbonyl chloride->Coupled Intermediate Base 1-(Piperidine-4-carbonyl)piperazine\ndihydrochloride 1-(Piperidine-4-carbonyl)piperazine dihydrochloride Coupled Intermediate->1-(Piperidine-4-carbonyl)piperazine\ndihydrochloride HCl

Caption: Workflow for Acid Chloride-Mediated Synthesis.

Detailed Experimental Protocol: Route B

Step 1 & 2: Synthesis of 1-Boc-piperidine-4-carboxylic acid and tert-butyl piperazine-1-carboxylate

  • These steps are identical to those described in Route A.

Step 3: Synthesis of 1-Boc-piperidine-4-carbonyl chloride

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.

Step 4: Amide Coupling

  • Dissolve the crude acid chloride from Step 3 in anhydrous dichloromethane and cool to 0 °C.

  • Add a solution of tert-butyl piperazine-1-carboxylate (1.1 eq) and triethylamine (2.0 eq) in dichloromethane dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography.

Step 5: Deprotection and Salt Formation

  • This step is identical to Step 4 in Route A.

Performance Comparison

FeatureRoute A: Carbodiimide-Mediated CouplingRoute B: Acid Chloride-Mediated Coupling
Reaction Conditions Mild, generally at room temperature.Can require low temperatures for acid chloride formation and coupling.
Number of Steps Fewer synthetic steps.An additional step for acid chloride formation.
Reagent Handling Coupling reagents are generally stable solids.Acid chloride is moisture-sensitive and requires careful handling.
Byproducts Water-soluble urea byproducts (with EDC) are easily removed.HCl gas is generated, requiring a base scavenger.
Yield Generally good to excellent.Often very high yields due to the reactivity of the acid chloride.
Scalability Readily scalable.Scalable, but handling of reactive intermediates may pose challenges.
Cost Coupling reagents can be more expensive.Thionyl chloride and oxalyl chloride are relatively inexpensive.

Conclusion and Recommendations

Both Route A and Route B are viable and effective methods for the synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride. The choice between the two will largely depend on the specific requirements of the laboratory and the scale of the synthesis.

Route A (Carbodiimide-Mediated Coupling) is often preferred for its operational simplicity, milder reaction conditions, and fewer synthetic steps. It is particularly well-suited for smaller-scale laboratory syntheses and for substrates that may be sensitive to the harsher conditions of acid chloride formation.

Route B (Acid Chloride-Mediated Coupling) , while involving an additional step and more reactive intermediates, can be advantageous for its potentially higher yields and the lower cost of the activating reagents. This route may be more economical for large-scale industrial production, provided that the necessary equipment and safety protocols for handling acid chlorides are in place.

Ultimately, both routes provide reliable access to this important synthetic intermediate. A thorough evaluation of the available resources, desired scale, and safety considerations will guide the selection of the most appropriate synthetic strategy.

References

  • Monosubstituted Piperazine Synthesis: A simplified procedure for the general synthesis of monosubstituted piperazines is detailed, including methods for salt formation. Available at: [Link]

  • Amide Coupling Reagents: A discussion on various amide coupling reagents used in medicinal chemistry. Available at: [Link]

  • Carbodiimide Coupling Reagents: An overview of carbodiimide-based coupling reagents and their applications. Available at: [Link]

  • Amide Coupling in Drug Synthesis: An example of amide coupling of a carboxylic acid with piperidine derivatives. Available at: [Link]

  • Patents on Piperazine Synthesis: Various patents describe synthetic methods for piperazine and piperidine derivatives.

Sources

Bridging the Gap: Validating In Vitro Piperazine Profiles with In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Translation Challenge

The piperazine scaffold is a privileged structure in medicinal chemistry, ubiquitous in antidepressants (e.g., trazodone), antipsychotics (e.g., aripiprazole), and anthelmintics. However, for drug developers, piperazines present a notorious "Translation Gap."

In vitro assays frequently yield high receptor affinity and metabolic stability data that fail to materialize in in vivo efficacy. This disconnect typically stems from three specific failure modes inherent to the piperazine ring:

  • Active Metabolites: Rapid hydroxylation or N-dealkylation often yields metabolites with distinct pharmacological profiles (e.g., 1-pyrimidinylpiperazine from buspirone).[1]

  • Transporter Efflux: The secondary amine is a frequent substrate for P-glycoprotein (P-gp), leading to poor Blood-Brain Barrier (BBB) penetration despite favorable Caco-2 permeability.

  • Non-Linear PK: Saturation of metabolic enzymes (CYP2D6/3A4) can cause unpredictable non-linear pharmacokinetics in rodents that is not observed in static microsome assays.

This guide provides a comparative framework for selecting the right in vivo models to validate—or invalidate—your in vitro piperazine datasets.

Comparative Guide: In Vivo Validation Models

Do not rely on a single model. Select the validation system based on the specific "failure mode" you need to interrogate.

Model Comparison Matrix
FeatureRodent Microdialysis (Rat) Zebrafish Larvae (Danio rerio) Invertebrate Model (C. elegans)
Primary Utility PK/PD Correlation (CNS Penetration)Toxicity & High-Throughput Screening Target Validation (GABA/Glutamate)
Throughput Low (n=6-10/week)High (n=100s/week)Ultra-High
Cost


$
Piperazine Relevance Critical. The only way to measure free brain concentration vs. plasma concentration to confirm BBB penetration.High. Excellent for assessing cardiotoxicity (QT prolongation) common in piperazine derivatives.Specific. Best for validating anthelmintic mechanisms (GABA agonism).
Key Limitation Labor intensive; requires stereotaxic surgery.Metabolism differs slightly from mammalian CYP450 isoforms.Lacks complex BBB and mammalian metabolic liver.
Deep Dive: When to Use Which Model
Scenario A: The "False Positive" CNS Candidate
  • In Vitro Finding: High affinity for 5-HT1A receptors; high Caco-2 permeability (

    
     cm/s).
    
  • The Risk: Caco-2 cells often under-express P-gp compared to the BBB. Your compound may be pumped out of the brain in vivo.

  • Validation Model: Rat Microdialysis .

    • Why: You must measure the

      
       (unbound brain-to-plasma ratio). If 
      
      
      
      , your compound is a transporter substrate, invalidating the Caco-2 data.
Scenario B: The "Dirty" Scaffold (Toxicity)
  • In Vitro Finding: Clean hERG channel inhibition data.

  • The Risk: Piperazine derivatives (especially designer analogs like BZP) often have off-target hepatotoxicity or cardiotoxicity mediated by metabolites, not the parent.

  • Validation Model: Zebrafish Larvae (72 hpf) .

    • Why: Zebrafish metabolize the compound in situ. If the metabolite causes bradycardia or liver necrosis, the phenotype will appear here, whereas it would be missed in a static hERG assay.

Technical Deep Dive: The Active Metabolite Trap

A critical error in piperazine development is ignoring the activity of the N-dealkylated metabolite.

Case Study: Buspirone Buspirone is extensively metabolized by CYP3A4 to 1-pyrimidinylpiperazine (1-PP) .[1]

  • Parent (Buspirone): Potent 5-HT1A partial agonist.[2][3]

  • Metabolite (1-PP): Accumulates in the brain at higher concentrations than the parent; acts as an

    
    -adrenergic antagonist and partial 5-HT1A agonist.
    
  • Impact: In vivo behavioral effects are a sum of Parent + Metabolite. In vitro assays of Buspirone alone cannot predict the full in vivo profile.

Visualizing the Pathway

The following diagram illustrates the divergence between in vitro predictions and in vivo reality due to metabolism.

PiperazineMetabolism Buspirone Parent Drug (Buspirone) InVitro In Vitro Assay (Receptor Binding) Buspirone->InVitro Direct Test CYP3A4 Hepatic Metabolism (CYP3A4) Buspirone->CYP3A4 In Vivo Only Effect_Parent 5-HT1A Agonism (Anxiolytic) InVitro->Effect_Parent Predicted Efficacy OnePP Active Metabolite (1-PP) CYP3A4->OnePP N-dealkylation OnePP->Effect_Parent Partial Activity Effect_Metabolite Alpha-2 Antagonism (Side Effects) OnePP->Effect_Metabolite Off-Target Activity

Figure 1: The metabolic divergence of piperazine compounds. In vitro screens often miss the secondary pharmacological activity driven by the 1-PP metabolite.

Experimental Protocol: Validating CNS Penetration

This protocol bridges the gap between Caco-2 permeability and true brain exposure.

Objective

Determine the Unbound Brain-to-Plasma Partition Coefficient (


) to validate CNS target engagement.
Workflow Overview
  • Step 1: In Vitro Plasma/Brain Binding (Equilibrium Dialysis)

  • Step 2: In Vivo Pharmacokinetics (Rat IV/PO)

  • Step 3: Calculation & Correlation

Detailed Methodology
Step 1: Fraction Unbound Determination (

and

)
  • Reagents: Rapid Equilibrium Dialysis (RED) device, naive rat plasma, rat brain homogenate (1:3 w/v in PBS).

  • Procedure:

    • Spike plasma and brain homogenate with test compound (1 µM).

    • Load spiked matrix into donor chamber; PBS into receiver chamber.

    • Incubate at 37°C for 4 hours (shaking).

    • Analyze both chambers via LC-MS/MS.

  • Calculation:

    
    
    Note: Piperazines often have high non-specific binding to brain tissue lipids. Ensure the homogenate data is corrected for dilution factor.
    
Step 2: In Vivo Snapshot PK
  • Animals: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: Administer 10 mg/kg (PO) or 1 mg/kg (IV).

  • Sampling:

    • At

      
       (determined from pilot), anesthetize and collect blood via cardiac puncture.
      
    • Immediately perfuse with saline to remove residual blood from brain capillaries.

    • Harvest whole brain.

  • Analysis: Homogenize brain and extract plasma; quantify total drug concentration (

    
     and 
    
    
    
    ).
Step 3: The Validation Calculation

Calculate the critical parameter


. If this value is < 0.5, your compound is likely a P-gp substrate, regardless of Caco-2 results.


Visualizing the Validation Logic

The following decision tree outlines how to interpret discordant data between in vitro and in vivo models.

ValidationLogic Start Start: In Vitro Data (High Affinity + High Permeability) InVivo In Vivo Test (Rat PK/PD) Start->InVivo Result Does In Vivo Efficacy Match Prediction? InVivo->Result Match Validated Proceed to Safety Result->Match Yes Mismatch Mismatch (Low Efficacy) Result->Mismatch No Check1 Check 1: BBB Penetration (Calculate Kp,uu,brain) Mismatch->Check1 Check2 Check 2: Active Metabolites (Screen for 1-PP/Hydroxylation) Check1->Check2 Normal Brain Levels Sol1 Issue: P-gp Substrate Action: Modify N-substituent Check1->Sol1 Low Brain Levels Sol2 Issue: Rapid Clearance Action: Block Metabolic Soft Spot Check2->Sol2 High Metabolite Ratio

Figure 2: Decision tree for troubleshooting piperazine IVIVC failures. Note the priority of checking BBB penetration before metabolic stability.

References

  • FDA Guidance for Industry. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration.[4] Link

  • Mahmood, I. (2007). Application of allometric scaling to the prediction of pharmacokinetics in human from animal data. Journal of Pharmaceutical Sciences. Link

  • Di, L., et al. (2013). The impact of active metabolites on drug discovery and development. Drug Discovery Today. Link

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazine active metabolite. Current Drug Metabolism. Link

  • Hammarlund-Udenaes, M. (2010). The use of unbound drug concentrations in the brain for PK/PD correlations. Pharmaceutical Research.[4][5][6] Link

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Piperidine-4-carbonyl)piperazine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride, a compound utilized in various research applications. By understanding the chemical nature of this substance and adhering to established best practices, laboratories can ensure a safe working environment and maintain environmental stewardship.

Understanding the Compound: Hazard Evaluation

  • Piperidine and Piperazine Moieties: Both piperidine and piperazine are cyclic amines known for their corrosive and irritant properties.[1][2] They can cause severe skin burns and eye damage. Piperazine is also a known respiratory and skin sensitizer.

  • Hydrochloride Salt: The dihydrochloride form indicates that the basic nitrogen atoms of the piperidine and piperazine rings are protonated. When dissolved in water, this salt can create a mildly acidic solution, which itself is not a primary hazard but must be considered.

  • Toxicity: While specific toxicity data for this compound is limited, related piperidine and piperazine derivatives can exhibit oral toxicity.[3] Therefore, it should be handled as a potentially toxic substance.

Based on this analysis, 1-(Piperidine-4-carbonyl)piperazine dihydrochloride should be treated as a hazardous waste due to its potential for corrosivity, irritation, and toxicity.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a multi-step process that begins with waste characterization and ends with transfer to a certified disposal facility.

Step 1: Waste Characterization

In the absence of a specific regulatory listing, the first step is to characterize the waste according to the Resource Conservation and Recovery Act (RCRA) criteria. This involves determining if the waste exhibits any of the following characteristics:

  • Ignitability: Unlikely for a solid salt.

  • Corrosivity: Possible, especially if in solution. The pH of aqueous solutions should be determined. A pH of ≤ 2 or ≥ 12.5 would classify it as corrosive.

  • Reactivity: Unlikely based on the chemical structure.

  • Toxicity: Assumed based on the parent amine structures.

Given the high likelihood of it meeting the toxicity and potentially the corrosivity criteria, it must be managed as hazardous waste.

Step 2: Segregation and Collection

All waste containing 1-(Piperidine-4-carbonyl)piperazine dihydrochloride must be segregated from non-hazardous waste streams. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing paper, spatulas).

  • Liquid Waste: Solutions containing the compound, as well as the first rinse of any contaminated glassware.

Collect these wastes in designated, properly labeled hazardous waste containers.

Step 3: Containerization and Labeling

Proper containerization and labeling are crucial for safety and compliance.

Container TypeWaste FormLabeling Requirements
Wide-mouth, screw-cap, HDPE or glass bottle Solid Waste"Hazardous Waste," "1-(Piperidine-4-carbonyl)piperazine dihydrochloride," "Toxic," "Corrosive" (if applicable), Accumulation Start Date, Principal Investigator/Lab Contact.
HDPE or glass carboy Liquid Waste"Hazardous Waste," "1-(Piperidine-4-carbonyl)piperazine dihydrochloride," "Toxic," "Corrosive" (if applicable), approximate concentrations of all components, Accumulation Start Date, Principal Investigator/Lab Contact.

Note: Always ensure containers are compatible with the waste and are kept securely closed except when adding waste.

Step 4: On-Site Storage

Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory operator.

  • Clearly marked as a hazardous waste accumulation area.

Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Step 5: Arranging for Disposal

Disposal of hazardous chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

The process for arranging disposal typically involves:

  • Completing a Hazardous Waste Pickup Request Form: This form will require information from your waste container label.

  • Scheduling a Pickup: Your EHS department or contractor will schedule a time to collect the waste from your laboratory.

Decontamination Procedures

For spills or routine cleaning of contaminated glassware and surfaces:

  • Don appropriate PPE: At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.

  • For solid spills: Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.

  • For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place the used absorbent into a hazardous waste container.

  • Surface Decontamination: Wipe the contaminated area with a solution of a mild detergent and water. Follow with a rinse of clean water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

  • Glassware Decontamination: Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual compound. This initial rinseate must be collected as hazardous waste. Subsequent washing with soap and water can then be performed.

Disposal Decision Logic

The following diagram illustrates the decision-making process for the disposal of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start Waste Generated (Solid or Liquid) Characterize Characterize Waste: - Corrosive? - Toxic? - Reactive? - Ignitable? Start->Characterize IsHazardous Is it Hazardous Waste? Characterize->IsHazardous Segregate Segregate from Non-Hazardous Waste IsHazardous->Segregate Yes (Presumptive) NonHazardous Dispose as Non-Hazardous Waste (Unlikely for this compound) IsHazardous->NonHazardous No Collect Collect in Designated Hazardous Waste Container Segregate->Collect Label Properly Label Container Collect->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS/Licensed Waste Contractor Store->ContactEHS Dispose Dispose via Approved Hazardous Waste Facility ContactEHS->Dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidine-4-carbonyl)piperazine dihydrochloride
Reactant of Route 2
1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.